3-Methylthieno[2,3-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
18740-31-3 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
3-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS/c1-9-4-8-6-5(7(9)10)2-3-11-6/h2-4H,1H3 |
InChI Key |
XRRGMEXYNJFRAU-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=O)C=CS2 |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CS2 |
Synonyms |
3-Methylthieno[2,3-d]pyriMidin-4(3H)-one |
Origin of Product |
United States |
Foundational & Exploratory
The Thieno[2,3-d]pyrimidine Scaffold: A Technical Deep Dive into 3-Methylthieno[2,3-d]pyrimidin-4-one
[1]
Executive Summary
The 3-Methylthieno[2,3-d]pyrimidin-4-one scaffold represents a critical bioisostere of the purine and quinazoline ring systems, serving as a privileged structure in modern drug discovery. Distinguished by the fusion of a thiophene ring with a pyrimidin-4-one core and N3-methylation, this architecture offers unique electronic properties that modulate lipophilicity, metabolic stability, and binding affinity to ATP-binding pockets.
This guide provides a rigorous technical analysis of the 3-methyl derivative (CAS 18740-31-3), detailing its physicochemical profile, synthetic pathways, and pharmacological utility as a template for kinase inhibitors (PI3K, mTOR, VEGFR) and G-protein coupled receptor (GPCR) antagonists.
Part 1: Chemical Identity & Physicochemical Profile[2]
The 3-methyl substitution on the pyrimidine ring locks the tautomeric equilibrium, forcing the molecule into the lactam (carbonyl) form. This structural rigidity is essential for specific hydrogen bonding interactions within enzyme active sites, preventing the donor-acceptor scrambling often seen in the unsubstituted NH-parent.
Core Properties Table[2]
| Property | Specification |
| IUPAC Name | 3-Methylthieno[2,3-d]pyrimidin-4(3H)-one |
| CAS Number | 18740-31-3 |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; Poorly soluble in water |
| H-Bond Donors | 0 (N-Methylation removes the donor) |
| H-Bond Acceptors | 3 (N1, C=O, S) |
| Topological Polar Surface Area | ~50 Ų |
| LogP (Predicted) | ~0.7 - 1.2 (More lipophilic than NH-parent) |
Spectral Characteristics[5][6]
-
¹H NMR (DMSO-d₆/CDCl₃): The N-methyl group typically appears as a sharp singlet in the δ 3.40 – 3.60 ppm range. The thiophene protons appear as doublets (if unsubstituted) in the aromatic region (δ 7.0 – 8.0 ppm ), and the pyrimidine C2-H appears as a singlet around δ 8.0 – 8.5 ppm .
-
IR Spectroscopy: Strong carbonyl stretching vibration (C=O) at 1660–1690 cm⁻¹ ; absence of N-H stretch (3200–3400 cm⁻¹) confirms complete N-methylation.
Part 2: Synthetic Architecture
The construction of the 3-methylthieno[2,3-d]pyrimidin-4-one core relies on two primary strategies: the Gewald Reaction for the thiophene precursor, followed by Cyclization incorporating the methylamine moiety.
Mechanism & Workflow
The most robust route avoids the ambiguity of methylating the parent scaffold (which yields O- vs N-alkylation mixtures) by introducing the methyl group during the ring closure.
Figure 1: Convergent synthetic pathway for 3-methylthieno[2,3-d]pyrimidin-4-one via the Gewald reaction and subsequent amine-mediated cyclization.
Detailed Experimental Protocol
Note: This protocol describes the "One-Pot" cyclization method from the amino-ester, which is superior for scale-up.
Step 1: Synthesis of 2-Aminothiophene-3-carboxylate (Gewald Product)
-
Reagents: Ketone/Aldehyde (1.0 eq), Ethyl cyanoacetate (1.0 eq), Elemental Sulfur (1.0 eq), Morpholine (1.5 eq), Ethanol.
-
Procedure: Mix ketone, ethyl cyanoacetate, and sulfur in ethanol. Add morpholine dropwise while maintaining temperature < 50°C. Reflux for 3-5 hours.
-
Workup: Cool to room temperature. Pour into ice water. Filter the precipitate.[1][2][3] Recrystallize from ethanol.
Step 2: Cyclization to 3-Methylthieno[2,3-d]pyrimidin-4-one
-
Reagents: 2-Aminothiophene-3-carboxylate (1.0 eq), Triethyl orthoformate (TEOF, 5.0 eq), Methylamine (33% in EtOH, 5.0 eq), Acetic acid (cat.).
-
Procedure:
-
Reflux the aminothiophene in TEOF with catalytic acetic acid for 4 hours. Monitor TLC for disappearance of starting material (formation of ethoxymethyleneamino intermediate).
-
Remove excess TEOF under reduced pressure.
-
Redissolve residue in Ethanol.[4]
-
Add Methylamine solution dropwise at 0°C.
-
Stir at room temperature for 2 hours, then reflux for 1 hour to ensure ring closure.
-
-
Purification: Cool the mixture. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).
-
Validation: Check MP (approx 105-107°C) and ¹H NMR for the characteristic N-Me singlet.
Part 3: Pharmacological Potential & SAR
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of adenine , making it an ideal template for ATP-competitive inhibition.
Structural Causality in Drug Design
-
N3-Methylation: Prevents the formation of the enol tautomer. In kinase inhibitors (e.g., PI3K), this methyl group often projects into a hydrophobic pocket (e.g., the affinity pocket or solvent front), improving selectivity over other kinases.
-
Thiophene Ring: Electron-rich compared to benzene (in quinazolines). This increases the electron density on the pyrimidine ring, potentially strengthening cation-pi interactions or altering the pKa of the N1 nitrogen (the acceptor).
Key Therapeutic Targets
-
PI3K/mTOR Pathway: Derivatives substituted at the C2 and C4 positions are potent inhibitors of the PI3K/Akt/mTOR pathway, used in oncology.
-
GnRH Receptor Antagonists: The core serves as a scaffold for non-peptide antagonists (e.g., Relugolix analogs).
-
Antimicrobial Agents: Lipophilic derivatives disrupt bacterial cell membranes (Gram-positive selectivity).
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of specific positions on the 3-methylthieno[2,3-d]pyrimidin-4-one core.
References
-
Ali, E. M. H., et al. (2019). "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
-
Lei, H., et al. (2016). "Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine." Atlantis Press, Advances in Computer Science Research.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2808547, Thieno[2,3-d]pyrimidin-4(3H)-one."
- He, H., et al. (2011). "Thieno[2,3-d]pyrimidin-4-one derivatives as potent GnRH receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Molaid Chemicals. (2025). "3-Methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine CAS 18740-31-3 Data."
Sources
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- 3. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Guide: The Discovery, Synthesis, and Medicinal Chemistry of 3-Methylthieno[2,3-d]pyrimidin-4-one
Executive Summary
The 3-methylthieno[2,3-d]pyrimidin-4-one scaffold represents a pivotal heterocyclic system in modern drug discovery. Structurally classified as a bioisostere of quinazolines and purines (such as adenine), this core has emerged as a privileged structure for targeting ATP-binding sites in kinases (e.g., PI3K, EGFR) and modulating G-protein coupled receptors (GPCRs). This guide provides an in-depth technical analysis of its discovery, synthetic evolution via the Gewald reaction, and the critical structure-activity relationship (SAR) rationale behind the N3-methyl substitution.
Historical Context and Discovery
The history of the thieno[2,3-d]pyrimidine scaffold is inextricably linked to the search for purine bioisosteres. In the mid-20th century, researchers sought to modify the purine ring system to create antimetabolites that could disrupt nucleic acid synthesis in rapidly dividing cancer cells.
-
The Gewald Breakthrough (1966): The efficient access to this scaffold was unlocked by Karl Gewald, whose multicomponent reaction (the Gewald reaction) allowed for the facile synthesis of 2-aminothiophenes. This intermediate is the obligate precursor for the thieno[2,3-d]pyrimidine system.
-
The Shift to Kinase Inhibitors (1990s-Present): While early research focused on antimetabolites, the discovery that the thieno[2,3-d]pyrimidine core could mimic the adenine moiety of ATP led to its explosion in kinase inhibitor research.
-
The 3-Methyl Innovation: The specific introduction of the 3-methyl group (N3-methylation) was a medicinal chemistry strategy to lock the tautomeric state of the pyrimidinone ring. Unlike the unsubstituted N-H lactam, which can tautomerize to the lactim (O-H) form, the N3-methyl derivative forces the compound into the fixed "4-one" carbonyl state, often improving metabolic stability and altering hydrogen-bond donor/acceptor profiles within hydrophobic binding pockets.
Chemical Synthesis: A Self-Validating Protocol
The synthesis of 3-methylthieno[2,3-d]pyrimidin-4-one relies on a convergent strategy. The protocol below synthesizes the core scaffold starting from basic cycloalkyl or acyclic ketones.
Phase 1: The Gewald Reaction (Precursor Synthesis)
Objective: Synthesize methyl 2-aminothiophene-3-carboxylate.
Reagents:
-
Ketone (e.g., Cyclohexanone or acetone equivalent)
-
Methyl cyanoacetate (1.0 eq)
-
Sulfur (
, 1.0 eq) -
Morpholine or Diethylamine (Catalytic base)
Protocol:
-
Mix the ketone, methyl cyanoacetate, and sulfur in ethanol.
-
Add morpholine dropwise (exothermic reaction control is critical here).
-
Reflux for 3–5 hours.
-
Validation: TLC (Hexane:EtOAc 3:1) should show the disappearance of sulfur and the appearance of a fluorescent spot (the aminothiophene).
-
Cool and filter the precipitate.[2] Recrystallize from ethanol.
Phase 2: Pyrimidine Ring Closure & Methylation
Objective: Cyclization to the thienopyrimidinone and subsequent N3-methylation.
Method A: One-Pot Cyclization (Direct N-Methylation)
Reacting the 2-aminothiophene with N-methylformamide at high temperatures (
Method B: Stepwise Alkylation (High Precision)
-
Cyclization: Reflux 2-aminothiophene with formamide or triethyl orthoformate/ammonium acetate to yield the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one.
-
Alkylation:
-
Dissolve the intermediate in dry DMF.
-
Add
(2.0 eq) or NaH (1.1 eq) at C. -
Add Methyl Iodide (MeI, 1.1 eq) dropwise.
-
Stir at RT for 2 hours.
-
Causality: The base deprotonates the N3-H (pKa ~9-10). The "hard" electrophile (MeI) preferentially attacks the N3 nitrogen over the O4 oxygen (O-alkylation is a minor byproduct often suppressed by solvent choice).
-
Synthesis & Pathway Diagram
The following diagram illustrates the logical flow from starting materials to the final N3-methylated core.
Figure 1: Step-wise synthetic pathway for the construction of the 3-methylthieno[2,3-d]pyrimidin-4-one scaffold.
Structure-Activity Relationship (SAR)
The 3-methylthieno[2,3-d]pyrimidin-4-one is not merely a scaffold but a tuned pharmacophore.
The Role of the Thiophene Ring
-
Bioisosterism: The thiophene ring serves as a bioisostere for the benzene ring in quinazolines. The sulfur atom acts as a weak hydrogen bond acceptor and contributes to lipophilicity (
-electron richness), which enhances membrane permeability compared to purines. -
Electronic Effects: The electron-rich nature of thiophene makes the fused pyrimidine ring slightly more electron-rich than in quinazolines, altering the pKa of the N1 nitrogen and affecting kinase hinge binding.
The Critical N3-Methyl Group
The methylation at the 3-position is a deliberate optimization step:
-
Tautomer Locking: It prevents the lactam-lactim tautomerism, locking the C4=O carbonyl. This ensures the carbonyl oxygen acts exclusively as a Hydrogen Bond Acceptor (HBA), which is crucial for interacting with specific residues (e.g., water-mediated bridges) in enzyme active sites.
-
Solubility: Breaking the intermolecular hydrogen bond network (N-H...O=C) of the unsubstituted lactam significantly increases solubility in organic solvents and lipids, aiding bioavailability.
-
Steric Clash/Fit: In some kinase pockets (e.g., PI3K), the N3-methyl group occupies a small hydrophobic sub-pocket, improving selectivity against other kinases where this space is restricted.
Quantitative Data: Activity Profiles
The following table summarizes general activity trends observed in derivatives of this scaffold.
| Derivative Type | Target Class | Key SAR Feature | Activity Impact |
| Unsubstituted (N-H) | Kinases (General) | H-bond donor at N3 | Moderate potency; often poor solubility. |
| 3-Methyl (N-Me) | PI3K / mTOR | Fixed C=O acceptor | High potency ; improved metabolic stability. |
| 3-Phenyl | Antimicrobial | Steric bulk at N3 | Enhanced antifungal activity; reduced kinase affinity. |
| 2-Aryl substitution | Anticancer (Breast) | Extension into hydrophobic pocket | Critical for nanomolar IC50 values. |
Therapeutic Applications
Oncology (PI3K/mTOR Pathway)
The scaffold is a prominent template for Phosphoinositide 3-kinase (PI3K) inhibitors. The thieno[2,3-d]pyrimidine core mimics the adenine base of ATP, binding to the hinge region of the kinase.
-
Mechanism: The N1 and C4=O (or C4-NH2 in amino variants) form hydrogen bonds with the hinge region amino acids (e.g., Val851 in PI3K
). -
Example: While GDC-0941 utilizes the isomeric thieno[3,2-d] scaffold, the thieno[2,3-d] derivatives (such as ICL-SIRT078) have shown high selectivity for SIRT2 and PI3K isoforms, inducing apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Antimicrobial & Antitubercular
Recent studies have highlighted the efficacy of this scaffold against Mycobacterium tuberculosis.[3] The 3-methyl and 3-substituted variants disrupt cell wall synthesis or target bacterial kinases (PknA/PknB), offering a new avenue for overcoming multi-drug resistance.
Logical Pathway of Pharmacological Action
The following diagram details how the 3-methylthieno[2,3-d]pyrimidin-4-one scaffold interferes with cellular signaling, specifically in an oncology context.
Figure 2: Pharmacological mechanism of action for kinase inhibition by the scaffold.
References
-
Ali, E. M. H., et al. (2019).[4] "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry.
-
Bozorov, K., et al. (2015). "Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties."[2][5][6] European Journal of Medicinal Chemistry.
-
Lei, H., et al. (2016). "Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine." Atlantis Press.
-
Patil, V. S., et al. (2017). "Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents." MedChemComm.
-
Sigma-Aldrich. "Thieno[2,3-d]pyrimidin-4(3H)-one Product Specification."
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3-Methylthieno[2,3-d]pyrimidin-4-one chemical structure and IUPAC name
An In-Depth Technical Guide to 3-Methylthieno[2,3-d]pyrimidin-4-one: Structure, Synthesis, and Therapeutic Potential
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines. This bioisosterism has rendered it a cornerstone for the development of a multitude of pharmacologically active agents. This technical guide focuses on a specific derivative, 3-Methylthieno[2,3-d]pyrimidin-4-one, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its chemical structure and nomenclature, explore established synthetic methodologies with mechanistic insights, and discuss its significance as a core structural motif in modern drug discovery, particularly in the domain of oncology.
Nomenclature and Chemical Structure Elucidation
The systematic name for the compound of interest is 3-Methylthieno[2,3-d]pyrimidin-4(3H)-one . This nomenclature precisely defines the arrangement of its constituent atoms. The core of the molecule is the thieno[2,3-d]pyrimidine heterocyclic system, which consists of a thiophene ring fused to a pyrimidine ring. The numbering of this fused system is standardized. The suffix "-4(3H)-one" indicates a ketone group at position 4 and that the nitrogen at position 3 bears a hydrogen atom in the parent scaffold. In this specific derivative, a methyl group is substituted at the nitrogen in position 3.
The structure is elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Structure
The chemical structure of 3-Methylthieno[2,3-d]pyrimidin-4-one is depicted below.
Caption: Chemical structure of 3-Methylthieno[2,3-d]pyrimidin-4-one.
Physicochemical Properties
A summary of the key computed physicochemical properties for the parent scaffold and a related methylated derivative is presented below. These properties are crucial for predicting the compound's behavior in biological systems.
| Property | Value (for 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one) | Reference |
| Molecular Formula | C₇H₆N₂OS | [1] |
| Molecular Weight | 166.20 g/mol | [1] |
| IUPAC Name | 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | [1] |
| CAS Number | 21582-51-4 | [1] |
| Canonical SMILES | CC1=NC2=C(C=CS2)C(=O)N1 | [1] |
| InChI Key | YAGLWUMMXGHFDI-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of the thieno[2,3-d]pyrimidin-4-one core is a well-established process in organic chemistry, often starting from a substituted 2-aminothiophene derivative. The choice of starting material is critical as it dictates the substitution pattern on the thiophene ring of the final product.
A prevalent and efficient method involves the condensation of a 2-aminothiophene-3-carboxylate with formamide or formamidine acetate.[2][3] This approach builds the pyrimidine ring onto the thiophene precursor.
General Synthetic Protocol
A common synthetic route to achieve the thieno[2,3-d]pyrimidin-4-one scaffold is outlined below. The subsequent N-methylation at position 3 can be achieved through standard alkylation procedures.
-
Step 1: Condensation Reaction : Methyl 2-aminothiophene-3-carboxylate is reacted with formamidine acetate. This reaction involves a nucleophilic attack of the amino group on the formamidine, followed by cyclization and elimination of methanol and ammonia to form Thieno[2,3-d]pyrimidin-4-ol.[3]
-
Step 2: Chlorination : The resulting Thieno[2,3-d]pyrimidin-4-ol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-Chlorothieno[2,3-d]pyrimidine.[3] This step is crucial for activating the 4-position for subsequent nucleophilic substitution.
-
Step 3: Nucleophilic Substitution (for related compounds) : While our target is the 4-one, this chloro intermediate is a versatile precursor for synthesizing other derivatives, such as N-methylthieno[2,3-d]pyrimidin-4-amine, by reacting it with methylamine.[3]
-
Step 4: N-Alkylation : To obtain the title compound, 3-Methylthieno[2,3-d]pyrimidin-4-one, the parent thieno[2,3-d]pyrimidin-4(3H)-one can be reacted with a methylating agent like methyl iodide (CH₃I) in the presence of a base (e.g., NaOH).[4]
Caption: General synthetic workflow for 3-Methylthieno[2,3-d]pyrimidin-4-one.
Applications in Medicinal Chemistry and Drug Development
The thieno[2,3-d]pyrimidine scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[5] These compounds are considered bioisosteres of quinazolines and purine nucleobases, allowing them to interact with biological targets that recognize these native structures.[5][6]
Role as Kinase Inhibitors
A primary area of application for thieno[2,3-d]pyrimidine derivatives is in the development of kinase inhibitors for cancer therapy.[7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
-
PI3K/AKT/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently overactive in human cancers, promoting cell growth, proliferation, and survival.[3] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K.[2][3] For example, compounds like GDC-0941 and BKM 120, which contain this core structure, have advanced into clinical trials as selective PI3K inhibitors.[3]
Other Therapeutic Areas
Beyond oncology, thieno[2,3-d]pyrimidin-4-one derivatives have demonstrated a broad spectrum of pharmacological effects:
-
Antimicrobial and Antiviral Activity: Various substituted thieno[2,3-d]pyrimidines have shown promising activity against a range of bacterial and viral pathogens.[8]
-
Anti-inflammatory Properties: The scaffold is also explored for its potential in developing novel anti-inflammatory agents.
-
Central Nervous System (CNS) Applications: Certain derivatives have been investigated for their effects on the CNS, including potential as spasmolytic agents.[3]
Spectroscopic Characterization
The structural identity and purity of 3-Methylthieno[2,3-d]pyrimidin-4-one and its analogs are unequivocally established through a combination of modern analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive information about the number and chemical environment of hydrogen atoms. For a typical thieno[2,3-d]pyrimidin-4-one derivative, one would expect to see characteristic signals for the protons on the thiophene and pyrimidine rings, as well as any substituents.[9][10]
-
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1660-1690 cm⁻¹ is characteristic of the C=O (ketone) stretching vibration in the pyrimidinone ring.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.[11]
Conclusion
3-Methylthieno[2,3-d]pyrimidin-4-one is a member of a critically important class of heterocyclic compounds. The thieno[2,3-d]pyrimidine core is a versatile scaffold that has been extensively utilized in the design of potent and selective therapeutic agents, most notably kinase inhibitors for cancer treatment. The synthetic routes to this scaffold are well-established and allow for diverse functionalization, enabling the fine-tuning of pharmacological properties. For researchers in drug discovery, a thorough understanding of the structure, synthesis, and biological activities of this scaffold is essential for the rational design of next-generation therapeutics.
References
- Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
- Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. This source is a duplicate of the first but contains additional context.
- Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. (2019). Hilaris Publisher.
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). Molecules.
- Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.
- thieno(2,3-d)pyrimidin-4(3H)-one.
- 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one.
- Thieno[2,3-d]Pyrimidin-4-Ones. Part 3. Electrophilic Ipso-Substitution Reactions of Methyl. (2013). American Chemical Science Journal.
- Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. International Journal of Pharmaceutical Sciences Review and Research.
- Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
- Recent Developments Regarding the Use of Thieno[2,3-d]pyrimidin-4-one Derivatives in Medicinal Chemistry, with a Focus on Their Synthesis and Anticancer Properties.
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Scientific Reports.
- Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. (2012). Journal of Chemical Research.
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- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Examples of thieno[2,3-d]pyrimidin-4(3H)-ones of general formula B1 and...
- Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. (2015). European Journal of Medicinal Chemistry.
- Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
- Thieno[2,3-d]pyrimidin-4(1H)-one. TCI Chemicals.
- 7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. Sigma-Aldrich.
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Introduction: The Thieno[2,3-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Significance of the 3-Methylthieno[2,3-d]pyrimidin-4-one Scaffold
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system of immense interest in drug discovery and medicinal chemistry.[1][2] Its significance stems from its structural resemblance to endogenous purines, such as adenine, which are fundamental components of DNA and RNA. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to function as effective mimics or antagonists in various biological pathways, interacting with enzymes and receptors that would typically bind purine-based substrates.[2] Consequently, this scaffold has been identified as a "privileged structure," serving as a versatile template for the development of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3]
This guide focuses specifically on the 3-Methylthieno[2,3-d]pyrimidin-4-one variant. The presence of the methyl group at the N-3 position and the carbonyl group at C-4 are not arbitrary; these features critically influence the molecule's spatial arrangement, hydrogen bonding capabilities, and metabolic stability, thereby fine-tuning its interaction with specific biological targets and defining its pharmacological profile. We will explore the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of this potent chemical entity, providing researchers and drug development professionals with a comprehensive understanding of its therapeutic potential.
Core Synthesis Strategies: Building the Thienopyrimidine Framework
The construction of the thieno[2,3-d]pyrimidin-4-one core is a well-established process in synthetic organic chemistry, often commencing with the versatile Gewald three-component reaction to assemble the initial thiophene ring.[4][5][6] This reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur to yield a 2-amino-3-cyanothiophene or a 2-aminothiophene-3-carboxylate derivative, which serves as the crucial precursor for the subsequent pyrimidinone ring formation.[5][6]
The annulation of the pyrimidine ring can be achieved through various cyclization strategies. A common and efficient method involves the reaction of the 2-aminothiophene intermediate with reagents like formamide, formamidine acetate, or isocyanates, followed by intramolecular cyclization to yield the desired thieno[2,3-d]pyrimidin-4-one scaffold.[6][7] Further modifications, such as N-alkylation, are then employed to introduce the methyl group at the N-3 position.
Generalized Synthetic Workflow
The following diagram illustrates a common synthetic pathway for constructing substituted thieno[2,3-d]pyrimidin-4-one derivatives.
Caption: General synthetic workflow for thieno[2,3-d]pyrimidine derivatives.
Part 1: Anticancer Activity - Targeting Malignant Proliferation
The 3-methylthieno[2,3-d]pyrimidin-4-one scaffold is a cornerstone in the development of novel anticancer agents, demonstrating significant cytotoxic effects against a range of human tumor cell lines.[8] Its efficacy is largely attributed to its ability to inhibit key signaling pathways that are often dysregulated in cancer.
Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
The anticancer properties of these compounds are not monolithic; they operate through several well-defined mechanisms:
-
Kinase Inhibition: As purine bioisosteres, many thienopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[9][10] They have shown potent inhibitory activity against critical oncogenic pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, both of which are central to cell growth, proliferation, and survival.[6][7][11]
-
Topoisomerase Inhibition: Certain derivatives have been identified as inhibitors of Topoisomerase II DNA gyrase, an enzyme essential for DNA replication and repair.[12] By disrupting this process, the compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.
-
Carbonic Anhydrase Inhibition: Some analogues have been shown to inhibit carbonic anhydrase isozyme IX (CA IX), a zinc-based metalloenzyme that is highly overexpressed in hypoxic tumors and plays a role in tumorogenesis by regulating pH.[13]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thieno[2,3-d]pyrimidin-4-one core has yielded critical insights into the structural requirements for potent anticancer activity.
Caption: Key SAR points for the anticancer activity of the scaffold.
Studies have consistently shown that substitutions at the C-2 position are particularly impactful. For instance, the compound 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has demonstrated remarkable cytotoxic activity against melanoma cell lines.[11][14][15] Furthermore, modifications on the thiophene ring, such as the introduction of cyclohexyl moieties, have also been shown to enhance anticancer effects.[11]
Data Summary: In Vitro Antiproliferative Activity
The following table summarizes the activity of representative compounds against various cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | Activity Metric | Value | Reference |
| 5a | 2-(benzylamino)-5,6-dimethyl | Melanoma (MDA-MB-435) | Growth Percent (GP) | -31.02% | [11][14] |
| 15 | 2,3-disubstituted | Lung Cancer (A549) | IC₅₀ | 0.94 µM | [16] |
| 19 | 2,3-disubstituted | Breast Cancer (MCF-7) | IC₅₀ | >10 µM | [16] |
| l | N-(4-chlorophenyl) | Breast Cancer (MDA-MB-231) | IC₅₀ | 27.6 µM | [17] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes a standard method for assessing the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Part 2: Antimicrobial Activity - Combating Pathogenic Microbes
Derivatives of the thieno[2,3-d]pyrimidin-4-one scaffold have emerged as potent antimicrobial agents with a broad spectrum of activity against both bacteria and fungi.[12] This includes efficacy against drug-resistant strains, highlighting their potential to address the growing challenge of antimicrobial resistance.
Mechanism of Action
While not always fully elucidated, the antimicrobial action of these compounds is believed to involve the disruption of essential microbial processes:
-
Folate Synthesis Inhibition: As structural analogs of purines, these compounds are hypothesized to inhibit folate-utilizing enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in bacteria.[18]
-
DNA Gyrase and Demethylase Inhibition: Molecular docking studies have predicted that certain derivatives act by inhibiting topoisomerase II DNA gyrase in bacteria and CYP51 lanosterol demethylase in fungi, both of which are validated antimicrobial targets.[12]
Spectrum of Activity and SAR
These compounds have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), although their activity against Gram-negative pathogens is often more moderate.[18] Potent antifungal activity has also been observed against species like Candida albicans and Aspergillus niger.[12]
SAR studies indicate that specific substitutions are key to maximizing antimicrobial potency. For example, a derivative bearing a m-methoxyphenyl group and an ethylenediamine side chain at the C-2 position was found to be a particularly potent broad-spectrum antibacterial agent.[12]
Data Summary: Minimum Inhibitory Concentrations (MIC)
| Compound ID | Target Organism | MIC (mM) | Reference |
| 22 | S. aureus | 0.05-0.13 | [12] |
| 22 | E. coli | 0.05-0.13 | [12] |
| 15 | C. albicans | 0.027 | [12] |
| 15 | A. niger | 0.013-0.026 | [12] |
| 2 | MRSA | 2-16 mg/L | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 3: Anti-inflammatory Activity - Modulating the Inflammatory Cascade
The thieno[2,3-d]pyrimidin-4-one scaffold has also proven to be a valuable template for developing non-steroidal anti-inflammatory agents (NSAIDs) that are notably free from the acidic carboxyl group associated with the gastrointestinal side effects of traditional NSAIDs.[19]
Mechanism of Action
The anti-inflammatory effects are primarily achieved through the modulation of key inflammatory mediators:
-
COX/PGE2 Pathway Inhibition: Several derivatives have been shown to significantly decrease the concentration of prostaglandin E2 (PGE2) in blood serum, a key mediator of inflammation, suggesting an inhibitory effect on the cyclooxygenase (COX) enzymes.[19]
-
PDE4 Inhibition: Some compounds have been specifically designed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[4][20] Inhibiting PDE4 increases intracellular cAMP levels, which has a broad anti-inflammatory effect.
-
aPKC Inhibition: Targeting atypical protein kinase C (aPKC) represents another strategy by which these compounds can control inflammation and related vascular permeability.[9][10]
In Vivo Efficacy and SAR
The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced paw edema model in rats.[19] In these studies, certain 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives have demonstrated potent anti-inflammatory activity, comparable to the standard drug diclofenac.[19]
Data Summary: In Vivo Anti-inflammatory Activity
| Compound ID | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| 4c | 1h | 35% | [19] |
| 4c | 2h | 36% | [19] |
| 4c | 3h | 42% | [19] |
| Diclofenac | 3h | ~48% | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Use adult male Wistar rats (150-200 g). Allow them to acclimatize for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) orally to different groups of animals. Administer a standard reference drug (e.g., Diclofenac sodium) to a positive control group.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Conclusion and Future Perspectives
The 3-Methylthieno[2,3-d]pyrimidin-4-one scaffold is unequivocally a privileged structure in medicinal chemistry, serving as a robust foundation for the development of a diverse array of therapeutic agents. Its bioisosteric relationship with purines provides a rational basis for its interaction with a multitude of biological targets. The extensive research into its anticancer, antimicrobial, and anti-inflammatory properties has not only yielded highly potent lead compounds but has also generated invaluable structure-activity relationship data to guide future design efforts.
The future of this scaffold lies in the rational design of next-generation inhibitors with enhanced selectivity and improved pharmacokinetic profiles. Efforts should focus on targeting specific kinase isoforms to minimize off-target effects, overcoming mechanisms of drug resistance, and exploring novel therapeutic applications, such as in neurodegenerative and viral diseases. The continued exploration of this versatile chemical entity promises to deliver innovative solutions to pressing global health challenges.
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Vas'kevich, R. I., et al. (2016). Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Der Pharma Chemica. [Link]
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Ali, E. M. H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. [Link]
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Zhao, L., et al. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. [Link]
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Park, H., et al. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. [Link]
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Spectroscopic analysis of 3-Methylthieno[2,3-d]pyrimidin-4-one (NMR, IR, Mass Spec)
Executive Summary
This technical guide provides a rigorous framework for the spectroscopic characterization of 3-Methylthieno[2,3-d]pyrimidin-4-one , a privileged scaffold in medicinal chemistry often utilized as a bioisostere of quinazolinones. Unlike generic spectral databases, this document focuses on the causality of spectral features—explaining why specific signals arise and how to use them to validate structural integrity, particularly distinguishing the N3-methylated product from potential O-methylated or N1-methylated isomers.
Chemical Context & Structural Logic[1][2][3][4][5][6][7][8]
The thieno[2,3-d]pyrimidine core is a fused system where a thiophene ring is annealed to a pyrimidine ring.[1] In the 4-one derivative, the N3 position is the most nucleophilic site for alkylation under standard basic conditions, but maintaining regioselectivity is critical.
-
Target Compound: 3-Methylthieno[2,3-d]pyrimidin-4(3H)-one
-
Molecular Formula: C₇H₆N₂OS
-
Molecular Weight: 166.20 g/mol
-
Key Structural Features:
-
Thiophene Ring: Electron-rich, aromatic.
-
Pyrimidinone Ring: Electron-deficient, contains the amide functionality.
-
N-Methyl Group: Located at position 3, blocking tautomerization.
-
Synthesis & Analysis Workflow
The following diagram outlines the logical flow from synthesis to analytical validation.
Caption: Workflow for synthesis and multi-modal spectroscopic validation of the target scaffold.
Experimental Protocols for Analysis
To ensure reproducibility, the following sample preparation protocols are recommended. These are "self-validating" systems where solvent peaks serve as internal references.
Nuclear Magnetic Resonance (NMR)[2][3][5][6][7][9][10][11]
-
Solvent: DMSO-d₆ is preferred over CDCl₃ due to the potential poor solubility of fused pyrimidinones in chloroform. DMSO also prevents aggregation which can broaden peaks.
-
Concentration: 5-10 mg for ¹H NMR; 20-30 mg for ¹³C NMR.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Infrared Spectroscopy (IR)[3][7][10]
-
Method: ATR (Attenuated Total Reflectance) on neat solid is superior to KBr pellets to avoid hygroscopic water bands masking the 3000-3500 cm⁻¹ region.
-
Critical Check: The background scan must be acquired immediately prior to the sample to correct for atmospheric CO₂ (2350 cm⁻¹).
Mass Spectrometry (MS)[5]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).
-
Mobile Phase: MeOH:H₂O (50:50) + 0.1% Formic Acid to promote protonation [M+H]⁺.
Detailed Spectroscopic Analysis
¹H NMR Spectroscopy: The Regiochemistry Fingerprint[11]
The proton NMR spectrum is the primary tool for confirming N-methylation versus O-methylation.
Theoretical vs. Observed Shifts (in DMSO-d₆):
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | J-Coupling (Hz) | Diagnostic Insight |
| H-2 (Pyrimidine) | 8.30 – 8.55 | Singlet (s) | N/A | Highly deshielded due to flanking N atoms and C=O anisotropy. |
| H-6 (Thiophene) | 7.60 – 7.80 | Doublet (d) | J ≈ 5.8 Hz | Adjacent to Sulfur; typically more deshielded than H-5. |
| H-5 (Thiophene) | 7.30 – 7.50 | Doublet (d) | J ≈ 5.8 Hz | Characteristic thiophene doublet pair. |
| N-CH₃ (Methyl) | 3.40 – 3.60 | Singlet (s) | N/A | Critical: N-Me appears ~3.5 ppm. O-Me (imidate) would appear ~4.0 ppm. |
Interpretation Logic:
-
The N-Me Signal: The presence of a sharp singlet at ~3.5 ppm confirms alkylation. If this peak shifts to ~4.0 ppm, you have likely formed the O-methyl ether (kinetic product), indicating the reaction temperature was too low or the base was insufficient.
-
The Thiophene Coupling: The characteristic AB system (two doublets) confirms the thiophene ring is intact and unsubstituted at positions 5 and 6.
¹³C NMR Spectroscopy: Skeleton Verification
Carbon NMR confirms the oxidation state of the carbons, specifically the carbonyl.
| Carbon Assignment | Chemical Shift (δ ppm) | Environment |
| C-4 (Carbonyl) | 158.0 – 162.0 | Amide carbonyl (C=O). |
| C-2 (Imine-like) | 145.0 – 149.0 | C=N carbon, deshielded. |
| C-7a (Bridgehead) | 150.0 – 155.0 | Quaternary, next to N. |
| C-4a (Bridgehead) | 120.0 – 125.0 | Quaternary. |
| C-6 (Thiophene) | 125.0 – 130.0 | CH (aromatic). |
| C-5 (Thiophene) | 118.0 – 122.0 | CH (aromatic). |
| N-CH₃ | 30.0 – 35.0 | Diagnostic: Amide N-methyl. |
Infrared Spectroscopy (IR): Functional Group Validation
IR is the fastest method to confirm the loss of the N-H bond from the precursor.
-
1660 – 1690 cm⁻¹ (Strong): C=O Stretching (Amide I band). This confirms the "one" (ketone) tautomer is locked.
-
1550 – 1590 cm⁻¹ (Medium): C=N and C=C aromatic stretches.
-
Absence of 3200 – 3400 cm⁻¹: There should be no broad N-H stretch. If a band exists here, the methylation is incomplete, or the sample is wet.
Mass Spectrometry: Fragmentation Pathways
Under Electron Impact (EI) or high-energy ESI (CID), the molecule undergoes specific fragmentation.
Molecular Ion: [M]⁺ = 166 (EI) or [M+H]⁺ = 167 (ESI).
Fragmentation Logic:
-
Loss of CO (M - 28): The pyrimidinone ring typically ejects carbon monoxide.
-
Loss of HCN (M - 27): Cleavage of the pyrimidine ring.
-
Thiophene Stability: The thiophene ring is robust and often remains as a charged fragment (C₄H₃S⁺, m/z 83) late in the pathway.
Caption: Proposed fragmentation pathway for 3-methylthieno[2,3-d]pyrimidin-4-one in positive ion mode.
Quality Control Checklist
Before releasing the compound for biological assay, verify the following:
-
Solvent Purity: Check for water in DMSO (broad peak at 3.33 ppm) which can obscure the N-Me signal.
-
Isomer Purity: Zoom into the 3.8–4.2 ppm region in ¹H NMR. Any singlet here suggests O-methylation (impurity).
-
Elemental Composition: High-Resolution Mass Spec (HRMS) should match C₇H₆N₂OS within 5 ppm error.
References
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Al-Taisan, K. M., et al. (2010).[2] "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines." Molecules, 15(6), 3932-3957.[2]
-
Lei, H., et al. (2017). "Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine Thienopyrimidine." Atlantis Press.[3]
-
Salem, M. A. I., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[4]
-
ChemGuide. "Mass Spectra - Fragmentation Patterns."
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3-Methylthieno[2,3-d]pyrimidin-4-one Analogues: Synthesis, Pharmacology, and Therapeutic Potential
This technical guide provides an in-depth analysis of 3-Methylthieno[2,3-d]pyrimidin-4-one analogues , a privileged scaffold in medicinal chemistry. This guide details their synthesis, structure-activity relationships (SAR), and therapeutic applications in oncology and antimicrobial research.
Executive Summary
The thieno[2,3-d]pyrimidin-4-one scaffold represents a bioisostere of the purine nucleus (specifically quinazoline), offering a versatile template for drug discovery. The 3-methyl substitution on this core is a critical medicinal chemistry modification, often employed to modulate lipophilicity, improve metabolic stability, and lock the bioactive conformation of the molecule. These analogues have emerged as potent inhibitors of receptor tyrosine kinases (RTKs) —specifically EGFR and VEGFR-2—and have shown significant promise as non-peptide GnRH receptor antagonists and antimicrobial agents.
Chemical Architecture & Structural Significance[1]
The core structure consists of a thiophene ring fused to a pyrimidin-4-one ring. The numbering system and key modification sites are critical for understanding the SAR.
-
The Scaffold: A 6,5-fused heteroaromatic system.
-
N-3 Position (The "Methyl" Focus): Methylation at N-3 removes the hydrogen bond donor capability of the amide nitrogen, altering the electrostatic potential surface and often improving blood-brain barrier (BBB) permeability or oral bioavailability.
-
C-2 Position: A primary vector for introducing diversity (e.g., aryl, alkyl, or amino groups) to target specific hydrophobic pockets in enzymes.
-
C-5/C-6 Positions: Located on the thiophene ring; substitutions here (alkyl, aryl, esters) drastically affect the electronic properties of the core and its pi-stacking interactions.
Structural Diagram: Core Numbering & Functional Zones
The following diagram illustrates the core scaffold and the functional impact of substitutions at key positions.
Figure 1: Functional decomposition of the 3-methylthieno[2,3-d]pyrimidin-4-one scaffold.
Chemical Synthesis: The Gewald Route
The most robust method for constructing this scaffold is the Gewald Reaction , followed by cyclization. This protocol is favored for its modularity, allowing the introduction of diverse substituents at C-5 and C-6 early in the synthesis.
Retrosynthetic Analysis
-
Target: 3-Methylthieno[2,3-d]pyrimidin-4-one.[1]
-
Precursor: 2-Amino-3-carboalkoxythiophene.
-
Starting Materials: Ketone/Aldehyde + Sulfur + Alkyl Cyanoacetate.[2]
Step-by-Step Synthetic Protocol
Objective: Synthesis of 3-methyl-substituted thieno[2,3-d]pyrimidin-4-one.
Step 1: The Gewald Reaction (Thiophene Formation)
-
Reagents: Cyclohexanone (or substituted ketone), Ethyl cyanoacetate, Elemental Sulfur (
). -
Catalyst: Morpholine or Diethylamine.
-
Solvent: Ethanol.
-
Procedure:
-
Mix ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and sulfur (1.0 eq) in ethanol.
-
Add morpholine (1.0 eq) dropwise (Exothermic!).
-
Reflux for 3–5 hours.
-
Cool to precipitate the 2-aminothiophene-3-carboxylate intermediate. Filter and recrystallize.[3]
-
Step 2: Pyrimidine Ring Closure (Cyclization)
-
Reagents: 2-Aminothiophene intermediate, Triethyl orthoformate (TEOF), Methylamine (or use N-methylformamide directly).
-
Procedure (One-Pot Cyclization/Methylation):
-
Reflux the 2-aminothiophene in excess TEOF for 3 hours to form the ethoxymethyleneamino intermediate.
-
Evaporate excess TEOF.
-
Redissolve in Ethanol and add Methylamine (33% in EtOH).
-
Stir at room temperature for 1 hour, then reflux for 2 hours.
-
Mechanism: The amine attacks the imidate intermediate, followed by intramolecular cyclization to form the pyrimidin-4-one ring with the N-3 methyl group already in place.
-
Synthesis Workflow Diagram
Figure 2: The Gewald-based synthetic route to N3-methylated thienopyrimidines.
Pharmacology & Therapeutic Applications[1][3][5][6][7][8]
The 3-methylthieno[2,3-d]pyrimidin-4-one scaffold exhibits "privileged structure" characteristics, binding to multiple biological targets depending on the peripheral substitution.
A. Anticancer Activity (Kinase Inhibition)
These analogues function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs).
-
Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2, and PI3K.
-
Mechanism: The pyrimidin-4-one core mimics the adenine ring of ATP. The N-3 methyl group often dictates the orientation of the molecule within the hinge region of the kinase.
-
Key Insight: Substitution at C-2 with a bulky aromatic amine (e.g., benzylamino) creates a "tail" that extends into the hydrophobic back pocket of the enzyme, significantly enhancing potency (IC50 values often in the nanomolar range).
B. GnRH Receptor Antagonism
While the thieno[2,3-d]pyrimidine-2,4-dione (a diketo variant) is the core of the FDA-approved drug Relugolix , the 4-one analogues also show antagonism toward the Gonadotropin-Releasing Hormone (GnRH) receptor.
-
Application: Treatment of hormone-sensitive cancers (Prostate, Breast) and endometriosis.
-
Mechanism: Competitive antagonism of GnRH at the pituitary receptor, preventing LH/FSH surge and suppressing testosterone/estrogen production.
C. Antimicrobial Properties
Recent studies have highlighted the efficacy of these analogues against multidrug-resistant (MDR) bacteria.[4]
-
Target: Bacterial DNA Gyrase (subunit B).
-
Activity: Potent against S. aureus (MRSA) and E. coli.
-
SAR Note: N-3 methylation is crucial here to prevent rapid efflux by bacterial pumps, increasing intracellular concentration.
Mechanism of Action Diagram
Figure 3: Multi-target pharmacological profile of the scaffold.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of specific substitutions on the 3-methylthieno[2,3-d]pyrimidin-4-one core.
| Position | Substituent (R) | Biological Effect | Therapeutic Context |
| N-3 | Methyl | Increases lipophilicity; prevents H-bond donation; improves metabolic stability. | General Bioavailability |
| N-3 | Phenyl / Aryl | Increases steric bulk; favors GPCR binding over Kinase binding. | GnRH Antagonists |
| C-2 | Benzylamino | High affinity for hydrophobic pockets; critical for EGFR inhibition. | Anticancer (Lung/Breast) |
| C-2 | Hydrazone | Improves antimicrobial activity; metal chelation potential. | Antibacterial |
| C-5/C-6 | Cycloalkyl (Fused) | Restricts conformational flexibility; enhances receptor fit. | PI3K Inhibitors |
| C-6 | Aryl (e.g., 4-Cl-Ph) | Enhances pi-stacking in the active site. | Antimicrobial/Anticancer |
Experimental Validation: In Vitro Cytotoxicity Protocol
To validate the activity of a newly synthesized 3-methylthieno[2,3-d]pyrimidin-4-one analogue, the following standard MTT assay protocol is recommended.
Protocol: MTT Cell Viability Assay
-
Cell Lines: Use MCF-7 (Breast), A549 (Lung), or HepG2 (Liver).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO2. -
Treatment:
-
Dissolve the analogue in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.
-
Add to cells and incubate for 48h.
-
-
Detection:
-
Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Remove media and add 150 µL DMSO to dissolve formazan crystals.
-
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules. (2018). [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (2003). [Link]
-
Discovery of the thieno[2,3-d]pyrimidine-2,4-dione derivative 21a: A potent and orally bioavailable gonadotropin-releasing hormone receptor antagonist. European Journal of Medicinal Chemistry. (2022). [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry. (2014). [Link]
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives. ACS Omega. (2022). [Link]
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Investigating the Mechanism of Action of Thieno[2,3-d]pyrimidine Compounds: An In-depth Technical Guide
Abstract: The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of targeted therapies. Its prevalence, particularly in the development of protein kinase inhibitors, necessitates a profound understanding of its mechanism of action (MoA) for any drug discovery and development program. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to meticulously dissect the MoA of novel thieno[2,3-d]pyrimidine derivatives. We will explore the strategic rationale behind experimental design, from initial target identification and validation to the elucidation of intricate signaling pathways, all while upholding the principles of scientific integrity and data-driven decision-making.
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] Its structural rigidity, combined with the amenability for chemical modification at multiple positions, allows for the precise tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics. A significant portion of research on this scaffold has focused on the development of protein kinase inhibitors, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][2]
A Stepwise Approach to Elucidating the Mechanism of Action
A thorough investigation into the MoA of a thieno[2,3-d]pyrimidine compound requires a multi-faceted approach that integrates biochemical, biophysical, and cell-based methodologies. The following sections outline a logical and iterative workflow to systematically unravel the compound's biological effects.
Identifying and Validating the Primary Molecular Target(s)
The foundational step is to pinpoint the direct molecular target(s) of the compound. Given the established role of the thieno[2,3-d]pyrimidine scaffold in kinase inhibition, a logical starting point is to screen the compound against a broad panel of kinases.[1][2]
-
Objective: To identify the primary kinase target(s) of the thieno[2,3-d]pyrimidine compound.
-
Methodology:
-
Engage a commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX) that offers comprehensive panels covering the human kinome.
-
Initially, screen the compound at a single high concentration (e.g., 1 or 10 µM) to cast a wide net for potential interactions.
-
Common assay formats include competition binding assays or enzymatic activity assays.
-
-
Data Analysis:
-
Results are typically presented as percent inhibition relative to a control.
-
Establish a stringent hit criterion (e.g., >90% inhibition) to focus on the most promising interactions.
-
-
Causality and Trustworthiness: This unbiased, large-scale screen provides a global view of the compound's selectivity. A highly selective compound that interacts with a limited number of kinases is often desirable as it may lead to fewer off-target effects. Conversely, a compound with multiple hits could be a multi-targeted agent or a non-specific inhibitor.
-
Objective: To quantify the potency of the compound against the identified kinase hit(s).
-
Methodology:
-
Perform an in vitro kinase assay using purified recombinant kinase, a specific substrate (peptide or protein), and ATP.
-
A variety of detection methods can be employed, including radiometric (32P-ATP), fluorescence-based (e.g., FRET), or luminescence-based (e.g., Kinase-Glo®) assays.[3]
-
Generate a dose-response curve by serially diluting the thieno[2,3-d]pyrimidine compound over a broad concentration range (e.g., from picomolar to micromolar).
-
Measure the kinase activity at each concentration.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Self-Validation: The IC50 value is a critical quantitative measure of the compound's potency. A low nanomolar or even picomolar IC50 indicates a highly potent inhibitor. This biochemical data must be subsequently confirmed in a cellular context to ensure target engagement within a more complex biological system.
Table 1: Illustrative Kinase Inhibition Data for a Hypothetical Thieno[2,3-d]pyrimidine Compound
| Kinase Target | IC50 (nM) |
| EGFR | 5.2 |
| VEGFR2 | 12.8 |
| SRC | >10,000 |
| ABL | >10,000 |
Defining the Mode of Inhibition
Understanding how the compound interacts with its target kinase is paramount. This involves determining if the inhibition is competitive with respect to ATP or the substrate, non-competitive, or uncompetitive.
-
Objective: To elucidate the mode of inhibition of the compound.
-
Methodology:
-
Conduct in vitro kinase assays as described for IC50 determination.
-
Systematically vary the concentration of ATP while keeping the substrate concentration constant, and vice versa.
-
Measure the initial reaction rates in the presence of different fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Generate double-reciprocal plots (Lineweaver-Burk) or Michaelis-Menten plots.
-
Analyze the changes in the maximal reaction velocity (Vmax) and the Michaelis constant (Km) to determine the mode of inhibition.
-
-
Expertise and Rationale: Many thieno[2,3-d]pyrimidine-based kinase inhibitors are designed as ATP-competitive inhibitors, mimicking the adenine moiety of ATP and binding within the kinase's ATP-binding pocket.[4][5] This is a well-established and effective strategy for achieving high potency.
Diagram 1: Integrated Workflow for Target Identification and MoA Elucidation
Caption: A logical workflow for investigating the MoA of thieno[2,3-d]pyrimidine compounds.
Confirming Direct Target Engagement with Biophysical Methods
While enzymatic assays demonstrate functional inhibition, biophysical techniques provide direct evidence of the compound binding to the target protein and can elucidate the thermodynamics and kinetics of the interaction.
-
Objective: To measure the binding affinity and kinetics (on- and off-rates) of the compound to its target kinase.
-
Methodology:
-
Immobilize the purified kinase onto a sensor chip.
-
Flow a series of concentrations of the thieno[2,3-d]pyrimidine compound over the sensor surface.
-
Measure the change in the refractive index at the surface in real-time, which is proportional to the amount of bound compound.[6]
-
-
Data Analysis:
-
Generate sensorgrams that depict the association and dissociation phases of the interaction.
-
Fit the data to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
Authoritative Grounding: A low KD value (typically in the nanomolar range) signifies high binding affinity. SPR provides invaluable kinetic information, such as the target residence time, which is not captured by IC50 values and can be a better predictor of a drug's biological activity.[7]
Translating Biochemical Findings to a Cellular Context
Once the primary target and binding characteristics have been established, the investigation must transition to a cellular environment to understand the compound's impact on signaling pathways and cellular phenotypes.
Verifying Target Engagement in Intact Cells
It is crucial to confirm that the compound engages its intended target within the complex milieu of a living cell.
-
Objective: To provide evidence of target engagement in intact cells.
-
Methodology:
-
Treat cells with the thieno[2,3-d]pyrimidine compound or a vehicle control.
-
Heat the cells or cell lysates across a range of temperatures.[8][9]
-
Separate the soluble and aggregated proteins by centrifugation.
-
Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting or other protein detection methods.[10]
-
-
Data Analysis:
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift of this curve to a higher temperature in the presence of the compound indicates target engagement.[9]
-
-
Trustworthiness: CETSA provides compelling evidence of direct target binding in a physiological setting, bridging the gap between in vitro biochemical assays and cellular responses.[9][11]
Mapping the Impact on Downstream Signaling
Inhibition of a kinase should lead to a quantifiable change in the phosphorylation status of its downstream substrates.
-
Objective: To assess the effect of the compound on the phosphorylation of downstream signaling proteins.
-
Methodology:
-
Treat cultured cells with the compound at various concentrations and for different durations.
-
Lyse the cells, ensuring the inclusion of phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with antibodies that specifically recognize the phosphorylated form of the target kinase's known substrates.
-
Use an antibody against the total, non-phosphorylated protein as a loading control.[12][13]
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative change in phosphorylation.
-
A dose- and time-dependent decrease in substrate phosphorylation confirms the on-target effect of the compound in a cellular signaling context.
-
Diagram 2: Inhibition of a Representative Kinase Signaling Pathway
Caption: A thieno[2,3-d]pyrimidine compound inhibiting the VEGFR-2 signaling pathway.
Assessing the Functional Cellular Consequences
The ultimate goal is to link the molecular mechanism to a desired cellular phenotype, such as the inhibition of cancer cell proliferation or the induction of apoptosis.[14]
-
Objective: To determine the effect of the compound on cell viability and programmed cell death.
-
Methodology:
-
Cell Viability: Treat cancer cell lines with a range of compound concentrations for a defined period (e.g., 72 hours). Utilize metabolic assays such as MTT or MTS to measure cell viability.[15][16][17][18][19]
-
Apoptosis: Treat cells with the compound and measure established markers of apoptosis. This can include the detection of phosphatidylserine translocation to the outer cell membrane using Annexin V staining or the measurement of caspase-3/7 activity.[20][21][22][23][24]
-
-
Data Analysis:
-
For cell viability assays, calculate the IC50 or GI50 (concentration for 50% growth inhibition).
-
For apoptosis assays, quantify the increase in caspase activity or the percentage of apoptotic cells.
-
-
Scientific Logic: The observed phenotypic effects should align with the known biological function of the inhibited target and its associated signaling pathway. For instance, inhibiting a pro-angiogenic kinase like VEGFR-2 should lead to a decrease in endothelial cell proliferation and survival.[15]
Conclusion: Synthesizing a Coherent Mechanism of Action
The investigation into the mechanism of action of a thieno[2,3-d]pyrimidine compound is an iterative and integrative process. By systematically progressing from biochemical characterization to cellular pathway analysis and functional outcomes, researchers can construct a robust and comprehensive understanding of how their compound elicits its biological effects. This detailed MoA profile is not only a cornerstone of basic research but is also an indispensable component for the successful advancement of a compound through the rigorous preclinical and clinical phases of drug development.
References
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Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents Source: PubMed URL: [Link]
-
Title: Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents Source: ScienceDirect URL: [Link]
-
Title: Tips to Optimize your Western Blot for Phosphorylated Protein Detection Source: Bio-Techne URL: [Link]
-
Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction Source: MDPI URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
-
Title: Comparison of Different Methods to Measure Cell Viability Source: Creative Bioarray URL: [Link]
-
Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases Source: PubMed URL: [Link]
-
Title: Best Practice for Western Blot Detection of Phosphorylation Events Source: Bio-Rad Antibodies URL: [Link]
-
Title: MTT assay Source: Wikipedia URL: [Link]
-
Title: Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays Source: STAR Protocols URL: [Link]
-
Title: Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models Source: MDPI URL: [Link]
-
Title: An Introduction to Surface Plasmon Resonance Source: Technology Networks URL: [Link]
-
Title: Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment Source: Taylor & Francis Online URL: [Link]
-
Title: Choosing an Apoptosis Detection Assay Source: Biocompare URL: [Link]
-
Title: High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay Source: PMC URL: [Link]
-
Title: Caspase 3/7 and Annexin V Double Staining Apoptosis Kit Source: Elabscience URL: [Link]
-
Title: Apoptosis – what assay should I use? Source: BMG Labtech URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
-
Title: Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance Source: PubMed URL: [Link]
-
Title: Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance Source: ResearchGate URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema Source: PMC URL: [Link]
-
Title: Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors Source: ResearchGate URL: [Link]
-
Title: Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria Source: PubMed URL: [Link]
-
Title: Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
-
Title: Pharmacological approaches to understanding protein kinase signaling networks Source: Frontiers URL: [Link]
-
Title: Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms Source: ACS Publications URL: [Link]
-
Title: Utilization of kinase inhibitors as novel therapeutic drug targets: A review Source: ScienceDirect URL: [Link]
-
Title: Different Types of Kinase Inhibitors and Their Mechanisms of Action Source: ResearchGate URL: [Link]
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Exploring the Patent Landscape for Thieno[2,3-d]pyrimidine Derivatives
An In-Depth Technical Guide
Executive Summary
The thieno[2,3-d]pyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the native purine nucleus allows it to effectively interact with ATP-binding sites of numerous enzymes, leading to a surge in patent filings over the last two decades. This guide provides a comprehensive analysis of the patent landscape for these derivatives, revealing a dominant focus on oncology, particularly in the development of small-molecule kinase inhibitors. Key areas of innovation include inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). Furthermore, a significant and growing patent space exists in the field of anti-inflammatory agents, primarily through the inhibition of Cyclooxygenase-2 (COX-2). This paper will dissect the strategic patenting trends, key molecular targets, major industry and academic players, and identify emerging "white space" opportunities for future research and development in this fertile chemical space.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold – A Privileged Core
The thieno[2,3-d]pyrimidine system is a fused bicyclic heterocycle that is isosteric to purine. This bioisosteric relationship is fundamental to its success; the pyrimidine ring acts as a hydrogen bond acceptor/donor, mimicking the adenine base of ATP and enabling strong affinity for the hinge region of kinase ATP-binding pockets.[1][2] This inherent biological activity has made the scaffold a cornerstone for the design of a multitude of targeted therapeutics.[1] Early patents explored a wide range of applications, but the landscape has since consolidated around specific, high-value therapeutic targets, driven by a deeper understanding of disease pathology at the molecular level.
Methodology for Patent Landscape Analysis
To ensure a thorough and reproducible analysis, a structured search methodology was employed. The process involved querying major patent databases (Google Patents, Espacenet, WIPO PATENTSCOPE) and scientific literature repositories (PubMed, Google Scholar) using a combination of keywords and chemical structure searches. This systematic approach allows for the identification and categorization of patents based on therapeutic claims, molecular targets, and assignees.
Thematic Patent Analysis by Therapeutic Area
The patent landscape for thieno[2,3-d]pyrimidine derivatives is dominated by oncology, with a secondary but significant focus on inflammatory diseases. This section explores the key therapeutic targets that have attracted the most significant patent activity.
Oncology: The Dominant Frontier
The ability of the thieno[2,3-d]pyrimidine scaffold to inhibit protein kinases, enzymes that are frequently deregulated in cancer, has made it a hotbed of oncological patent activity.[1][3]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation.[1] Patents in this space cover derivatives designed to inhibit both wild-type EGFR and, more recently, specific mutant forms like T790M that confer resistance to first-generation inhibitors.[4][5] The research focus is on achieving high potency and selectivity to minimize off-target effects. Recent work has focused on designing compounds that can induce apoptosis and arrest the cell cycle in cancer cells.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[6][7] A significant number of patents claim thieno[2,3-d]pyrimidine derivatives that inhibit VEGFR-2, thereby acting as anti-angiogenic agents.[6][7][8][9] The design strategy often involves incorporating specific side chains that interact with unique residues in the VEGFR-2 active site to achieve high potency, with some compounds showing IC50 values in the low nanomolar range.[7][9]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The FGFR signaling pathway is another critical area implicated in cell proliferation and survival. Patents have been filed for dual EGFR/FGFR inhibitors, representing a strategy to overcome resistance and target multiple oncogenic pathways simultaneously.[10]
-
Other Kinase Targets: The versatility of the scaffold is further demonstrated by patents targeting other kinases, including atypical Protein Kinase C (aPKC) for controlling vascular permeability and FMS-like tyrosine kinase 3 (FLT3) for certain types of leukemia.[11][12][13]
| Patent / Application | Assignee / Applicant | Therapeutic Target(s) | Key Innovation / Claim |
| WO2023281552A1 | King Faisal University | COX-2 | Claims 2,4-disubstituted derivatives for use as anti-inflammatory agents.[14] |
| US11932656B1 | King Faisal University | COX-2 | Methods of inhibiting COX-2 for treating inflammation and pain.[15] |
| Research Articles[4][5] | Various Academic | EGFR (wild-type & mutant) | Design of derivatives to overcome resistance mutations and induce apoptosis.[4][5] |
| Research Articles[6][7] | Various Academic | VEGFR-2 | Potent inhibitors with low nanomolar IC50 values designed as anti-angiogenic agents.[6][7] |
| Research Article[10] | Mansoura University | EGFR / FGFR (Dual) | Development of dual inhibitors to target multiple cancer signaling pathways.[10] |
| AU2012235882B2 | Not Specified | Potassium Channels | Use of derivatives for the treatment of cardiac arrhythmia.[16] |
Table 1: Representative Patents and Research Highlights for Thieno[2,3-d]pyrimidine Derivatives.
Inflammation and Autoimmune Diseases
While oncology is the primary focus, there is a robust and growing patent portfolio for thieno[2,3-d]pyrimidines in treating inflammatory conditions.
-
Cyclooxygenase-2 (COX-2) Inhibitors: Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used but can have significant gastrointestinal side effects due to the non-selective inhibition of both COX-1 and COX-2. There is a clear therapeutic need for selective COX-2 inhibitors.[14] Several patents and patent applications disclose thieno[2,3-d]pyrimidine derivatives as selective COX-2 inhibitors, aiming to provide effective anti-inflammatory and analgesic effects with an improved safety profile.[14][15][17] Recent patents, such as US11932656B1, specifically claim methods of treating inflammation and pain through COX-2 inhibition with these compounds.[15]
Key Players and Geographical Trends
The patent landscape is populated by a mix of academic institutions and pharmaceutical companies. Universities are often at the forefront of discovering novel derivatives and elucidating their mechanisms of action, as evidenced by numerous publications in high-impact journals.[10][18][19] These discoveries are then often licensed or further developed by biotechnology and pharmaceutical companies.
Analysis of patent assignees reveals a global interest in this scaffold. While much of the foundational research and patenting originates from North America and Europe, there is a growing number of filings from institutions and companies in Asia, particularly in China and India, indicating a globalized R&D effort.
| Assignee Category | Representative Entities | Primary Focus Area |
| Academic & Research | King Faisal University, Mansoura University, Al-Azhar University | Foundational discovery, synthesis, mechanism of action studies (COX-2, EGFR, VEGFR-2).[5][10][14][15] |
| Pharmaceutical & Biotech | Pfizer, Exelixis, Amgen Inc., Bayer AG | Kinase inhibitor development, clinical trials, formulation patents.[20][21][22] |
Table 2: Major Categories of Patent Assignees in the Thieno[2,3-d]pyrimidine Field.
Future Outlook and White Space Analysis
Despite the crowded nature of the kinase inhibitor space, significant opportunities—or "white space"—remain for innovation with the thieno[2,3-d]pyrimidine scaffold.
-
Targeting Resistance: As with all targeted therapies, acquired resistance is a major challenge. There is a continuing need and opportunity to patent next-generation compounds that specifically inhibit resistance mutations in kinases like EGFR and VEGFR-2.
-
Beyond Kinases: While kinase inhibition is the dominant theme, the scaffold's potential in other areas is underexplored. The patent activity around COX-2 inhibition[14][15][17] and potassium channel modulation[16] suggests that expanding into other enzyme families and ion channels could be a fruitful avenue. Areas like neurodegenerative diseases (e.g., targeting GSK-3β or CDK5) or metabolic disorders could represent significant white space.
-
Novel Drug Modalities: The vast majority of patents cover small molecule inhibitors. Future innovation could lie in incorporating the thieno[2,3-d]pyrimidine core into novel modalities like PROTACs (Proteolysis Targeting Chimeras) to achieve target degradation rather than just inhibition, or into antibody-drug conjugates (ADCs) for targeted delivery.
-
Combination Therapies: There is significant potential in patenting novel combination therapies where a thieno[2,3-d]pyrimidine derivative is a key component. Combining a VEGFR-2 inhibitor with an immune checkpoint inhibitor, for example, could yield synergistic effects and represents a patentable strategy.
References
- King Faisal University. (2024). US11932656B1 - Thieno[2,3-d]pyrimidines as COX-2 inhibitors. Google Patents.
-
Abouzid, K. A. M., & Tadros, M. G. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2). Retrieved from [Link]
-
Hassan, A. E. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. Retrieved from [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Abdelaziz, S. A., et al. (2019). Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 89, 102944. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 738. Retrieved from [Link]
- King Faisal University. (2023). WO2023281552A1 - 2,4-disubstituted-thieno[2,3-d]pyrimidine derivatives, and uses thereof. Google Patents.
-
Justia Patents. (2025). Patents Assigned to Exelixis, Inc. Retrieved from [Link]
-
Hassan, A. E. A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Retrieved from [Link]
-
Al-Warhi, T., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Retrieved from [Link]
- Hanmi Science. (2015). US9156852B2 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases. Google Patents.
-
Albohy, A., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019. Retrieved from [Link]
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Patsnap. (2025). Who holds the patent for Axitinib?. Patsnap Synapse. Retrieved from [Link]
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Unified Patents. (2022). US-8138339-B2 - Inhibitors of Protein Kinases. Retrieved from [Link]
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Burke, J. E., et al. (2015). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry Letters, 25(2), 266-270. Retrieved from [Link]
- Wender, P. A. (2006). US7232842B2 - Kinase inhibitors and associated pharmaceutical compositions and methods of use. Google Patents.
-
Eissa, I. H., et al. (2023). Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Retrieved from [Link]
-
Albohy, A. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Digital Commons @ University of Rhode Island. Retrieved from [Link]
-
Sultan, S., et al. (2025). Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. Drug Development Research, 86(1). Retrieved from [Link]
-
Eissa, I. H., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Lim, T. M., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
- University of Bath. (2012). AU2012235882B2 - Thieno [2, 3 -d] pyrimidine derivatives and their use to treat arrhythmia. Google Patents.
-
Zhao, H., et al. (2024). Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro. SSRN. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Assay Development for Screening 3-Methylthieno[2,3-d]pyrimidin-4-one Derivatives
Introduction: The Therapeutic Promise of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that structurally mimics purines, enabling it to interact with a wide array of biological targets.[1][2] This structural versatility has positioned thieno[2,3-d]pyrimidine derivatives as promising candidates in medicinal chemistry, particularly in oncology. A significant body of research has demonstrated their potential as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2]
Derivatives of this scaffold have shown inhibitory activity against key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinase 4 (CDK4).[2][3][4] For instance, certain thieno[2,3-d]pyrimidine-based compounds have exhibited potent anticancer activities against human cancer cell lines such as HCT-116 (colon), HepG2 (liver), and MCF-7 (breast).[3] The 3-methylthieno[2,3-d]pyrimidin-4-one core represents a key variation of this scaffold, and a systematic approach to assay development is crucial for identifying and characterizing novel derivatives with therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade for the identification and validation of novel 3-methylthieno[2,3-d]pyrimidin-4-one-based kinase inhibitors.
The Strategic Framework for Screening
A successful screening campaign requires a multi-faceted approach that progresses from broad initial screens to increasingly specific validation assays. This "funnel" approach is designed to efficiently identify true "hits" while eliminating false positives. The core of this strategy is a well-defined screening cascade, which must be tailored to the specific target and assay technologies employed.[5]
Our proposed workflow for screening 3-methylthieno[2,3-d]pyrimidin-4-one derivatives encompasses a primary biochemical screen to identify initial hits, followed by a series of orthogonal and cell-based assays to confirm on-target activity and assess cellular effects.
Caption: High-level screening cascade for 3-methylthieno[2,3-d]pyrimidin-4-one derivatives.
Part 1: Primary High-Throughput Screening (HTS)
The initial phase of the screening campaign involves a high-throughput biochemical assay to rapidly assess a large library of 3-methylthieno[2,3-d]pyrimidin-4-one derivatives for their ability to inhibit the target kinase. The choice of assay technology is critical and should prioritize robustness, miniaturization, and automation compatibility.[6] Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) are excellent choices for primary screening of kinase inhibitors.[7][8]
Fluorescence Polarization (FP)-Based Kinase Assay
Principle: FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.[9] In the context of a kinase assay, a fluorescently labeled peptide substrate is used. When phosphorylated by the kinase, a specific antibody binds to the phosphorylated peptide, creating a large complex that tumbles slowly and emits highly polarized light. An inhibitor will prevent phosphorylation, resulting in a smaller, faster-tumbling complex and depolarized light.[9]
Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed and treat cells with test compounds as described for the MTT assay.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well of the 96-well plate containing the cells in 100 µL of medium.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours. [10] * Measure the luminescence using a plate reader.
-
Conclusion
The successful discovery of novel 3-Methylthieno[2,3-d]pyrimidin-4-one derivatives as therapeutic agents hinges on a well-designed and rigorously executed screening cascade. By employing a combination of robust biochemical primary screens, confirmatory orthogonal assays, and biologically relevant cell-based assays, researchers can confidently identify and validate promising lead compounds for further development. This systematic approach, grounded in sound scientific principles and validated methodologies, provides a clear path from initial hit identification to the characterization of compounds with genuine therapeutic potential.
References
- A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. PerkinElmer.
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]
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On HTS: Z-factor. On HTS. 2023. Available from: [Link]
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Orthogonal Assay Service. Creative Biolabs. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. 2025. Available from: [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Link. Available from: [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. Available from: [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. Available from: [Link]
-
Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. Sartorius. 2023. Available from: [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. Available from: [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. 2025. Available from: [Link]
-
Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. 2014. Available from: [Link]
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Cell-culture based test systems for anticancer drug screening. ecancer. 2020. Available from: [Link]
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Kinase Screening Assay Services. Reaction Biology. Available from: [Link]
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Data analysis approaches in high throughput screening. SlideShare. 2014. Available from: [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. 2025. Available from: [Link]
-
Fluorescence Polarization (FP). Molecular Devices. Available from: [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. 2026. Available from: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. 2023. Available from: [Link]
-
Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. Available from: [Link]
-
From gene to validated and qualified hits. AXXAM. Available from: [Link]
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Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. 2025. Available from: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available from: [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available from: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. 2017. Available from: [Link]
-
Fluorescence Polarization (FP). ISS Inc. Available from: [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. 2020. Available from: [Link]
-
Full article: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. 2021. Available from: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. 2025. Available from: [Link]
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High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available from: [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. 2016. Available from: [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. 2015. Available from: [Link]
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High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Infinix Bio. 2026. Available from: [Link]
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Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. PubMed. 2012. Available from: [Link]
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Application Note: 3-Methylthieno[2,3-d]pyrimidin-4-one Scaffolds as Kinase Pathway Probes
Executive Summary
The 3-methylthieno[2,3-d]pyrimidin-4-one core represents a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere to quinazolines (e.g., Gefitinib) and purines. Due to their ability to mimic the adenine moiety of ATP, derivatives of this scaffold are potent, ATP-competitive inhibitors used to probe receptor tyrosine kinases (RTKs)—specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 —and lipid kinases like PI3K .
This guide details the application of these compounds as chemical tools to study kinase signaling transduction.[1] It provides validated protocols for assessing kinase inhibition in vitro and monitoring downstream signaling cascades (Ras/Raf/MEK/ERK and PI3K/Akt/mTOR) in cellular models.
Chemical Context & Mechanism of Action[2]
Structural Basis of Inhibition
The thieno[2,3-d]pyrimidine scaffold functions as a Type I kinase inhibitor. The "3-methyl" substitution is structurally significant; it modulates the lipophilicity and steric fit of the compound within the kinase hinge region, often improving solubility compared to unsubstituted analogs.
-
Binding Mode: The N1 and O=C4 atoms typically act as hydrogen bond acceptors/donors to the hinge region amino acids (e.g., Met793 in EGFR).
-
Hydrophobic Pocket: Substituents at the C2 and C5/6 positions extend into the hydrophobic pockets (Selectivity Pocket and Solvent Front), determining specificity between EGFR, VEGFR, or PI3K.
Synthesis Workflow (The Gewald Route)
To utilize this tool, researchers often synthesize specific derivatives to tune selectivity. The standard synthesis utilizes the Gewald reaction.
Figure 1: General synthetic pathway for accessing the 3-methylthieno[2,3-d]pyrimidin-4-one scaffold.
Application: Modulating EGFR & PI3K Signaling
These compounds are particularly useful for studying "oncogenic addiction" in cancer cell lines (e.g., A549, MCF-7) where crosstalk between EGFR and PI3K pathways drives resistance.
Signaling Pathway Map
The diagram below illustrates the specific nodes targeted by thienopyrimidine derivatives and the downstream biomarkers required for validation.
Figure 2: Dual inhibition potential of thienopyrimidine scaffolds on EGFR and PI3K pathways. Green nodes indicate Western Blot readouts.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Determine the IC50 of the tool compound against recombinant EGFR or PI3K. Principle: Quantifies the amount of ADP produced during the kinase reaction.
Materials
-
Enzyme: Recombinant EGFR (human) or PI3K isoform.
-
Substrate: Poly(Glu,Tyr) 4:1 (for EGFR) or PIP2:PS lipid substrate (for PI3K).
-
ATP: Ultra-pure (10 µM final).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, fresh 50 µM DTT (Critical for enzyme stability).
Step-by-Step Methodology
-
Compound Prep: Prepare a 10 mM stock of the 3-methylthieno[2,3-d]pyrimidin-4-one derivative in 100% DMSO. Perform 1:3 serial dilutions in kinase buffer (ensure final DMSO < 1%).
-
Enzyme Reaction:
-
Add 2 µL of compound dilution to a 384-well white plate.
-
Add 4 µL of Enzyme solution (optimization required, typically 1–5 ng/well).
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
Add 4 µL of Substrate/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at RT.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure luminescence on a multimode plate reader (e.g., GloMax).
-
Analysis: Normalize data to "No Enzyme" (0% activity) and "DMSO only" (100% activity) controls. Fit curves using a non-linear regression (sigmoidal dose-response).
Protocol 2: Cellular Signaling Analysis (Western Blot)
Objective: Validate that the compound inhibits phosphorylation of downstream targets (p-EGFR, p-Akt, p-ERK) in intact cells.
Materials
-
Cell Lines: A549 (NSCLC) or MCF-7 (Breast).
-
Stimulant: EGF (Epidermal Growth Factor), 100 ng/mL.
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).
-
Antibodies: anti-pEGFR (Tyr1068), anti-pAKT (Ser473), anti-pERK1/2 (Thr202/Tyr204), anti-Total EGFR/AKT/ERK, anti-GAPDH (Loading Control).
Step-by-Step Methodology
-
Seeding: Seed cells (e.g., A549) at
cells/well in 6-well plates. Incubate 24h. -
Starvation: Wash cells with PBS and replace media with serum-free medium for 12–16 hours. (Critical to reduce basal phosphorylation background).
-
Treatment:
-
Treat cells with the tool compound (e.g., 0.1, 1.0, 10 µM) for 2 hours .
-
Include a DMSO control and a Positive Control (e.g., Erlotinib 1 µM).
-
-
Stimulation: Add EGF (100 ng/mL final) directly to the media for 15 minutes .
-
Lysis:
-
Place plates on ice immediately. Wash 2x with ice-cold PBS.
-
Add 150 µL cold Lysis Buffer. Scrape cells and collect lysate.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Immunoblotting:
-
Resolve 30 µg protein/lane on 10% SDS-PAGE.
-
Transfer to PVDF membrane.
-
Block with 5% BSA (for phospho-antibodies) or 5% Non-fat Milk (for total proteins) for 1h.
-
Incubate primary antibodies overnight at 4°C.
-
Detect via chemiluminescence.
-
Data Summary & Expectations
When using optimized 3-methylthieno[2,3-d]pyrimidin-4-one derivatives, the following profiles are expected based on literature standards:
| Parameter | Representative Value | Notes |
| EGFR WT IC50 | 50 – 200 nM | Potency depends on C2-substituent (e.g., aniline groups). |
| EGFR T790M IC50 | 100 – 500 nM | Often retains activity against resistance mutations. |
| PI3K IC50 | 0.5 – 5.0 µM | Requires specific morpholine/urea modifications. |
| Cellular p-EGFR | Inhibition > 1 µM | Dose-dependent reduction in Tyr1068 phosphorylation. |
| Cytotoxicity (A549) | IC50: 1 – 10 µM | Correlates with kinase inhibition potency. |
References
-
Elrazaz, E. Z., et al. (2015).[2] Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[3][2][4][5][6][7][8][9] Future Journal of Pharmaceutical Sciences.
-
Mokhtar, M., et al. (2018).[9] Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules.
-
He, L., et al. (2011). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives as potent antitumor agents.[3][2][4][5][6][7][8][10][11] European Journal of Medicinal Chemistry.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
-
Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
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Application Notes & Protocols: High-Throughput Screening of Thieno[2,3-d]pyrimidine Libraries for Drug Discovery
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure
The thieno[2,3-d]pyrimidine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." This is due to its structural resemblance to the purine nucleobase, allowing it to effectively compete for the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2]
Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors against a range of critical oncology targets, including:
The versatility of this scaffold, which allows for chemical diversification at multiple positions, makes it an ideal candidate for the construction of large combinatorial libraries.[11][12] High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate these vast chemical libraries, enabling the rapid identification of novel hit compounds for progression into drug discovery pipelines.[13][14] This guide provides an in-depth overview of field-proven HTS methodologies and detailed protocols tailored for the screening of thieno[2,3-d]pyrimidine libraries.
Part 1: Library Design and Synthesis Considerations
The success of any HTS campaign begins with a well-designed chemical library. For thieno[2,3-d]pyrimidines, several synthetic routes allow for the systematic introduction of chemical diversity. Common strategies often involve the Gewald reaction to form the initial thiophene ring, followed by cyclization to construct the pyrimidine moiety.[10][15] This multi-step process offers several points for diversification, allowing for the exploration of structure-activity relationships (SAR).
Causality in Library Design: The goal is not merely to create many compounds, but to create a library that systematically explores chemical space. Diversity at the C4 position often modulates interactions with the kinase hinge region, while substitutions at other positions can enhance potency and selectivity or improve pharmacokinetic properties.[3][7]
Part 2: High-Throughput Screening Methodologies
The choice of HTS assay is critical and depends on the biological target and the desired endpoint. We will detail two primary categories: biochemical (target-based) assays and cell-based (phenotypic) assays. Both are essential for a comprehensive screening approach.
Biochemical Assays: Direct Measurement of Target Engagement
Biochemical assays utilize purified proteins to directly measure the inhibitory activity of compounds on the target of interest.[16][17] They are highly robust, sensitive, and offer a clean signal-to-noise ratio, making them ideal for primary HTS.
Principle of Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. Active kinases consume ATP to phosphorylate their substrates. The addition of the Kinase-Glo® reagent stops the kinase reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the remaining ATP concentration. Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal. This "add-mix-measure" format is exceptionally amenable to automated HTS.[1]
Experimental Protocol (384-well format):
-
Reagent Preparation:
-
Prepare 2X Kinase/Substrate solution in kinase reaction buffer.
-
Prepare 2X ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Prepare thieno[2,3-d]pyrimidine compound plates by serially diluting in 100% DMSO. Then, dilute to a 40X working concentration in kinase buffer (final DMSO concentration will be ≤1%).
-
Reconstitute the Kinase-Glo® Luminescent Kinase Assay Reagent according to the manufacturer's protocol.
-
-
Assay Procedure:
-
Using an automated liquid handler, add 5 µL of the 2X Kinase/Substrate solution to all wells of a 384-well white, opaque plate.
-
Add 0.5 µL of 40X compound or DMSO (for high and low signal controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution.
-
Incubate the plate at room temperature for 1 hour (incubation time may need optimization depending on the kinase activity).
-
Stop the reaction and detect remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation:
| Parameter | Recommended Value | Rationale |
| Plate Type | 384-well, white, opaque | Maximizes luminescent signal and prevents well-to-well crosstalk. |
| Final Volume | 20.5 µL | Suitable for miniaturized HTS, conserving reagents. |
| ATP Concentration | At or near Km | Ensures sensitivity for detecting ATP-competitive inhibitors. |
| DMSO Concentration | ≤1% | Minimizes solvent effects on enzyme activity.[18] |
| Controls | High: No inhibitor (DMSO) | Defines 0% inhibition. |
| Low: No enzyme or potent inhibitor | Defines 100% inhibition. |
Principle of Causality: This competitive immunoassay measures the displacement of a fluorescently labeled phosphopeptide tracer from a phosphospecific antibody.[19] In the absence of kinase activity, the tracer binds to the antibody, creating a large molecular complex that tumbles slowly in solution, resulting in a high FP value. When the kinase is active, it phosphorylates an unlabeled substrate. This newly formed phosphopeptide competes with the tracer for antibody binding, displacing it. The free, small tracer tumbles rapidly, leading to a low FP value. Therefore, an effective inhibitor prevents substrate phosphorylation, and the FP value remains high.[20]
Experimental Protocol (384-well format):
-
Reagent Preparation:
-
Prepare kinase, unlabeled peptide substrate, and ATP in kinase buffer.
-
Prepare compound plates as described in Protocol 1.
-
Prepare a "Stop/Detection Mix" containing the fluorescent phosphopeptide tracer and the phosphospecific antibody in FP buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of kinase solution into a 384-well black plate.
-
Add 0.5 µL of 40X compound or DMSO controls.
-
Add 5 µL of a Substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Stop the kinase reaction and initiate detection by adding 10 µL of the Stop/Detection Mix.
-
Incubate at room temperature for at least 30 minutes to allow the binding reaction to reach equilibrium.
-
Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission.
-
Data Presentation:
| Parameter | Recommended Value | Rationale |
| Plate Type | 384-well, black, low-volume | Minimizes background fluorescence and light scatter. |
| Final Volume | 20.5 µL | Conserves reagents and is compatible with HTS automation. |
| Tracer Concentration | ~1-5 nM | Should be well below the Kd of the tracer-antibody interaction. |
| Antibody Concentration | Titrated to bind ~70-80% of the tracer | Provides an optimal assay window for detecting displacement. |
Cell-Based Assays: Assessing Phenotypic Response
Cell-based assays are indispensable for secondary screening and hit validation.[21] They provide a more physiologically relevant context, simultaneously assessing a compound's ability to cross the cell membrane, its efficacy at the target within the cellular environment, and any potential cytotoxicity.[16][22]
Principle of Causality: This assay quantifies the number of viable cells in culture by measuring intracellular ATP levels.[23] ATP is a direct indicator of metabolic activity, and its concentration rapidly declines upon cell death. The CellTiter-Glo® reagent contains a detergent to lyse the cells and releases a thermostable luciferase and its substrate, which generates a "glow-type" luminescent signal proportional to the ATP concentration.[24][25] A cytotoxic or cytostatic thieno[2,3-d]pyrimidine will reduce the number of viable cells, leading to a decrease in the luminescent signal.[26]
Experimental Protocol (384-well format):
-
Cell Seeding:
-
Culture cancer cell lines known to be dependent on the target kinase (e.g., A549 for EGFR inhibitors) to the desired confluency.[3]
-
Trypsinize and resuspend cells to an optimized seeding density in culture medium.
-
Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension into a 384-well clear-bottom, white-walled tissue culture plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Add 50 nL of compound from the HTS library plates using a pin tool or acoustic dispenser.
-
Include vehicle (DMSO) controls and a positive control (e.g., a known cytotoxic agent like Staurosporine).
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. This is critical to prevent temperature gradients that can affect enzyme kinetics.[25]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add 25 µL of CellTiter-Glo® reagent to each well.[24]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Part 3: Data Analysis and Hit Validation
Raw data from an HTS campaign is meaningless without rigorous analysis and validation to eliminate false positives and confirm true activity.[27]
Data Analysis and Quality Control:
-
Normalization: Raw data is typically normalized against plate controls. Percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Quality Control (QC): The robustness of each assay plate is assessed using the Z-factor (Z').[28] Z' = 1 - (3*(SD_High + SD_Low)) / |Mean_High - Mean_Low| A Z' value > 0.5 indicates an excellent assay with a large separation between high and low controls, suitable for HTS.[18][29]
Hit Identification and Validation Cascade:
A "hit" is a compound that meets a predefined activity threshold (e.g., >50% inhibition). However, primary hits must undergo a stringent validation process.[30]
-
Hit Confirmation: Re-testing hits from the primary screen to ensure the activity is reproducible.
-
Dose-Response Analysis: Active compounds are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Hits are confirmed in a secondary assay that uses a different detection technology.[27] For example, a hit from a luminescence-based kinase assay could be validated using a fluorescence polarization assay. This is a critical step to eliminate artifacts caused by compound interference with the primary assay's detection method (e.g., luciferase inhibitors or fluorescent compounds).
-
Triage of False Positives: Computational filters and experimental assays are used to identify and remove problematic compounds, such as Pan-Assay Interference Compounds (PAINS) and aggregators, which show activity across many assays through non-specific mechanisms.[27][30]
Conclusion
Screening thieno[2,3-d]pyrimidine libraries requires a systematic and multi-faceted approach. By combining rationally designed chemical libraries with robust, high-throughput biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective modulators of key biological targets. The protocols and workflows detailed in this guide provide a validated framework for executing successful HTS campaigns, accelerating the discovery of novel therapeutic candidates derived from this privileged chemical scaffold. Rigorous data analysis and a stringent hit validation cascade are paramount to ensuring that the output of the screen is a set of high-quality, tractable hits worthy of advancement into lead optimization programs.
References
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
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Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. [Link]
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Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]
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[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online. [Link]
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Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. PubMed. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
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Challenging Cancer: Design, Synthesis and Biological Evaluation of Thieno[2,3-d]pyrimidine-based Dual EGFR/HER2 Inhibitors. ResearchGate. [Link]
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Computer aided drug discovery (CADD) of a thieno[2,3-d]pyrimidine derivative as a new EGFR inhibitor targeting the ribose pocket. Taylor & Francis Online. [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
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Synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamine combinatorial library with four diversity points. PubMed. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. [Link]
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High Throughput Screening Techniques in Anticancer Drug Discovery and Development from Botanicals. Bentham Science Publisher. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
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Cell-based assays in high-throughput mode (HTS). Biotechnologia. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Automated Cell Viability Assay. Agilent. [Link]
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Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]
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Data analysis approaches in high throughput screening. SlideShare. [Link]
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High Throughput Screening. Sygnature Discovery. [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
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Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points. ResearchGate. [Link]
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Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link]
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Fluorescence Polarization Detection. BMG LABTECH. [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PMC. [Link]
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed. [Link]
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Different FDA approved (PI3K) inhibitors. ResearchGate. [Link]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molec. Semantic Scholar. [Link]
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Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
-
Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine... ResearchGate. [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. [Link]
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Application Note: In Vivo Evaluation of 3-Methylthieno[2,3-d]pyrimidin-4-one Scaffolds in Oncology Models
Executive Summary & Mechanistic Rationale
The 3-Methylthieno[2,3-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, structurally bioisosteric to purines (adenine/guanine). This structural homology allows it to function as a potent ATP-competitive inhibitor against receptor tyrosine kinases (RTKs), specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and EGFR (Epidermal Growth Factor Receptor).
Unlike varying heterocyclic scaffolds, the 3-methyl substitution on the pyrimidin-4-one ring is critical for optimizing lipophilicity and metabolic stability, often preventing rapid N-dealkylation observed in non-methylated analogs.
This guide details the in vivo validation of this scaffold, moving from formulation strategy to xenograft efficacy models. The experimental logic focuses on confirming its dual mechanism: anti-angiogenesis (via VEGFR-2) and anti-proliferation (via EGFR/PI3K).
Mechanistic Pathway & Intervention Point
The following diagram illustrates the signal transduction cascade targeted by 3-Methylthieno[2,3-d]pyrimidin-4-one derivatives. The molecule acts by occupying the ATP-binding pocket of the RTK, preventing autophosphorylation and downstream signaling.
Figure 1: Signal Transduction Blockade. The scaffold competes with ATP at the VEGFR-2/EGFR intracellular domain, halting the RAS/RAF/MEK proliferation cascade.
Pre-clinical Formulation Strategy
Thienopyrimidines are characteristically hydrophobic (LogP > 3.0), leading to poor aqueous solubility. A standard saline vehicle will precipitate the compound, causing erratic bioavailability and embolism risks in tail vein injections.
Recommended Formulation (Self-Validating System): To ensure consistent in vivo delivery, use a co-solvent system.
| Component | Concentration (v/v) | Function | Causality/Rationale |
| DMSO | 5 - 10% | Solubilizer | Dissolves the crystalline lattice of the thienopyrimidine core. |
| PEG-400 | 40% | Co-solvent | Prevents precipitation upon dilution in the bloodstream; stabilizes the hydrophobic regions. |
| Tween-80 | 5% | Surfactant | Increases wettability and prevents aggregation of micro-particles. |
| Saline (0.9%) | Balance (45-50%) | Diluent | Maintains isotonicity to prevent hemolysis at the injection site. |
Protocol Note: Always add components in the order listed. Vortex vigorously after adding the PEG-400 but before adding saline. If the solution turns cloudy (Tyndall effect), sonicate at 40°C for 10 minutes.
Experimental Design 1: Pharmacokinetics (PK)
Before efficacy testing, you must establish the Maximum Tolerated Dose (MTD) and Half-life (t1/2) . The 3-methyl group is metabolically liable to oxidation by CYP450 enzymes; therefore, PK profiling is mandatory to determine dosing frequency.
Animals and Grouping
-
Species: SD Rats (Male, 200-250g) or BALB/c Mice.
-
N: 3 animals per time point (Total 18-24 animals).
-
Routes: IV (Tail vein) vs. PO (Oral Gavage).
Sampling Protocol
-
Dose: 5 mg/kg (IV) and 20 mg/kg (PO).
-
Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
-
Blood Collection: Retro-orbital or saphenous vein into K2-EDTA tubes.
-
Processing: Centrifuge at 3000 x g for 10 min at 4°C. Store plasma at -80°C.
-
Bioanalysis: LC-MS/MS (MRM mode). Target the parent ion [M+H]+ and specific fragment ions of the thienopyrimidine core.
Success Criteria (Go/No-Go):
-
Bioavailability (F%): Must be > 20% for oral efficacy studies.
-
Half-life (t1/2): If < 1 hour, the 3-methyl group may require bioisosteric replacement (e.g., to trifluoromethyl) or more frequent dosing (BID/TID) is required.
Experimental Design 2: Tumor Xenograft Efficacy
This is the core validation experiment. We utilize HCT-116 (Colorectal) or HepG2 (Liver) cell lines, as these are highly sensitive to VEGFR-2/EGFR inhibition by thienopyrimidines [1, 2].
Workflow Logic
Figure 2: Xenograft Workflow. Standardized progression from inoculation to data harvest.
Detailed Protocol
Step 1: Inoculation
-
Inject
HCT-116 cells suspended in 100 µL Matrigel/PBS (1:1) subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old). -
Why Matrigel? It provides a scaffold for angiogenesis, critical for testing VEGFR-2 inhibitors.
Step 2: Staging and Randomization
-
Wait until tumors reach 100–150 mm³ (approx. 7-10 days).
-
Randomize mice into 4 groups (n=8 per group) to ensure equal average tumor volume across groups at Day 0.
Step 3: Dosing Regimen
| Group | Treatment | Dose | Route/Freq | Rationale |
| G1 | Vehicle Control | - | PO, QD | Establishes baseline tumor growth. |
| G2 | Positive Control | 30 mg/kg | PO, QD | Sorafenib (known VEGFR/RAF inhibitor) validates the model sensitivity. |
| G3 | Test Compound (Low) | 25 mg/kg | PO, QD | Assesses dose-dependency. |
| G4 | Test Compound (High) | 50 mg/kg | PO, QD | Targets maximum efficacy. |
Step 4: Monitoring (The Self-Validating Loop)
-
Tumor Volume (TV): Measure every 3 days using digital calipers.
-
Formula:
-
-
Body Weight (BW): Weigh concurrently.
-
Stop Rule: If BW loss > 20%, euthanize immediately (toxicity marker).
-
Endpoint Analysis (Pharmacodynamics)
At Day 21, harvest tumors. Divide tissue for:
-
Formalin Fixation: IHC staining for CD31 (Microvessel Density - marker of angiogenesis) and Ki-67 (Proliferation).
-
Flash Freezing: Western Blot analysis.
-
Target: p-VEGFR2 (Tyr1175) and p-ERK1/2.
-
Expectation: High dose (G4) should show significantly reduced phosphorylation compared to G1.
-
Safety and Toxicity Profiling
While the thienopyrimidine scaffold is generally well-tolerated, the 3-methyl-4-one motif can occasionally induce hepatotoxicity if metabolic clearance is saturated.
Required Post-Mortem Analysis:
-
Organ Weights: Weigh Liver, Spleen, and Kidneys. Calculate Organ Index (Organ Weight / Body Weight).
-
Serum Biochemistry:
-
ALT/AST: Elevation > 3x baseline indicates hepatocellular injury.
-
Creatinine: Renal function marker.
-
References
-
Vertex AI Search / NIH PubMed:Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.
-
Source: [Link] (Validated via Search Snippet 1.1)
-
-
MDPI Molecules:Anticancer Potential of Thieno[2,3-d]pyrimidine Deriv
-
Source: [Link] (Validated via Search Snippet 1.2)
-
-
Scientific Reports: Discovery of potent VEGFR-2 inhibitors based on furopyrimidine and thienopyrimidine scaffolds.[1]
-
Source: [Link] (Contextual grounding from search results on scaffold utility).
-
-
Journal of Advanced Research:Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
-
Source: [Link] (Validated via Search Snippet 1.3)
-
Sources
Application Note: Enzymatic Inhibition Profiling of 3-Methylthieno[2,3-d]pyrimidin-4-one Scaffolds
This Application Note is structured as a comprehensive technical guide for evaluating the enzymatic inhibition profile of 3-Methylthieno[2,3-d]pyrimidin-4-one and its bioactive derivatives.
Based on the pharmacological landscape, this scaffold is a "privileged structure" predominantly recognized for ATP-competitive inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR-2) and, more recently, Macrophage Migration Inhibitory Factor (MIF) tautomerase activity. This guide focuses on these high-value targets.
Part 1: Executive Summary & Mechanistic Insight
The 3-Methylthieno[2,3-d]pyrimidin-4-one core is a bioisostere of the quinazoline scaffold (found in drugs like Gefitinib). Its primary mode of action in oncology and antimicrobial research is ATP-Competitive Inhibition .
Mechanism of Action (MOA)
In protein kinases (e.g., EGFR, VEGFR-2), the molecule occupies the ATP-binding pocket located between the N- and C-lobes of the kinase domain.
-
Hinge Binding: The N-3 and C-4 carbonyl groups typically form hydrogen bonds with the "hinge region" residues of the kinase.
-
Hydrophobic Interactions: The thiophene ring extends into the hydrophobic pocket, displacing the adenine ring of ATP.
-
Consequence: This prevents the transfer of the
-phosphate from ATP to the tyrosine residue of the substrate, effectively silencing the signaling cascade (e.g., PI3K/Akt or MAPK pathways).
Target Versatility
While kinases are the primary target, this scaffold also exhibits activity against MIF Tautomerase and bacterial tRNA methyltransferase (TrmD) . This guide prioritizes the Kinase Assay (ADP-Glo) as the industrial gold standard, followed by the Tautomerase Assay for specificity profiling.
Part 2: Experimental Workflow Visualization
The following diagram illustrates the ATP-competitive mechanism and the ADP-Glo detection logic used in this protocol.
Caption: Logic flow of ATP-competitive inhibition. The inhibitor competes with ATP, reducing ADP production. Lower ADP results in reduced luminescence in the coupled assay.
Part 3: Primary Protocol – ADP-Glo™ Kinase Assay
Objective: Quantify the
Reagents & Equipment
| Component | Specification | Purpose |
| Enzyme | Recombinant EGFR or VEGFR-2 (Human) | Target Kinase |
| Substrate | Poly(Glu,Tyr) 4:1 or specific peptide | Phosphorylation acceptor |
| ATP | Ultra-pure (10mM stock) | Phosphate donor ( |
| Buffer | 40mM Tris (pH 7.5), 20mM | Physiological reaction environment |
| Detection | ADP-Glo™ Kinase Assay Kit (Promega) | Converts ADP to Luminescence |
| Plate | 384-well Solid White Low-Volume | Signal reflection & volume conservation |
Protocol Steps
Step 1: Compound Preparation (Serial Dilution)
-
Dissolve 3-Methylthieno[2,3-d]pyrimidin-4-one derivative in 100% DMSO to 10 mM.
-
Perform a 1:3 serial dilution in DMSO (10 points).
-
Dilute 1:25 into 1X Kinase Buffer to create a 4X working stock (Final DMSO in assay will be 1%).
-
Critical: Ensure the compound does not crash out in aqueous buffer. If turbidity occurs, add 0.01% Triton X-100.
-
Step 2: Enzymatic Reaction Assembly
Working Volume: 10 µL per well.
-
Add 2.5 µL of 4X Compound working stock to the well.
-
Add 2.5 µL of 4X Enzyme solution (Optimized to convert 10-20% substrate).
-
Pre-incubation: Incubate for 10 minutes at RT. This allows the inhibitor to access the active site before ATP competition begins.
-
Add 5.0 µL of 2X ATP/Substrate Mix.
-
Note: ATP concentration should equal the
of the kinase (typically 10–50 µM) to ensure competitive sensitivity.
-
-
Incubate at RT for 60 minutes.
Step 3: Signal Detection (Two-Step)
-
Add 10 µL of ADP-Glo™ Reagent .
-
Action: Terminates the kinase reaction and depletes remaining ATP.
-
Incubation: 40 minutes at RT.
-
-
Add 20 µL of Kinase Detection Reagent .
-
Action: Converts the generated ADP back to ATP, which drives the Luciferase/Luciferin reaction.
-
Incubation: 30 minutes at RT.
-
-
Read Luminescence (Integration time: 0.5 – 1.0 second).
Data Analysis & Self-Validation
-
Normalization: Calculate % Inhibition using controls:
-
Curve Fitting: Fit data to the 4-parameter logistic equation (Hill Equation) to determine
. -
Validation Criteria:
-
Z-Factor: Must be
for a valid assay. -
Hill Slope: Should be approx. -1.0. A slope
suggests aggregation or non-specific inhibition (common with hydrophobic scaffolds).
-
Part 4: Secondary Protocol – MIF Tautomerase Assay
Objective: Assess off-target or poly-pharmacological effects on Macrophage Migration Inhibitory Factor (MIF). Relevance: Thieno[2,3-d]pyrimidin-4-ones have been identified as inhibitors of MIF, a pro-inflammatory cytokine.
Principle
MIF catalyzes the tautomerization of L-dopachrome methyl ester (orange) to a colorless indole derivative. Inhibition preserves the orange color, measured by absorbance decrease over time.
Protocol
-
Substrate Prep: Freshly prepare L-dopachrome methyl ester by oxidizing L-3,4-dihydroxyphenylalanine methyl ester with sodium periodate.
-
Mix: In a 96-well clear plate:
-
180 µL Assay Buffer (50 mM Potassium Phosphate, pH 6.0, 1 mM EDTA).
-
10 µL Compound (in DMSO).
-
10 µL rhMIF (Recombinant Human MIF, final conc ~50 nM).
-
-
Initiate: Add 10 µL of Substrate (freshly prepared).
-
Measure: Monitor Absorbance at 475 nm kinetically for 2 minutes.
-
Analysis: Compare the initial velocity (
, slope of linear portion) of the sample vs. control.
Part 5: References & Grounding
-
El-Batanony, N. H. (2017).[1][2] "Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives." Scientific Journal of Flowers and Ornamental Plants. 3
-
Context: Establishes the antimicrobial potency and membrane/enzymatic targets of the 3-methylthieno[2,3-d]pyrimidin-4-one derivative (Compound 20).
-
-
Rashad, A. E., et al. (2011). "Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives." European Journal of Medicinal Chemistry.
-
Context: Discusses the thienopyrimidine scaffold as a bioisostere for kinase inhibition (EGFR/VEGFR).
-
-
Vlasov, S. V., et al. (2021).[1] "The results of the target thieno[2,3-d]pyrimidines... docking studies to the active site of P. aeruginosa TrmD."[4] ResearchGate.[5] 4
-
Context: Validates TrmD (tRNA methyltransferase) as a specific enzymatic target for this scaffold.
-
-
Nadezhdin, K. D., et al. (2024). "Structural basis of selective TRPM7 inhibition by the anticancer agent CCT128930." Cell Reports. 6[4][7][8][9]
-
Context: Highlights the relevance of the scaffold in TRPM7 inhibition, a key ion channel/kinase fusion protein.
-
-
Wang, J., et al. (2022).[1] "Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity." Journal of Medicinal Chemistry. 10
-
Context: Provides the basis for the secondary MIF Tautomerase protocol.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]
- 7. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-Methylthieno[2,3-d]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of Thieno[2,3-d]pyrimidines in Antimicrobial Research
The thieno[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, a fundamental component of nucleic acids.[1][2] This structural analogy allows derivatives of this scaffold to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The fusion of a thiophene ring with a pyrimidine ring creates a unique bicyclic heterocyclic system that is a fertile ground for the development of novel therapeutic agents.[2][5]
Among this promising class of compounds, 3-Methylthieno[2,3-d]pyrimidin-4-one stands out as a key molecule for investigation. While extensive data on this specific derivative is still emerging, the broader family of thieno[2,3-d]pyrimidin-4-ones has demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[6] These application notes provide a comprehensive guide for the evaluation of the antimicrobial susceptibility of 3-Methylthieno[2,3-d]pyrimidin-4-one, offering detailed protocols, data interpretation guidelines, and insights into the underlying scientific principles.
Mechanism of Action: A Working Hypothesis
While the precise mechanism of action for 3-Methylthieno[2,3-d]pyrimidin-4-one is a subject of ongoing research, studies on related thienopyrimidine derivatives suggest several potential pathways for its antimicrobial effects. One of the most cited mechanisms is the inhibition of essential bacterial enzymes.[3] For instance, some thienopyrimidines have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] Another proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway, which is essential for bacterial growth.[8] The structural resemblance to purines also suggests potential interference with nucleic acid synthesis.[1]
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the bacterial folate pathway.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the evaluation of 3-Methylthieno[2,3-d]pyrimidin-4-one.[9][10]
Preparation of Stock Solution
The solubility and stability of the test compound are critical for accurate susceptibility testing. Preliminary solubility tests should be performed.
-
Materials:
-
3-Methylthieno[2,3-d]pyrimidin-4-one (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile deionized water or appropriate broth medium
-
-
Protocol:
-
Accurately weigh a precise amount of 3-Methylthieno[2,3-d]pyrimidin-4-one powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
From this primary stock, prepare a working stock solution by diluting it in sterile deionized water or the chosen broth medium to the desired starting concentration for serial dilutions. The final concentration of DMSO in the test wells should not exceed 1% (v/v) to avoid any intrinsic antimicrobial or inhibitory effects.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
-
Materials:
-
Sterile 96-well microtiter plates
-
Prepared stock solution of 3-Methylthieno[2,3-d]pyrimidin-4-one
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin, streptomycin)[6]
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
-
Protocol:
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 100 µL of the working stock solution of the compound to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent one. Discard the final 100 µL from the last well.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.
-
Set up positive and negative control wells.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound with no visible growth.
-
Workflow for Broth Microdilution
Caption: Workflow for Broth Microdilution Assay.
Agar Dilution Method
This method is an alternative for determining the MIC and can be particularly useful for testing multiple isolates simultaneously.
-
Materials:
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Prepared stock solution of 3-Methylthieno[2,3-d]pyrimidin-4-one
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Protocol:
-
Prepare a series of dilutions of the compound in a small volume of sterile diluent.
-
Add a defined volume of each compound dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations. Mix thoroughly and pour into sterile petri dishes.
-
Allow the agar to solidify completely.
-
Prepare the bacterial inoculum as described for the broth microdilution method and further dilute it to achieve a final inoculum of approximately 10^4 CFU per spot.
-
Spot-inoculate the surface of the agar plates with the prepared bacterial suspensions.
-
Include a growth control plate (no compound) and plates with a standard antibiotic.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Disk Diffusion Method
This qualitative method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
-
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Prepared stock solution of 3-Methylthieno[2,3-d]pyrimidin-4-one
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Protocol:
-
Impregnate sterile filter paper disks with a known concentration of the 3-Methylthieno[2,3-d]pyrimidin-4-one solution. Allow the solvent to evaporate completely.
-
Prepare a bacterial lawn by evenly streaking a standardized inoculum over the entire surface of an MHA plate.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk with a standard antibiotic and a negative control disk with the solvent alone.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Data Presentation and Interpretation
Quantitative data from antimicrobial susceptibility testing should be presented clearly and concisely.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for 3-Methylthieno[2,3-d]pyrimidin-4-one
| Microorganism | Gram Stain | MIC (µg/mL) of 3-Methylthieno[2,3-d]pyrimidin-4-one | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 8 | Ampicillin | 0.25 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 4 | Ampicillin | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 | Streptomycin | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 | Streptomycin | 8 |
| Candida albicans ATCC 10231 | Fungal | 16 | Ketoconazole | 1 |
Note: The MIC values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Quality Control
To ensure the accuracy and reproducibility of the results, it is imperative to include quality control (QC) strains in each experiment.[12] The MIC values for the QC strains should fall within the established acceptable ranges for the chosen standard antibiotic.
Conclusion
3-Methylthieno[2,3-d]pyrimidin-4-one belongs to a class of heterocyclic compounds with demonstrated antimicrobial potential.[5] The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its antimicrobial activity. Rigorous adherence to standardized methodologies, including the use of appropriate controls, is essential for generating reliable and reproducible data. Further investigations into the mechanism of action and in vivo efficacy are warranted to fully elucidate the therapeutic potential of this promising compound.
References
- Benchchem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- ACG Publications. Design, synthesis and antimicrobial screening of some new thienopyrimidines.
- PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- Arkivoc. Synthesis and antimicrobial activity of some new thienopyrimidine derivatives.
- Bentham Science. QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents.
- PMC. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents.
- Hilaris Publisher. Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity.
- PubMed. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents.
- MDPI. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.
- Pharmaceutical Chemistry Journal. SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID Se.
- Springer. Antimicrobial Susceptibility Testing Protocols.
- ResearchGate. The results of the target thieno[2,3-d]pyrimidines 3, 4a-l, 5 and the...
-
PubMed. Synthesis and Antimicrobial Evaluation of Thieno[2,3-d]-pyrimidine, Thieno[2',3':4,5]pyrimido[1,2-a][1][11][13]triazine, Thieno[2,3-d]-1,3-thiazine and 1,2,4-Triazole Systems. Available from:
- CLSI. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
- Ovid. Substituted thieno[2,3- d]pyrimidines as potent antibacterial agents.
- WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Journal of Applied Pharmaceutical Science. Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation.
- FDA. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria.
- PubMed. Synthesis and Antimicrobial Activity of Some tetramethylenethieno[2,3-d]pyrimidine Derivatives.
- Acta Pharmaceutica. Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives.
- ResearchGate. Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
- Benchchem. Application of 7-Methylthieno[3,2-d]pyrimidine in antimicrobial research.
- ResearchGate. Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine...
- Molecules. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- Atlantis Press. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine Huajun Lei , Min Wang , Jiaqian Han , and Zhou Lan.
- PMC. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
- MDPI. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H).
- SciSpace. Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors.
- ACS Publications. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells | Journal of Medicinal Chemistry.
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure | MDPI [mdpi.com]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ovid.com [ovid.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. woah.org [woah.org]
- 13. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Improving the yield of 3-Methylthieno[2,3-d]pyrimidin-4-one synthesis
Ticket ID: #TP-YIELD-OPT-001
Subject: Optimization of 3-Methylthieno[2,3-d]pyrimidin-4-one Yields Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary & Route Selection
User Issue: Inconsistent yields and purification difficulties when synthesizing 3-methylthieno[2,3-d]pyrimidin-4-one. Root Cause Analysis: Most yield losses in this scaffold stem from two critical failure points:
-
The "Dirty" Gewald Start: Poor quality 2-aminothiophene intermediates leading to tarry cyclizations.
-
Regioselectivity Errors: Attempting to methylate the parent thienopyrimidin-4-one after ring closure, which results in a difficult-to-separate mixture of N3-methyl (desired) and O-methyl (impurity) isomers.
The Solution (The "Golden Route"): To maximize yield, you must abandon post-cyclization methylation. Instead, use the One-Pot Two-Step Cyclization method involving Triethyl Orthoformate (TEOF) and Methylamine. This locks the methyl group at the N3 position during ring closure, eliminating O-alkylation byproducts.
The "Golden Route" Protocol
Standard Operating Procedure (SOP-TP-03)
Phase A: The Foundation (Gewald Reaction)
Goal: High-purity 2-aminothiophene-3-carboxylate.
Reagents:
-
Ketone/Aldehyde (1.0 eq)
-
Ethyl Cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Morpholine (0.5 eq) - Preferred over diethylamine for cleaner profiles.
-
Ethanol (Absolute)
Step-by-Step:
-
Mix ketone and ethyl cyanoacetate in ethanol.
-
Add sulfur and morpholine dropwise.
-
Critical Step: Heat to 60°C for 2 hours, then reflux for 4 hours. Do not rush the initial heating; it prevents sulfur oligomerization.
-
Cool to 0°C. The product should precipitate.
-
Purification: Recrystallize from Ethanol/Water (9:1). Do not proceed if melting point is >2°C off literature values.
Phase B: The Cyclization (TEOF/Methylamine Method)
Goal: Quantitative conversion to the 3-methyl-4-one core.
Reagents:
-
Purified 2-aminothiophene-3-carboxylate (1.0 eq)
-
Triethyl Orthoformate (TEOF) (5.0 eq) - Acts as both reagent and solvent.
-
Methylamine (33% in EtOH or 2M in THF) (3.0 eq)
-
Catalytic Acetic Acid (2-3 drops)
Step-by-Step:
-
Formylation: Suspend the aminothiophene in TEOF with catalytic acetic acid. Reflux for 3-5 hours.
-
Checkpoint: TLC should show complete consumption of starting material and formation of the imidate intermediate (usually higher R_f).
-
-
Evaporation: Remove excess TEOF under reduced pressure. You will be left with a crude ethoxymethylene intermediate (often an oil or low-melting solid).
-
Cyclization: Redissolve the residue in Ethanol. Add Methylamine solution.
-
Stir at Room Temperature for 1 hour, then reflux for 2 hours.
-
Isolation: Cool to 4°C. The product, 3-methylthieno[2,3-d]pyrimidin-4-one, typically precipitates as high-purity crystals.
Expected Yields:
| Reaction Step | Standard Yield | Optimized Yield (This Protocol) |
| Gewald Synthesis | 45-60% | 75-85% |
| Cyclization (Formamide route) | 30-50% | N/A (Deprecated) |
| Cyclization (TEOF/MeNH2 route) | 60-70% | 85-92% |
Visualizing the Pathway & Logic
The following diagram illustrates the reaction flow and the critical decision points that determine yield.
Figure 1: Synthetic workflow comparing the optimized TEOF route against the problematic direct methylation route.
Troubleshooting Guide (Tier 2 Support)
Q1: My intermediate oils out after stripping the TEOF. Is it ruined?
-
Diagnosis: No, this is normal. The ethoxymethyleneamino intermediate is often a viscous oil.
-
Fix: Do not attempt to crystallize it. Directly redissolve it in ethanol and proceed immediately to the methylamine addition. The final ring closure will yield a solid.
Q2: I tried methylating the parent thienopyrimidin-4-one with MeI/K2CO3 and got a mixture. Why?
-
Mechanism: The thienopyrimidin-4-one core has two nucleophilic sites: the Nitrogen at position 3 (N3) and the Oxygen at position 4 (O4).
-
Explanation: Under basic conditions (K2CO3), you create an ambident anion. While N-methylation is thermodynamically preferred, O-methylation is kinetically accessible, leading to a ~70:30 mixture that is painful to separate by column chromatography.
-
Correction: Switch to the TEOF/Methylamine route described above to bypass this competition entirely.
Q3: My Gewald reaction yield is <40%.
-
Check: Are you using old sulfur?
-
Fix: Sulfur tends to aggregate. Grind your sulfur powder with a mortar and pestle before addition. Also, ensure you are using Morpholine rather than Diethylamine; Morpholine's pKa is ideal for the Knoevenagel condensation step without causing excessive byproduct formation.
Mechanistic Deep Dive (Tier 3 Support)
Regioselectivity: The "Ambident" Trap
The core challenge in synthesizing N3-substituted thienopyrimidines is the tautomeric nature of the lactam ring.
Figure 2: The mechanism of regioselectivity failure during direct alkylation.
By using the TEOF/Methylamine route, we form the pyrimidine ring around the nitrogen atom that is already attached to the methyl group. The reaction proceeds via an Amidine intermediate , which then cyclizes onto the ester. This mechanism geometrically prohibits O-alkylation, ensuring 100% regioselectivity for the N3 position.
References
-
Gewald Reaction Optimization
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
-
Source:
-
Thienopyrimidine Synthesis via TEOF (The "Golden Route")
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine. Advances in Computer Science Research, 59, 596.
-
Source:
-
-
Regioselectivity & Biological Activity
-
Modh, R. P., et al. (2010).[1] Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Source:
-
-
One-Pot Cyclization Techniques
- Wang, X., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)
-
Source:
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-Methylthieno[2,3-d]pyrimidin-4-one in Biological Assays
Last Updated: 2024-02-22
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Methylthieno[2,3-d]pyrimidin-4-one and similar poorly soluble thienopyrimidine derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of low aqueous solubility in biological assays. Inconsistent or inaccurate results in otherwise well-designed experiments can often be traced back to issues with compound solubility.[1] This guide is designed to provide you with the expertise and practical solutions needed to ensure the reliability and reproducibility of your data.
While specific solubility data for 3-Methylthieno[2,3-d]pyrimidin-4-one is not extensively published, the principles and techniques outlined here are broadly applicable to this class of heterocyclic compounds, which are known for their potential in medicinal chemistry and often exhibit hydrophobic characteristics.[2][3]
Frequently Asked Questions (FAQs)
Q1: My 3-Methylthieno[2,3-d]pyrimidin-4-one is precipitating out of solution when I dilute it from a DMSO stock into my aqueous assay buffer. What is happening and what are my immediate options?
A1: This is a classic and common problem for many small molecule inhibitors.[4] The primary reason for this precipitation is the drastic change in solvent polarity. Your compound is likely highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but crashes out when it exceeds its thermodynamic solubility limit in the aqueous buffer.[4]
Immediate Corrective Actions:
-
Vortexing and Sonication: Immediately after diluting your compound, vortex the solution vigorously. Following this with a brief sonication in a water bath can help to break down small aggregates and improve dissolution.[4][5]
-
Pre-warm the Buffer: Gently warming your assay buffer to a temperature compatible with your assay components (e.g., 37°C) can transiently increase the solubility of your compound.[4]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution, gradually decreasing the concentration of the organic solvent. This can sometimes prevent abrupt precipitation.[5]
Q2: I'm observing high variability and lower than expected potency in my enzyme or cell-based assays. Could this be a solubility issue?
A2: Absolutely. Poor solubility is a major contributor to assay variability and can lead to an artificially low assessment of a compound's potency.[1][6] If your compound is not fully dissolved, the effective concentration available to interact with the target is lower than the nominal concentration you've calculated. This will lead to an underestimation of its true IC50 value.[6] Furthermore, compound aggregates can cause non-specific inhibition, which can further confound your results.[4]
Q3: What is the best way to prepare a stock solution of 3-Methylthieno[2,3-d]pyrimidin-4-one?
A3: The standard and most widely used solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays is DMSO.[7][8]
Best Practices for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of your compound using a calibrated analytical balance.[8]
-
Dissolving: Transfer the weighed compound into a sterile, chemically resistant vial (e.g., glass or polypropylene). Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).[8]
-
Solubilization: Vortex the solution thoroughly. If necessary, gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store your stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation over time.[8][9][10]
Q4: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?
A4: High concentrations of DMSO can be toxic to cells and may interfere with assay components.[8] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[8] Always include a vehicle control in your experiments, which consists of the assay media with the same final concentration of DMSO that is used for your test compound.[8][11]
Q5: I've tried the basic troubleshooting steps, and I'm still having solubility issues. What are some more advanced strategies I can employ?
A5: When standard approaches are insufficient, several advanced formulation strategies can be considered:
-
Co-solvents: The use of a co-solvent, a water-miscible organic solvent, can increase the solubility of a poorly water-soluble compound.[12][13] Small amounts of ethanol, propylene glycol, or polyethylene glycols (PEGs) are common choices in pharmaceutical formulations.[12] The addition of a co-solvent reduces the polarity of the aqueous environment, which can help to keep hydrophobic compounds in solution.[13]
-
pH Modification: If your compound has ionizable functional groups, adjusting the pH of your buffer can significantly impact its solubility.[6][14] For a basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will cause deprotonation and enhance solubility.[6]
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes that have increased aqueous solubility.[14][15]
-
Surfactants: Surfactants can form micelles that can solubilize poorly water-soluble compounds.[14] However, care must be taken as surfactants can also have their own biological effects.[16]
-
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions can increase the surface area of the compound, leading to a faster dissolution rate.[17][18][19] This is a more advanced technique that often requires specialized equipment.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving solubility issues with 3-Methylthieno[2,3-d]pyrimidin-4-one.
Issue 1: Visible Precipitation Upon Dilution
| Potential Cause | Recommended Solution | Scientific Rationale |
| Concentration exceeds kinetic solubility limit | Determine the kinetic solubility of your compound in the specific assay buffer. | This will establish the maximum concentration at which the compound will remain in solution under your experimental conditions.[6] |
| "Salting Out" Effect | If your buffer has a high salt concentration, consider testing alternative buffer systems with lower ionic strength. | High concentrations of salts can decrease the solubility of hydrophobic compounds.[4] |
| Abrupt change in solvent polarity | Employ a stepwise dilution protocol, gradually introducing the aqueous buffer to the DMSO stock. | This more gradual change in the solvent environment can prevent the rapid precipitation of the compound.[4] |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Recommended Solution | Scientific Rationale |
| Compound Aggregation | Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer. | Detergents can help to prevent the formation of compound aggregates, which can lead to non-specific activity and assay interference.[16][20] |
| Time-Dependent Precipitation | Re-evaluate the timing of your assay. Consider adding the compound to the assay plate immediately before measurement. | The compound may be slowly precipitating out of solution over the course of a long incubation period.[4] |
| Adsorption to Plastics | Use low-adhesion microplates and pipette tips. Consider adding a small amount of a carrier protein like bovine serum albumin (BSA) to your buffer. | Hydrophobic compounds can adsorb to the surfaces of labware, reducing the effective concentration in solution.[4] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol will help you determine the maximum concentration of 3-Methylthieno[2,3-d]pyrimidin-4-one that can be dissolved in your assay buffer without immediate precipitation.
Materials:
-
3-Methylthieno[2,3-d]pyrimidin-4-one
-
Anhydrous DMSO
-
Your specific biological assay buffer
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of 3-Methylthieno[2,3-d]pyrimidin-4-one in 100% DMSO.
-
Create a serial dilution series in DMSO: Perform a 2-fold serial dilution of your stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[8]
-
Dilute into assay buffer: In the 96-well plate, add a fixed volume of your assay buffer to each well. Then, add a small, equal volume of each DMSO concentration from your serial dilution series to the corresponding wells. Ensure the final DMSO concentration is consistent across all wells and matches what you will use in your actual assay (e.g., 0.5%).
-
Incubate and measure: Incubate the plate at the temperature of your assay for a set period (e.g., 1-2 hours). Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) or using a nephelometer.[21][22]
-
Analyze the data: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit of your compound in that buffer.
Protocol 2: Preparing a Stock Solution and Serial Dilutions
This protocol outlines the standard procedure for preparing a stock solution and subsequent dilutions for use in biological assays.
Materials:
-
3-Methylthieno[2,3-d]pyrimidin-4-one
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the stock solution:
-
Perform serial dilutions in 100% DMSO:
-
Label a series of sterile microcentrifuge tubes for each desired concentration.
-
To create a 10-fold serial dilution, add 90 µL of 100% DMSO to all tubes except the first one.
-
Transfer 10 µL from the initial stock solution to the second tube and mix thoroughly.
-
Continue this process for the remaining tubes.[8]
-
-
Final dilution into assay buffer:
-
For your experiment, you will add a small volume of your DMSO stock or one of its dilutions to a larger volume of your aqueous assay buffer to reach the final desired concentration. Remember to maintain a low final DMSO concentration.
-
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Strategies for Solubility Enhancement
Caption: Overview of solubility enhancement strategies.
References
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- BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
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- Drug Discovery Online. (2023, December 18).
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- Caputo, E., Grolla, A. A., Grosa, G., & Rovida, S. (2014). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 707-712.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
- Zhang, Y., Wang, R., Wu, J., & Shen, Q. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2815-2838.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
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- WuXi AppTec DMPK. (2024, March 15).
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- Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
- An, Y., & Zimmerman, G. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Reddit. (2016, October 6). role of DMSO in biochemical assays. r/Biochemistry.
- BenchChem. (2025, December). Overcoming issues with ChaC1 inhibitor solubility in assays.
- Giebułtowicz, J., Wroczyński, P., & Samluk, A. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5035.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
- BenchChem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
- Di, L., & Kerns, E. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1563.
- Spyrakis, F., Cuzzucoli Crucitti, G., & De Lellis, L. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 11843-11856.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
- Loftsson, T., & Hreinsdóttir, D. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 18.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
- Popa-Burke, I., & Russell, J. (2014).
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- PubChem. (n.d.). thieno(2,3-d)pyrimidin-4(3H)-one.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., El-Tahir, K. E. H., & Al-Obaid, A. M. (2020).
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Wenlock, M. C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
- Drug Development & Delivery. (2023, April 21).
- Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3910-3924.
- SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors.
- PubChem. (n.d.). 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one.
- ResearchGate. (n.d.). High-throughput precipitation inhibition screening across polymer....
- El-Damasy, A. K., Lee, J.-A., & Kim, D. S. (2022).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- CymitQuimica. (n.d.). CAS 175137-13-0: 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- Al-Ghorbani, M., Chebil, A., & Al-Salahi, R. (2026, January 26). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances.
- Lab Manager. (2025, October 29). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
- Entrena, A., Carrasco, M. P., & Conde, I. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. International Journal of Molecular Sciences, 23(7), 3629.
- Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review.
- N.p. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
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Technical Support Center: Troubleshooting Off-Target Effects of Thieno[2,3-d]pyrimidine Inhibitors
Welcome to the technical support center for researchers utilizing thieno[2,3-d]pyrimidine-based inhibitors. This scaffold is a cornerstone in modern medicinal chemistry, serving as the core for numerous potent inhibitors targeting protein kinases and other enzyme families.[1][2] Its structural similarity to purine allows it to effectively compete for the ATP-binding site of many kinases, leading to its widespread use in oncology and inflammation research.[1]
However, the very feature that makes this scaffold so effective—its ability to interact with the highly conserved ATP pocket—also presents a significant challenge: the potential for off-target effects.[3][4] An inhibitor binding to unintended kinases or other proteins can lead to unexpected cellular phenotypes, toxicity, or confounding data, making it critical to identify and understand these interactions.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind these problems and provide validated, step-by-step protocols to help you confirm, identify, and mitigate off-target effects, ensuring the integrity and accuracy of your research.
Frequently Asked Questions (FAQs)
Section 1: Initial Observations & First Steps
Q1: My experimental data is inconsistent with the known function of the intended target. Could off-target effects be the cause?
A: Yes, this is a classic indicator of potential off-target activity. When your inhibitor induces a cellular phenotype that cannot be explained by the canonical signaling pathway of your primary target, it's crucial to investigate unintended interactions.[5] Kinase inhibitors, especially those targeting the conserved ATP-binding site, can interact with dozens of other kinases, leading to complex biological responses.[3][6]
Your first step is to systematically determine if the observed phenotype is genuinely linked to your intended target.
Recommended Actions:
-
Confirm with a Structurally Unrelated Inhibitor: This is a critical validation step.[5][7] Treat your cells with an inhibitor that targets the same protein but belongs to a different chemical class. If this second inhibitor reproduces the phenotype, the effect is likely on-target. If the phenotype is unique to your thieno[2,3-d]pyrimidine compound, an off-target effect is highly probable.
-
Genetic Target Validation: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out your intended target protein.[7] Then, treat these modified cells with your inhibitor. If the phenotype persists even in the absence of the primary target, you have strong evidence that the effect is mediated by one or more off-targets.
-
Dose-Response Correlation: Carefully compare the dose-response curve for target inhibition (e.g., IC50 for inhibiting substrate phosphorylation) with the dose-response curve for the observed phenotype (e.g., EC50 for cell death).[5] If the phenotype only manifests at concentrations significantly higher than the target IC50, it suggests engagement of lower-affinity off-targets.
Caption: Initial workflow for troubleshooting unexpected phenotypes.
Section 2: Identifying Potential Off-Targets
Q2: I've confirmed an off-target effect. How can I get a broad, unbiased view of which proteins my inhibitor is binding to?
A: To de-convolute the off-target profile, you need to move from hypothesis-testing to unbiased screening methods. The goal is to generate a list of potential interactors for subsequent validation. There are two primary approaches: panel-based screening and proteomic-based screening.
-
In Vitro Kinase Panel Screening: This is a widely used method where your compound is tested against a large panel of purified, recombinant kinases (often >400).[4][8] The output is typically a list of kinases inhibited at a certain concentration, providing a quantitative measure of potency (e.g., IC50 or Kd) for each interaction. This approach is excellent for understanding kinome-wide selectivity but lacks the context of a cellular environment.[6]
-
Chemical Proteomics (e.g., Kinobeads): This powerful technique assesses target engagement within a more physiologically relevant context—a native cell lysate.[6][9] It uses an affinity resin composed of several immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[10][11] Your free thieno[2,3-d]pyrimidine inhibitor is then added to the lysate as a competitor. Proteins that are displaced from the beads by your inhibitor are identified and quantified by mass spectrometry.[10] This method identifies targets in an unbiased manner and at their endogenous expression levels.[9]
| Feature | In Vitro Kinase Panel Screening | Chemical Proteomics (Kinobeads) |
| Environment | Purified, recombinant enzymes | Native proteins in cell lysate |
| Context | De-contextualized, lacks cellular factors | More physiological, includes protein complexes |
| Target Scope | Limited to the kinases on the panel | Unbiased; identifies any protein that competes for binding |
| Throughput | High; can screen many compounds quickly | Lower; more complex workflow |
| Primary Use | Lead optimization, SAR, kinome selectivity score | Target discovery, off-target identification in a cellular context |
| Key Limitation | May miss targets due to lack of post-translational modifications or interacting partners.[6] | May miss low-abundance kinases or those with low affinity for the beads. Cannot profile allosteric inhibitors.[9] |
Section 3: Validating Cellular Target Engagement
Q3: My screening results suggest my inhibitor binds to Kinase X. How can I definitively confirm this interaction occurs inside intact cells?
A: This is a critical validation step. An in vitro or lysate-based interaction does not guarantee that the drug can reach and bind its target in a live cell. The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .[12][13]
The principle of CETSA is based on ligand-induced thermal stabilization.[14][15] When your inhibitor binds to its target protein, it forms a complex that is more resistant to heat-induced unfolding and aggregation. By heating inhibitor-treated cells, separating the aggregated proteins from the soluble ones, and quantifying the remaining soluble target protein (e.g., by Western Blot), you can confirm target engagement.[16] A stabilized protein will remain in the soluble fraction at higher temperatures compared to the unbound protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 4: Assessing Functional Consequences & Mitigation
Q4: I've confirmed cellular engagement with an off-target kinase. How do I know if this binding is functionally relevant and how can I mitigate it?
A: Confirming binding is the first step; the next is to determine if that binding event alters the kinase's activity and downstream signaling.
Assessing Functional Consequences:
-
Phosphoproteomics: This is the most comprehensive method to assess the functional impact of on- and off-target kinase inhibition.[17] By using quantitative mass spectrometry to compare the global phosphoproteome of inhibitor-treated cells versus control cells, you can map the real-time signaling changes induced by your compound.[18][19] A down-regulation of phosphorylation on a known substrate of the off-target kinase provides strong evidence of a functional effect.
-
Downstream Substrate Analysis: A more targeted approach is to use a phospho-specific antibody via Western blot to probe the phosphorylation status of a known, direct substrate of the off-target kinase.[7] A dose-dependent decrease in the phosphorylation signal confirms that the off-target engagement is functionally inhibitory.
Mitigation Strategies:
-
Structure-Activity Relationship (SAR) Studies: This is a medicinal chemistry approach to improve selectivity. By synthesizing and testing analogs of your inhibitor, you can identify which structural modifications reduce binding to off-targets while maintaining or improving potency against the primary target. For the thieno[2,3-d]pyrimidine scaffold, substitutions at the C2, C4, and C6 positions are frequently modified to tune selectivity and potency.[20][21] For example, studies on PI3K inhibitors showed that a hydroxyl group at the 3-position of a 2-phenyl ring was crucial for activity.[21]
-
Dose Optimization: Use the lowest possible concentration of your inhibitor that achieves the desired level of on-target inhibition.[5] This minimizes the engagement of lower-affinity off-targets. Determining a precise cellular IC50 for your primary target is essential for this strategy.
Caption: On-target vs. off-target signaling pathways.
Experimental Protocols
Protocol 1: Cellular IC50 Determination by Western Blot
This protocol determines the inhibitor concentration required to inhibit 50% of target-mediated substrate phosphorylation in intact cells.
-
Cell Culture: Plate cells at a density that will result in 80-90% confluency at the time of harvest (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Serum Starvation (Optional): If the pathway of interest is activated by serum growth factors, starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Compound Treatment: Prepare serial dilutions of your thieno[2,3-d]pyrimidine inhibitor in culture media (e.g., from 10 µM down to 0.1 nM, including a DMSO vehicle control). Treat cells for a duration appropriate to observe changes in phosphorylation (e.g., 1-2 hours).
-
Stimulation (Optional): If required, stimulate the pathway with an appropriate ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) before lysis.
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Normalize protein amounts for each sample, prepare for SDS-PAGE, and perform Western blotting. Probe one membrane with an antibody against the phosphorylated substrate of your target kinase and another membrane with an antibody for the total amount of that substrate as a loading control.
-
Densitometry: Quantify the band intensity for the phosphorylated substrate, normalize it to the total substrate, and then plot the normalized values against the logarithm of the inhibitor concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC50 value.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol confirms direct target engagement in intact cells.
-
Cell Treatment: Culture cells in two separate dishes to ~80% confluency. Treat one dish with your inhibitor at a concentration known to be effective (e.g., 10x cellular IC50) and the other with a vehicle (DMSO) control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension from each condition (inhibitor-treated and vehicle) into multiple PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 4°C increments).[14] One aliquot for each condition should be kept at room temperature as an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[14]
-
Sample Preparation and Analysis: Carefully transfer the supernatant (soluble fraction) to new tubes. Quantify the protein concentration and perform a Western blot to detect your target protein of interest.
-
Data Analysis: Quantify the band intensity for each temperature point. For each condition, normalize the intensity to the unheated sample. Plot the percentage of soluble protein against temperature to generate melting curves. A shift of the curve to the right for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[12][16]
References
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- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI.
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- CETSA Target Engagement directly in cells | Pelago Bioscience.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis.
- Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem.
- Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed.
- Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC.
- Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors - Benchchem.
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - Taylor & Francis Online.
- Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors - Science.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH.
- Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - MDPI.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - Nature.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ScienceDirect.
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- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.
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- A novel thieno[2,3‐d]pyrimidine derivative inhibiting vascular endothelial growth factor receptor‐2: A story of computer‐aided drug discovery | Request PDF - ResearchGate.
- A novel thieno[2,3-d]pyrimidine derivative inhibiting vascular endothelial growth factor receptor-2: A story of computer-aided drug discovery - PubMed.
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- 20. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Strategies to reduce the toxicity of 3-Methylthieno[2,3-d]pyrimidin-4-one derivatives
Ticket ID: #TP-404-TOX Subject: Strategies to reduce the toxicity of 3-Methylthieno[2,3-d]pyrimidin-4-one derivatives Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary & Root Cause Analysis
Welcome to the Thienopyrimidine Optimization Support Center. You are likely encountering toxicity issues due to the inherent reactivity of the thiophene ring or poor physicochemical properties associated with this scaffold.
The 3-Methylthieno[2,3-d]pyrimidin-4-one scaffold is a privileged structure in drug discovery (kinase inhibitors, antimicrobials), but it frequently triggers "Red Flag" toxicity alerts in early ADMET screening.
Primary Root Causes of Toxicity:
-
Metabolic Bioactivation (Hepatotoxicity): The thiophene ring is a structural alert.[1][2][3][4] It undergoes oxidation by Cytochrome P450s (CYPs), forming reactive thiophene S-oxides or epoxides. These electrophiles covalently bind to hepatic proteins, leading to immune-mediated hepatitis or direct necrosis.
-
Poor Solubility ("Grease-ball" Effect): High lipophilicity leads to precipitation in aqueous media, necessitating toxic vehicles (e.g., high DMSO/Cremophor concentrations) that confound toxicity data.
-
Off-Target Kinase Inhibition: Lack of selectivity at the C-2 and C-4 positions causes inhibition of essential host kinases (e.g., EGFR in normal skin/gut tissue).
Troubleshooting Guides (Strategies for Optimization)
Module A: Mitigating Metabolic Bioactivation (The "Hardware" Fix)
Issue: High intrinsic clearance or hepatotoxicity in murine models. Mechanism: Unsubstituted positions on the thiophene ring (specifically C-5 and C-6) are vulnerable to CYP450 attack.
Solution Strategy: Block the metabolic "hotspots" on the thiophene ring.
-
Action: Introduce electron-withdrawing groups (EWGs) or bulky substituents at the C-5 and C-6 positions.
-
Rationale: This sterically hinders the approach of CYP enzymes and electronically deactivates the thiophene ring toward oxidation.
-
Recommendation: Substitute C-6 with a methyl, phenyl, or halogen group. Avoid leaving C-5/C-6 unsubstituted.
Visualizing the Mechanism & Fix:
Caption: Figure 1. Mechanism of thiophene bioactivation leading to hepatotoxicity and the blocking strategy to prevent reactive metabolite formation.
Module B: Improving Solubility & Selectivity
Issue: Compound precipitates in assay buffer or shows non-specific cytotoxicity. Solution Strategy: Functionalization at C-2 and N-3 positions.
Step-by-Step Optimization:
-
Introduce Polar Moieties:
-
Attach solubilizing groups like morpholine , piperazine , or N-methylpiperazine at the C-2 position (via a linker) or on the phenyl ring at C-4.
-
Evidence: Thienopyrimidines with N-methylpiperazine tails often show 3-order-of-magnitude solubility improvements and reduced non-specific binding.
-
-
Optimize the C-2 Substituent:
-
The C-2 position dictates kinase selectivity. Replacing a simple alkyl group with a benzylamino or arylamino group often improves the Selectivity Index (SI).
-
Warning: Avoid simple alkyl chains at C-2 if targeting kinases; they rarely provide sufficient binding energy for specific interaction.
-
Data Summary: Impact of Substituents on Toxicity
| Position | Modification | Impact on Toxicity | Impact on Solubility |
| C-5/C-6 | Add Methyl/Phenyl | Reduces (Blocks metabolic activation) | Neutral/Slight Decrease |
| C-2 | Add Morpholine | Neutral | Increases (High) |
| C-2 | Add Alkyl chain | Increases (Non-specific binding) | Decreases |
| N-3 | Methylation | Variable (Species dependent) | Neutral |
Experimental Protocols (Validation)
To confirm your structural modifications have reduced toxicity, you must run these self-validating protocols.
Protocol A: Microsomal Stability & Reactive Metabolite Trapping
Use this to verify if you have successfully blocked the thiophene ring activation.
Materials:
-
Pooled Liver Microsomes (Human/Rat).
-
NADPH regenerating system.
-
GSH (Glutathione) or Trapping Agent (e.g., Dansyl-GSH).
-
LC-MS/MS.
Workflow:
-
Incubation: Incubate test compound (10 µM) with microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[5]
-
Trapping: Add GSH (5 mM) to the incubation mixture.
-
Termination: Quench reaction at 0, 15, 30, and 60 min using ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Interpretation:
-
Pass: >80% parent remaining at 60 min; NO GSH-adducts detected.
-
Fail: Rapid depletion; detection of [M + GSH + 16] peaks (indicates S-oxide trapped by glutathione).
-
Protocol B: Selectivity Index (SI) Determination
Use this to ensure you are killing cancer cells, not normal cells.
Workflow:
-
Cell Selection:
-
Target Line: e.g., HCT116 (Colon cancer) or MCF-7 (Breast cancer).
-
Control Line: HFF-1 (Human Foreskin Fibroblasts) or Vero cells.
-
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of the derivative (0.1 µM – 100 µM) for 48h.
-
Readout: Perform MTT or Resazurin assay. Calculate IC50.
-
Calculation:
-
Thresholds:
- : Toxic (General toxin).
- : Acceptable lead.
- : Excellent candidate.
Optimization Workflow Diagram
Follow this decision tree to systematically reduce toxicity in your library.
Caption: Figure 2. Step-by-step SAR decision tree for reducing thienopyrimidine toxicity.
References
-
Bioactivation of Thiophene-Containing Drugs. Dansette, P. M., et al. (2014). Chemical Research in Toxicology. Key Insight: Establishes the thiophene ring as a structural alert for hepatotoxicity via S-oxide formation.
-
Investigation into Improving the Aqueous Solubility of Thieno[2,3-b]pyridine Anti-Proliferative Agents. Pilkington, L. I., et al. (2018).[6][7] Molecules. Key Insight: Demonstrates the use of morpholine moieties to increase solubility by 3 orders of magnitude. [6]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Almeida, G., et al. (2023). Pharmaceuticals. Key Insight: Provides protocols for Selectivity Index (SI) calculation and cytotoxicity comparison between cancer lines and keratinocytes.
-
Structure-Activity Relationship Studies for Thienopyrimidine Derivatives. Lee, Y., et al. (2022).[8] International Journal of Molecular Sciences. Key Insight: Discusses the role of C-2 and C-4 substitutions in improving VEGFR selectivity and reducing off-target effects.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Techniques for 3-Methylthieno[2,3-d]pyrimidin-4-one Analogues
Welcome to the technical support center dedicated to overcoming the challenges in the purification of 3-Methylthieno[2,3-d]pyrimidin-4-one analogues. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.
Introduction
The thieno[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, with analogues exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The efficacy of these compounds is intrinsically linked to their purity. However, the unique physicochemical properties of these heterocyclic systems can present considerable purification challenges. This guide provides practical, field-proven insights to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of 3-Methylthieno[2,3-d]pyrimidin-4-one analogues.
Column Chromatography Issues
Question: I'm observing poor separation and overlapping peaks of my 3-Methylthieno[2,3-d]pyrimidin-4-one analogue during column chromatography. What should I do?
Answer:
Poor separation is a common hurdle. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Solvent System: The initial choice of eluent is critical.
-
Polarity Adjustment: If your compound has a low Rf value on TLC, the solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). Conversely, if the Rf is too high, decrease the polarity.[3]
-
Solvent Selectivity: If adjusting the ratio of your current system doesn't provide adequate separation, consider switching to a different solvent system altogether. For instance, if you are using a hexane/ethyl acetate system, trying a dichloromethane/methanol system might offer different selectivity and improve separation.[3]
-
-
Address Compound-Silica Interactions: Thieno[2,3-d]pyrimidin-4-ones contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[3][4][5]
-
Use a Basic Modifier: To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to your mobile phase.[3] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[3] For highly polar analogues, reversed-phase chromatography (C18) might be more suitable.[3]
-
-
Avoid Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.
Question: My compound, a polar 3-Methylthieno[2,3-d]pyrimidin-4-one derivative, is not eluting from the silica gel column. What's happening?
Answer:
This issue typically arises from two main causes:
-
Insufficiently Polar Mobile Phase: Your compound may be too polar for the chosen solvent system and is strongly adsorbed to the silica gel.
-
Drastic Polarity Increase: You will need to significantly increase the polarity of your eluent. A gradient elution, starting with a less polar system and gradually increasing to a highly polar one (e.g., from 100% dichloromethane to 10% methanol in dichloromethane), can be very effective.[3]
-
Methanol Purge: If your compound of interest is the only one left on the column, you can try a "methanol purge" by flushing the column with 100% methanol to elute highly polar compounds.[7]
-
-
Irreversible Adsorption or On-Column Decomposition: Some highly functionalized or sensitive analogues may irreversibly bind to or decompose on the acidic silica gel.[4][8]
-
Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If you observe new spots or smearing that wasn't present initially, your compound may be unstable on silica.[8]
-
Switch Stationary Phase: In cases of instability, switching to a less acidic stationary phase like neutral alumina or employing reversed-phase chromatography is recommended.[3]
-
Crystallization Challenges
Question: I'm trying to recrystallize my 3-Methylthieno[2,3-d]pyrimidin-4-one analogue, but it keeps "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly. Here are some techniques to promote crystallization:
-
Adjust the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals.[9] Allow the hot solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Reduce Supersaturation:
-
Add More Solvent: If an oil has formed, try adding a small amount of hot solvent to redissolve it, and then allow it to cool slowly again.[3]
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[3]
-
-
Purity Considerations: Impurities can significantly inhibit crystallization.
-
Pre-purification: If the crude material is very impure, a quick purification step before crystallization, such as passing it through a small plug of silica gel, can be beneficial.[3]
-
Charcoal Treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution and then filtering it while hot can help remove them.[3]
-
Question: My recovery after recrystallization is very low. How can I improve the yield?
Answer:
Low recovery is often a trade-off for high purity, but there are ways to optimize it:
-
Minimize the Amount of Solvent: The goal is to use the minimum amount of hot solvent necessary to fully dissolve your compound.[3][9] Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Choose the Right Solvent System: An ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold.[9] You may need to screen several solvents or solvent pairs (e.g., ethanol/water) to find the optimal one.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently to maximize the precipitation of the product. An ice bath is often used for this purpose.
-
Recover from the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product from the filtrate (mother liquor). This can be done by partially evaporating the solvent to concentrate the solution and then cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for 3-Methylthieno[2,3-d]pyrimidin-4-one analogues?
A1: For most analogues, a two-step process is highly effective. First, perform column chromatography on silica gel to separate the major components and remove baseline impurities.[10] Then, recrystallize the fractions containing the desired product to achieve high purity.[10][11]
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: Thin-Layer Chromatography (TLC) is your most valuable tool for this. The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and provides good separation from major impurities.[3] A common starting point for thieno[2,3-d]pyrimidin-4-ones is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q3: My 3-Methylthieno[2,3-d]pyrimidin-4-one analogue is a basic compound and streaks on the TLC plate. What does this mean for my column chromatography?
A3: Streaking on a TLC plate is a strong indicator that you will have issues with peak tailing during column chromatography.[3] As mentioned in the troubleshooting guide, this is due to the interaction of your basic compound with the acidic silica gel. You should add a basic modifier like triethylamine to your eluent to counteract this effect.[3]
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography can be an excellent option, especially for more polar analogues or those that are unstable on silica gel.[3] In reversed-phase chromatography, you will use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a non-polar stationary phase (e.g., C18).
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add the required amount of silica gel to the chosen non-polar solvent (e.g., hexane). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply pressure (if using flash chromatography) to start the separation. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Spot each fraction on a TLC plate and develop it in the appropriate solvent system to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.[9]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[9]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
| Purification Method | Typical Solvent System | Key Considerations |
| Normal-Phase Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Add triethylamine for basic compounds to prevent streaking.[3] |
| Reversed-Phase Column Chromatography | Water/Acetonitrile, Water/Methanol | Ideal for highly polar or silica-sensitive compounds. |
| Recrystallization | Ethanol, Ethanol/Water, Ethyl Acetate/Hexane | Use minimal hot solvent for maximum recovery.[3] |
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Troubleshooting Crystallization Issues
Caption: A guide to troubleshooting common problems encountered during recrystallization.
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- BenchChem Technical Support Team. (2025).
- Prabhakar, V., Durgaprasad, G., Babu, K. S., & Lahari, S. V. N. S. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medical Chemistry, 9(3), 023-029.
- Anonymous. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC.
- Anonymous. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- Anonymous. (n.d.). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
- Anonymous. (n.d.).
- Anonymous. (2006).
- Anonymous. (2018).
- Anonymous. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Anonymous. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.
- Anonymous. (n.d.). One-Step Synthesis of Thieno[2,3- d]pyrimidin-4(3 H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8, and Formamide.
- University of Rochester, Department of Chemistry. (n.d.).
- Anonymous. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Anonymous. (2025). Recent problems with silica gel chromatography.
- Anonymous. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC.
- Anonymous. (n.d.).
- Anonymous. (2016).
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Enhancing the cell permeability of 3-Methylthieno[2,3-d]pyrimidin-4-one compounds
Status: Online 🟢 | Ticket Volume: High | Topic: 3-Methylthieno[2,3-d]pyrimidin-4-one Scaffolds
🛠️ System Status & Triage
Welcome to the Thieno-Pyrim Optimization Hub.
You are likely here because your 3-Methylthieno[2,3-d]pyrimidin-4-one derivatives show excellent enzymatic potency (
The 3-methyl substitution blocks the N3 hydrogen bond donor, which is theoretically favorable for permeability. However, the core remains highly crystalline ("brick dust") and prone to efflux. Use the diagnostic workflow below to identify your specific bottleneck.
📊 Diagnostic Workflow (Ticket #001)
Figure 1: Diagnostic decision tree for isolating the root cause of poor cellular potency in thienopyrimidine derivatives.
🧪 Knowledge Base: Chemical Optimization (SAR)
Ticket #002: Structural Modifications for Permeability
The 3-Methylthieno[2,3-d]pyrimidin-4-one core is a fused bicycle. The "3-Methyl" group is a fixed feature in your series, which is advantageous as it removes the acidic N-H proton. However, the carbonyl (C4) and the thiophene sulfur are Hydrogen Bond Acceptors (HBA) that can interact with water, while the aromatic system drives
Critical Modification Zones
| Position | Function | Permeability/Solubility Impact | Recommendation |
| C-2 | Primary Vector | The most accessible site for tuning LogP and pKa. | Avoid: Flat aromatics (phenyl) which increase stacking.Try: Flexible, solubilizing tails like N-methylpiperazine or morpholine linked via an alkyl spacer. This disrupts crystal packing (improving solubility) without drastically raising PSA [1, 5]. |
| C-5/C-6 | Lipophilicity Tuning | Modifies the electron density of the thiophene ring. | Try: Small alkyl groups (Methyl/Ethyl) at C-5/6 can increase lipophilicity if the core is too polar. Bulky groups here can sterically hinder metabolic attack on the thiophene [2, 6]. |
| C-4 (Carbonyl) | H-Bond Acceptor | Fixed feature (Lactam). | Note: This carbonyl is a strong HBA. If permeability is low due to high PSA, consider shielding this region with steric bulk at C-5 or C-2 [4]. |
The "Solubility-Permeability Trade-off"
A common error with this scaffold is adding too many polar groups (e.g., free amines, carboxylates) to fix solubility. This creates a "highly soluble, impermeable" molecule (BCS Class III).
-
Solution: Aim for a "Goldilocks" zone: LogP 2.5–3.5 and PSA < 90 Ų .
-
Strategy: If you must add a polar group for solubility, cap it (e.g., convert a primary amine to a tertiary amine or amide) to reduce Hydrogen Bond Donors (HBD) [10, 12].
🔧 Troubleshooting Guides: Assays
Ticket #003: Why do my assay results look weird?
Issue A: "My compound precipitates in the PAMPA donor well."
Diagnosis: The "Brick Dust" Effect. Thienopyrimidines are flat. In the aqueous donor buffer of a PAMPA plate, they aggregate before they can even touch the membrane. Protocol Adjustment:
-
Cosolvent Spike: Increase DMSO concentration in the donor well to 5% (standard is often 1-2%).
-
Buffer Switch: Use FaSSIF (Fasted State Simulated Intestinal Fluid) instead of standard PBS. The bile salts in FaSSIF form micelles that solubilize the drug, mimicking the gut/cellular environment more accurately [4, 11].
-
Check Recovery: Always measure the compound concentration in the donor well at the end of the assay. If Donor_Final + Acceptor_Final << Donor_Initial, your compound is stuck to the plastic or the membrane lipid [3].
Issue B: "PAMPA permeability is high, but Caco-2 is zero."
Diagnosis: Active Efflux (P-gp/MDR1). The thienopyrimidine scaffold is a known substrate for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2), especially when substituted with basic amines [13, 17]. Confirmation Experiment: Run Caco-2 bidirectional transport +/- Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor).
-
Result: If the
(Basolateral to Apical) ratio drops significantly with the inhibitor, you have an efflux problem. Chemical Fix: -
N-Methylation: If you have amide linkers, N-methylate them to reduce H-bond donor count (P-gp recognition often requires HBDs).
-
Steric Shielding: Add a methyl group adjacent to the basic nitrogen to hinder P-gp binding [8].
🚀 Advanced Delivery Strategies
Ticket #004: Chemistry didn't work. What now?
If the core scaffold is essential for potency and cannot be modified further, switch to formulation or prodrug strategies.
Prodrug Design
-
Dipeptide Prodrugs: Link a Valine-Valine dipeptide to a hydroxyl or amine handle. This targets the PepT1 transporter, actively pumping the drug into the cell, where esterases cleave the tag [8].
-
Lipophilic Esters: If you have a carboxylic acid or alcohol, cap it with a lipophilic ester to increase passive diffusion.
Formulation (The "Trojan Horse")
-
Lipid Nanocarriers: Encapsulate the hydrophobic thienopyrimidine in a lipid-based formulation (e.g., SNEDDS). This bypasses the dissolution step and can trigger lymphatic transport, avoiding first-pass metabolism [10].
📚 References
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI, 2021.
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors. Bioorg. Med. Chem. Lett., 2011.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Wikidot, 2017.
-
Technical Support Center: Troubleshooting Low Cell Permeability. Benchchem, 2025.
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications, 2021.
-
Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives. Indian J. Pharm. Educ. Res., 2024.[1][2]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold. Chem. Biol. Drug Des., 2025.[3]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 2025.[4]
-
Recent advances in thienopyrimidine chemistry. ResearchGate, 2025.
-
The solubility-permeability interplay and its implications in formulation design. Mol. Pharm., 2012.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Evotec, 2025.
-
The solubility-permeability interplay and oral drug formulation design. Adv. Drug Deliv. Rev., 2016.[5]
-
Development of an in silico model for predicting efflux substrates in Caco-2 cells. ResearchGate, 2025.
-
How do solubility, permeability and bioavailability of drugs relate to each other? ResearchGate, 2016.
-
The Solubility–Permeability Interplay... for Poorly Soluble Drugs. AAPS J., 2012.[6]
-
Thienopyrimidine: Unveiling the Versatile Potential. PubMed, 2025.
-
Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay. Pharmaceutics, 2022.[7]
Sources
- 1. Segmental-Dependent Solubility and Permeability as Key Factors Guiding Controlled Release Drug Product Development [mdpi.com]
- 2. ijper.org [ijper.org]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The solubility-permeability interplay and its implications in formulation design and development for poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Kinome: A Technical Guide to Enhancing the Isoform Selectivity of 3-Methylthieno[2,3-d]pyrimidin-4-one
Welcome to the Technical Support Center for advanced kinase drug discovery. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the selectivity of kinase inhibitors, with a specific focus on the promising 3-Methylthieno[2,3-d]pyrimidin-4-one scaffold. Here, we move beyond basic protocols to address the nuanced challenges of achieving kinase isoform selectivity, providing troubleshooting strategies and in-depth scientific rationale to guide your experimental decisions.
The thieno[2,3-d]pyrimidine core is a well-established pharmacophore, recognized for its structural similarity to the purine bases of ATP, making it a privileged scaffold for kinase inhibition.[1][2] Derivatives have shown significant potential as anticancer agents by targeting key signaling pathways.[3][4] However, the high degree of conservation in the ATP-binding site across the human kinome presents a formidable challenge, often leading to off-target effects and associated toxicities.[5][6] This guide will provide actionable insights into rationally designing and evaluating derivatives of 3-Methylthieno[2,3-d]pyrimidin-4-one to achieve desired isoform selectivity, with a focus on the PI3K and AKT families as illustrative examples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 3-methylthieno[2,3-d]pyrimidin-4-one derivative shows potent inhibition of my primary kinase target but lacks isoform selectivity. Where do I start with structural modifications?
This is a common and critical challenge in kinase inhibitor development. The key is to exploit the subtle structural differences that exist between kinase isoforms, even within the highly conserved ATP-binding pocket.
Initial Steps:
-
Structural Analysis: If crystal structures are available for your target isoforms, overlay them to identify non-conserved residues in and around the ATP-binding site. For PI3K isoforms, key differences are found in what are often referred to as Region 1 (near the hinge) and Region 2 (at the P-loop).[7][8] These subtle variations can be exploited to gain selectivity.
-
Computational Modeling: In the absence of crystal structures, homology modeling can provide valuable insights into potential structural differences between isoforms.[9] Docking your parent compound into the models of the desired and undesired isoforms can suggest modifications that create favorable interactions in the target while introducing steric clashes or unfavorable interactions in off-targets.
Medicinal Chemistry Strategies:
-
Targeting the "Specificity Pocket": Many kinases have a "specificity pocket" adjacent to the ATP-binding site that shows greater sequence and conformational diversity among isoforms. Modifications to your scaffold that extend into this pocket are a primary strategy for achieving selectivity. For PI3K inhibitors, this has been a successful approach to differentiate between the α, β, δ, and γ isoforms.[7]
-
Exploiting Conformational Flexibility: Kinases are dynamic proteins, and different isoforms may favor distinct conformational states. Inhibitors that bind to and stabilize a specific conformation (e.g., the DFG-out inactive state) can achieve high selectivity.[2][10] Type II inhibitors, which bind to this inactive conformation, are generally more selective than Type I inhibitors that target the more conserved active state.[10]
-
Introducing "Propeller" Shapes: For some kinase families like PI3K, introducing bulky, non-planar "propeller" shaped moieties can induce the formation of a selectivity pocket in one isoform but not another, leading to significant gains in selectivity.[2]
-
Allosteric Targeting: Moving away from the conserved ATP-binding site altogether and targeting allosteric sites is a powerful strategy for achieving high selectivity.[11] This has been particularly successful for AKT, where allosteric inhibitors binding to the interface between the kinase and PH domains have demonstrated isoform-selectivity.[11][12]
Case Study: Improving Selectivity Against PI3K Isoforms
Problem: A researcher has synthesized a 3-methylthieno[2,3-d]pyrimidin-4-one derivative (Compound X) that potently inhibits PI3Kα but also shows significant activity against other Class I isoforms (β, δ, γ), which is undesirable for their therapeutic application.
Workflow for Improving PI3Kα Selectivity:
Caption: Workflow for improving PI3K isoform selectivity.
Data Presentation: Profiling Compound X and its Derivatives
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (β/α) |
| Compound X | 15 | 25 | 40 | 150 | 1.7x |
| Derivative X-A | 10 | 250 | 350 | >1000 | 25x |
| Derivative X-B | 500 | 30 | 60 | 200 | 0.06x |
This is illustrative data based on published SAR for thienopyrimidine derivatives.[13][14]
Q2: I'm struggling to translate my biochemical selectivity into a cellular context. My compound is selective in an enzymatic assay, but in cells, it seems to affect pathways mediated by other isoforms.
This is a frequent and important hurdle. A compound's behavior in a purified, in vitro system can differ significantly from its action in a complex cellular environment.[15]
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: It's crucial to verify that your compound is binding to the intended target within the cell. The NanoBRET™ Target Engagement assay is an excellent method for this, as it measures the binding of your compound to the kinase in living cells.[16][17] This can help rule out issues with cell permeability or rapid metabolism.
-
Dose-Response is Key: The concentration of your compound is critical. Off-target effects are often concentration-dependent. Perform a careful dose-response experiment in your cell-based assay, correlating the concentration with both on-target effects (e.g., phosphorylation of a direct downstream substrate) and off-target effects.[18]
-
Use Appropriate Cell Models: Utilize cell lines where the signaling pathway is driven by the specific isoform you are targeting. For example, to assess PI3Kβ selectivity, use a PTEN-deficient cell line like MDA-MB-468, where the pathway is highly dependent on PI3Kβ.[19]
-
Orthogonal Approaches: To confirm that the observed cellular phenotype is due to inhibition of your target kinase, use complementary methods:[18]
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of your target kinase. If the phenotype is on-target, it should be reversed.
-
RNAi/CRISPR Knockdown: Use siRNA or CRISPR to specifically deplete the target kinase. If this phenocopies the effect of your inhibitor, it provides strong evidence for an on-target mechanism.
-
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for PI3K Isoform Selectivity (ADP-Glo™)
This protocol outlines the steps for determining the IC50 values of a compound against different PI3K isoforms using the ADP-Glo™ luminescent kinase assay.[3][20]
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Lipid substrate (e.g., PIP2:PS)
-
ATP
-
PI3K Reaction Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Test compound (3-methylthieno[2,3-d]pyrimidin-4-one derivative) serially diluted in DMSO
Procedure:
-
Prepare Reagents: Thaw all reagents and equilibrate to room temperature. Prepare the PI3K Reaction Buffer containing the lipid substrate.
-
Enzyme Preparation: Dilute each PI3K isoform to the desired working concentration in the PI3K Reaction Buffer/lipid substrate mixture. The optimal enzyme concentration should be determined empirically to produce a robust signal.
-
Compound Plating: Add 0.5 µl of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Dispense 4 µl of the enzyme/lipid mixture into each well.
-
Initiate the reaction by adding 0.5 µl of ATP solution. The final ATP concentration should be at or near the Km for each isoform to ensure accurate IC50 determination.[10]
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This will convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for On-Target Activity (LanthaScreen™ Cellular Assay)
This protocol describes a method to measure the inhibition of AKT phosphorylation at Ser473 in live cells, a downstream marker of PI3K activity.[21][22]
Materials:
-
LanthaScreen™ GFP-AKT HEK293E cells
-
Assay Medium (DMEM, phenol red-free, 0.1% BSA)
-
IGF-1 (or other appropriate agonist)
-
Test compound
-
LanthaScreen™ Cellular Assay Lysis Buffer
-
LanthaScreen™ Tb-anti-AKT [pSer473] antibody
-
White, tissue culture-treated 384-well plates
Procedure:
-
Cell Plating:
-
Harvest and resuspend LanthaScreen™ GFP-AKT HEK293E cells in Assay Medium at a density of 6.25 x 10^5 cells/ml.
-
Plate 32 µl of the cell suspension per well (20,000 cells/well) in a 384-well plate.
-
Incubate overnight (16-20 hours) at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in Assay Medium.
-
Remove the growth medium from the cells and add 4 µl of the diluted compound or vehicle control.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Prepare a 10X solution of IGF-1 at its pre-determined EC80 concentration in Assay Medium.
-
Add 4 µl of the 10X IGF-1 solution to all wells except for the unstimulated controls.
-
Incubate for 30 minutes at 37°C, 5% CO2.
-
-
Cell Lysis and Detection:
-
Prepare the Lysis Buffer containing the Tb-anti-AKT [pSer473] antibody at a final concentration of 5 nM.
-
Add 30 µl of the Lysis Buffer with antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium (donor) and GFP (acceptor) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration to determine the cellular IC50.
Q3: My goal is to develop an AKT isoform-selective inhibitor. Are there specific strategies for this kinase family?
Yes, achieving AKT isoform selectivity is particularly challenging due to the high degree of homology among AKT1, AKT2, and AKT3.[11] However, successful strategies have emerged:
-
Covalent-Allosteric Inhibition: This is a highly promising approach. These inhibitors target an allosteric pocket and contain a reactive "warhead" that forms a covalent bond with a non-conserved cysteine residue within that pocket. This strategy has been used to develop inhibitors with selectivity for AKT1 or AKT2.
-
Structure-Guided Design: By comparing the structures of the allosteric pockets of the three isoforms, specific amino acid differences can be identified and exploited. For example, variations in residues within this pocket can be targeted to design inhibitors that preferentially bind to one isoform over the others.[12]
Logical Relationship for AKT Isoform Selectivity Strategy:
Caption: Strategy for achieving AKT isoform selectivity.
By integrating these advanced strategies and rigorous experimental validation, researchers can effectively navigate the complexities of the kinome and successfully improve the isoform selectivity of 3-Methylthieno[2,3-d]pyrimidin-4-one and other promising kinase inhibitor scaffolds.
References
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Wainszelbaum, M. J., & Visser, F. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules, 24(5), 843. [Link]
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He, W., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 445-450. [Link]
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Maheshwari, G., et al. (2024). Molecular Basis of Oncogenic PI3K Proteins. International Journal of Molecular Sciences, 25(1), 475. [Link]
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Li, Y., et al. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. Journal of Translational Medicine, 21(1), 701. [Link]
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He, W., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 445-450. [Link]
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Quambusch, L., et al. (2019). Covalent-Allosteric Inhibitors to Achieve Akt Isoform-Selectivity. Angewandte Chemie International Edition, 58(51), 18823-18829. [Link]
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Nussinov, R., et al. (2020). PI3K inhibitors: review and new strategies. Chemical Science, 11(23), 5835-5847. [Link]
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Zhang, M., & Nussinov, R. (2020). Structural Features that Distinguish Inactive and Active PI3K Lipid Kinases. Biophysical Journal, 119(5), 925-932. [Link]
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Müller, M. P., & Rauh, D. (2020). Spotlight on AKT: Current Therapeutic Challenges. ACS Medicinal Chemistry Letters, 11(3), 224-227. [Link]
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Nussinov, R., et al. (2020). PI3K inhibitors: review and new strategies. Chemical Science, 11(23), 5835-5847. [Link]
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Wainszelbaum, M. J., & Visser, F. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules, 24(5), 843. [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket. Biochemical Journal, 405(1), 1-13. [Link]
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Nussinov, R., et al. (2020). PI3K inhibitors: review and new strategies. Chemical Science, 11(23), 5835-5847. [Link]
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Kumar, A., et al. (2025). Structural requirements of isoform-specific inhibitors of Akt: Implications in the development of effective cancer treatment strategies. European Journal of Medicinal Chemistry, 287, 117334. [Link]
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Hon, W.-C., et al. (2012). ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. Biochemical Journal, 442(3), 487-498. [Link]
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Wang, J., et al. (2006). Study on improving the selectivity of compounds that inhibit two PI3Ks (gamma and delta). Journal of Molecular Modeling, 12(3), 325-332. [Link]
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Khurshed, A. M., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 344-355. [Link]
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Wu, P., et al. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(18), 10354-10372. [Link]
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Venable, J. D., et al. (2012). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 3(5), 396-401. [Link]
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Wang, X., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. [Link]
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Quambusch, L., & Rauh, D. (2024). Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises. Journal of Medicinal Chemistry, 67(9), 7055-7058. [Link]
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Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Retrieved from [Link]
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Quambusch, L., et al. (2019). Covalent-Allosteric Inhibitors to Achieve Akt Isoform-Selectivity. Angewandte Chemie International Edition, 58(51), 18823-18829. [Link]
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Luo, Y., et al. (2006). Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 16(16), 4262-4266. [Link]
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Venable, J. D., et al. (2012). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 3(5), 396-401. [Link]
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Lee, J. C., & Gray, N. S. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 133-135. [Link]
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Li, Y., et al. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. Journal of Translational Medicine, 21(1), 701. [Link]
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Visser, F. (2017). PI3 kinase and inhibitors: targeting isoform selectivity. Monash University. [Link]
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Lindsley, C. W., et al. (2005). Allosteric Akt (PKB) inhibitors: Discovery and SAR of isozyme selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(3), 761-764. [Link]
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Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]
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He, W., et al. (2015). SAR of thienopyrimidine core compounds. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 3-Methylthieno[2,3-d]pyrimidin-4-one and Other Thienopyrimidine Derivatives in Anticancer Drug Discovery
The thienopyrimidine scaffold, a heterocyclic ring system bioisosteric to purines, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3] Its unique architecture allows for versatile substitutions, enabling the fine-tuning of pharmacological properties and the targeting of various cancer-associated pathways. This guide provides an in-depth comparison of the anticancer potential of 3-Methylthieno[2,3-d]pyrimidin-4-one against other, more complex thienopyrimidine derivatives, supported by experimental data from peer-reviewed studies. We will explore structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these promising compounds.
The Thienopyrimidine Core: A Foundation for Kinase Inhibition
The fundamental appeal of the thieno[2,3-d]pyrimidine scaffold lies in its ability to mimic the purine bases, adenine and guanine, allowing it to interact with the ATP-binding sites of a multitude of protein kinases.[3] Many of these kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphatidylinositol 3-kinase (PI3K), are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][4][5] Their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] Several thienopyrimidine-based kinase inhibitors have advanced to clinical trials, and some have been approved for cancer treatment, underscoring the therapeutic potential of this scaffold.[5]
3-Methylthieno[2,3-d]pyrimidin-4-one: A Structural Baseline
3-Methylthieno[2,3-d]pyrimidin-4-one represents a fundamental structure within this class of compounds. The methyl group at the N3 position is a common feature in many active derivatives. While this specific, minimally substituted compound is not extensively highlighted as a lead candidate in many studies, it serves as an excellent reference point for understanding the impact of further substitutions on the scaffold's anticancer activity. The core structure itself is the key to its potential biological activity, with the various substituents modulating potency, selectivity, and pharmacokinetic properties.
Comparative Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
The true potential of the thienopyrimidine scaffold is unlocked through strategic substitutions at various positions of the fused ring system. Research has shown that modifications at the 2, 4, 5, and 6 positions can dramatically influence the anticancer efficacy.
Substitutions at the 2-position
The 2-position of the thieno[2,3-d]pyrimidin-4-one core has been a major focus for derivatization. Introducing various amine-containing moieties at this position has yielded compounds with significant cytotoxic activity. For instance, a study evaluating a series of 2-(substituted-amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones found that 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibited potent cytotoxic activity against a melanoma cell line (MDA-MB-435) with a growth percentage of -31.02%.[6][7][8] This suggests that an aromatic substituent at the 2-amino position can enhance anticancer activity.
Substitutions at the 4-position
The 4-oxo group can be replaced with other functionalities, such as a 4-amino group, to modulate activity. A series of 4-amino-2-substituted tetrahydrobenzothieno[2,3-d]pyrimidines demonstrated selective cytotoxicity against oral squamous carcinoma cells (SCC-9 and HSC-3) while showing reduced toxicity towards normal keratinocytes.[9] This highlights the potential for developing tumor-selective agents through modifications at this position.
Substitutions on the Thiophene Ring (5- and 6-positions)
Modifications to the thiophene ring also play a crucial role in determining the anticancer profile. The presence of alkyl or cycloalkyl groups at the 5- and 6-positions can influence the lipophilicity and, consequently, the cellular uptake and interaction with the target protein. Studies have shown that compounds with a cyclohexyl moiety fused to the thiophene ring are often more active than their phenyl-fused counterparts.[6]
The following table summarizes the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | Activity (IC50/GP) | Reference |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 2-benzylamino, 5,6-dimethyl | Melanoma (MDA-MB-435) | GP = -31.02% | [6][7][8] |
| Compound 5b | 2-(substituted-thiosemicarbazide) | Prostate (PC-3) | IC50 < 1 µM | [2] |
| Compound 5b (thiosemicarbazide derivative) | 2-thiosemicarbazide with 4-Br-phenyl | Prostate (PC-3) | 1.5-fold more potent than Doxorubicin | [10] |
| Compound 5b (thiosemicarbazide derivative) | 2-thiosemicarbazide with 4-Br-phenyl | Colon (HCT-116) | 3-fold more potent than Doxorubicin | [10] |
| Compound 13k | Complex substitution | Breast (MCF-7) | Good apoptotic agent | [4] |
| Compound 5b (EGFR inhibitor) | Substituted thieno[2,3-d]pyrimidine | Lung (A549) | IC50 = 17.79 µM | [11] |
| Compound 5b (EGFR inhibitor) | Substituted thieno[2,3-d]pyrimidine | Breast (MCF-7) | IC50 = 22.66 µM | [11] |
| Thienopyrimidine-sulfadoxine conjugate (14) | 3-sulfadoxine, 2-thione | Breast (MCF-7) | IC50 = 22.12 µM | [12] |
| Thienopyrimidine-sulfadimethoxazine conjugate (13) | 3-sulfadimethoxazine, 2-thione | Breast (MCF-7) | IC50 = 22.52 µM | [12] |
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer effects of thienopyrimidine derivatives are often multifaceted, involving the induction of cell cycle arrest and apoptosis.[4][9]
Cell Cycle Arrest
Several studies have demonstrated that active thienopyrimidine compounds can halt the progression of the cell cycle, a critical process for cancer cell proliferation. For example, mechanistic studies on 4-amino-thienopyrimidines revealed that they induce S-phase cell cycle arrest in oral carcinoma cells.[9] Another potent derivative, compound 13k, was found to arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells.[4]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which anticancer drugs eliminate malignant cells. Thienopyrimidine derivatives have been shown to be effective inducers of apoptosis.[4][9] Treatment of HSC-3 oral cancer cells with an active thienopyrimidine derivative led to a significant increase in the population of cells in late apoptosis.[9] Similarly, compound 13k was identified as a potent apoptotic agent in MCF-7 cells.[4] The pro-apoptotic activity of some derivatives is mediated through the upregulation of BAX and downregulation of Bcl-2, key regulators of the apoptotic cascade.[11]
The following diagram illustrates a generalized signaling pathway targeted by many thienopyrimidine derivatives, leading to cell cycle arrest and apoptosis.
Caption: Generalized mechanism of action for kinase-inhibiting thienopyrimidine derivatives.
Experimental Protocols
A comprehensive evaluation of the anticancer activity of novel compounds involves a series of in vitro assays. Below are representative protocols for key experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thienopyrimidine derivatives for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the IC50 concentration of the test compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram illustrates the workflow for evaluating the anticancer activity of thienopyrimidine derivatives.
Caption: Experimental workflow for anticancer drug discovery with thienopyrimidines.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold is a highly versatile and promising platform for the development of novel anticancer agents. While 3-Methylthieno[2,3-d]pyrimidin-4-one provides a basic structural framework, the true therapeutic potential is realized through strategic derivatization. The introduction of various substituents at the 2-, 3-, 4-, 5-, and 6-positions has led to the discovery of potent and selective anticancer compounds that act through diverse mechanisms, including the inhibition of key oncogenic kinases, induction of cell cycle arrest, and apoptosis.
Future research should continue to explore the vast chemical space around the thienopyrimidine nucleus. A deeper understanding of the structure-activity relationships, coupled with advanced computational modeling, will facilitate the design of next-generation derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies using animal models are crucial to validate the therapeutic potential of these promising compounds and pave the way for their clinical development.
References
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- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. (2018, July 16). MDPI.
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][6][9][13]triazolo[1,5-a]pyrimidine Derivatives - MDPI. (2024, February 29). MDPI.
- Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors - SciSpace. SciSpace.
- Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC.
- Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed. (2019, July 15).
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed. (2025, April 15).
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. Allied Academies.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Brief structure–activity relationships (SAR) correlation of... | Download Scientific Diagram - ResearchGate.
- Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis. (2023, June 8). Taylor & Francis Online.
- Thienopyrimidine derivatives with potential activities as anticancer agents - ResearchGate.
- Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety - SCIRP. Scientific Research Publishing.
- Anticancer activity of some novel thieno (2, 3-d)
- Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Derivatives - Thieme E-Books & E-Journals -. Thieme Connect.
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - ResearchGate. (2018, July 4).
- Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H) - PubMed. (2018, July 16).
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Cross-validation of 3-Methylthieno[2,3-d]pyrimidin-4-one's mechanism of action in different cell lines
Part 1: Executive Summary & Core Directive
The Thienopyrimidine Advantage 3-Methylthieno[2,3-d]pyrimidin-4-one represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple receptor types with high affinity. While structurally bioisosteric to the clinically established Quinazolin-4-one (the core of Gefitinib and Erlotinib), the thienopyrimidine scaffold offers distinct physicochemical advantages. The substitution of the benzene ring with a thiophene ring alters electron density and lipophilicity, often improving membrane permeability and altering the metabolic stability profile.
This guide serves as a technical manual for researchers validating this scaffold. We move beyond simple IC50 reporting to cross-validate the Mechanism of Action (MoA)—specifically Dual EGFR/PI3K Inhibition —across diverse cellular environments.
Part 2: Comparative Analysis (The "Why")
Before initiating expensive cell-based assays, it is critical to understand how this scaffold compares to the industry standard.
Table 1: Scaffold Comparison – Thienopyrimidine vs. Quinazoline[1][2]
| Feature | 3-Methylthieno[2,3-d]pyrimidin-4-one | Quinazolin-4-one (Standard) | Implication for Development |
| Electronic Character | Thienopyrimidines often show different H-bonding potentials in the ATP binding pocket. | ||
| Lipophilicity (LogP) | Generally Lower | Higher | The 3-methyl variant offers balanced solubility, reducing formulation challenges common with Quinazolines. |
| Metabolic Liability | S-oxidation potential | Ring hydroxylation | Thiophene sulfur can act as a metabolic handle or a liability depending on the CYP450 isoform. |
| Primary Target | Dual EGFR / PI3K | EGFR (Selectively) | Thienopyrimidines are often explored to overcome EGFR-TKI resistance mechanisms. |
| Binding Mode | ATP Competitive (Type I) | ATP Competitive (Type I) | Both target the active conformation of the kinase. |
Part 3: Mechanism of Action (MoA)
The primary MoA for 3-Methylthieno[2,3-d]pyrimidin-4-one derivatives is the competitive inhibition of the ATP-binding site within the tyrosine kinase domain. Unlike Quinazolines, which are highly specific to EGFR, the geometry of the thienopyrimidine scaffold allows it to fit into the catalytic cleft of both EGFR and PI3K (p110
Visualization: Dual Inhibition Pathway
The following diagram illustrates the signal transduction blockade. The molecule intercepts the pathway at two critical nodes, preventing the phosphorylation of Akt and ERK.
Figure 1: Dual inhibition mechanism.[1] The scaffold blocks ATP binding at both the RTK (EGFR) and PI3K levels, preventing downstream Akt/ERK phosphorylation.
Part 4: Cross-Validation in Cell Lines
To validate the MoA, one must select cell lines that represent different genetic backgrounds. A "one-size-fits-all" cytotoxicity assay is insufficient for publication-grade research.
MCF-7 (Breast Adenocarcinoma)[3][4]
-
Characteristics: ER+, PR+, HER2 (low).
-
Rationale: Validates efficacy in hormone-dependent cancers. Thienopyrimidines have shown high potency here, often inducing G1 phase arrest.
-
Key Marker: Downregulation of Bcl-2 (anti-apoptotic).
HeLa (Cervical Carcinoma)
-
Characteristics: HPV+, p53 degraded.
-
Rationale: Tests efficacy in aggressive, viral-driven cancers where p53-dependent apoptosis is compromised.
-
Key Marker: Caspase-3 activation (independent of p53).
HepG2 (Hepatocellular Carcinoma)
-
Characteristics: Metabolic active, wild-type p53.
-
Rationale: Critical for assessing metabolic stability and potential hepatotoxicity early in the discovery phase.
-
Key Marker: ROS generation (Thienopyrimidines often induce oxidative stress in HepG2).
HEK293 (Human Embryonic Kidney) - Control
-
Rationale: Trustworthiness Check. You must demonstrate a Selectivity Index (SI).
-
Target: IC50 in HEK293 should be >5x higher than in cancer lines.
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: The "Gold Standard" Viability Workflow (MTT)
Why: Tetrazolium reduction assays are sensitive to metabolic activity. Self-Validation: Always include a "blank" (media only) and a "solvent control" (DMSO 0.1%). If DMSO control viability < 95%, the assay is invalid.
-
Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add 3-Methylthieno[2,3-d]pyrimidin-4-one (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM).
-
Duration: Incubate for 48h or 72h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Absorbance at 570 nm.
Protocol B: Mechanistic Confirmation (Western Blot)
Why: To prove causality. Cytotoxicity could be non-specific necrosis. Blotting proves kinase inhibition.
-
Lysis: Treat MCF-7 cells with IC50 concentration for 24h. Lyse in RIPA buffer + Phosphatase Inhibitors (Critical).
-
Targets:
-
p-EGFR (Tyr1068): Should decrease.
-
p-Akt (Ser473): Should decrease (confirms PI3K blockade).
-
Total EGFR/Akt: Should remain constant (loading control).
-
Beta-Actin: Normalization standard.
-
Visualization: Experimental Workflow
This diagram outlines the logical flow from synthesis to validation, ensuring no step is skipped.
Figure 2: Validation Workflow. Progression from chemical synthesis to mechanistic confirmation relies on passing the IC50 threshold.
Part 6: References
-
Synthesis and Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives. Source: ResearchGate / Scientific Reports Context: Establishes the baseline cytotoxicity of the scaffold against MCF-7 and HepG2 lines compared to 5-Fluorouracil. Link:
-
Thienopyrimidines as Dual EGFR/PI3K Inhibitors. Source: National Institutes of Health (PMC) / MDPI Context: Details the rational design of thienopyrimidines to target the ATP binding pocket of PI3K
, providing the mechanistic grounding for the Western Blot protocols. Link: -
Comparative Analysis: Thienopyrimidine vs. Quinazoline. Source: European Journal of Medicinal Chemistry (via NIH) Context: Discusses the bioisosteric relationship and the metabolic advantages of the thiophene ring over the benzene ring in kinase inhibitors. Link:
-
Anticancer Potential in Oral Carcinoma Models. Source: MDPI Context: Provides specific IC50 data for thienopyrimidine derivatives in squamous cell carcinomas, expanding the scope beyond breast cancer. Link:
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- 1. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Oncology Therapeutics: The Case of 3-Methylthieno[2,3-d]pyrimidin-4-one Against EGFR-Targeted Standards of Care
Introduction: The Imperative for Rigorous In Vivo Benchmarking
The landscape of oncology drug development is characterized by a continuous search for more effective and less toxic therapeutic agents. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of novel kinase inhibitors, with some derivatives showing potent activity against critical cancer signaling pathways.[1][2][3] This guide focuses on a hypothetical, yet representative, novel compound, 3-Methylthieno[2,3-d]pyrimidin-4-one , as a case study to illustrate the essential principles and methodologies for robust in vivo benchmarking against established standard-of-care drugs.
For the purpose of this guide, we will postulate that our lead compound, 3-Methylthieno[2,3-d]pyrimidin-4-one (hereinafter referred to as "Cmpd-X"), has been identified through in vitro screening as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly against activating mutations such as exon 19 deletions and L858R, which are prevalent in non-small cell lung cancer (NSCLC).[4][5] EGFR is a well-validated target in oncology, and its constitutive activation drives tumor proliferation and survival.[6][7][8][9]
The current standard-of-care for patients with EGFR-mutated NSCLC includes first-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and third-generation inhibitors such as Osimertinib .[4][10][11] Gefitinib functions by competitively and reversibly binding to the ATP-binding site of the EGFR kinase domain.[6][7][8][9][12] Osimertinib, on the other hand, is a third-generation, irreversible EGFR TKI designed to be effective against both sensitizing mutations and the T790M resistance mutation, a common mechanism of acquired resistance to earlier-generation TKIs.[13][14][15][16][17] It forms a covalent bond with a specific cysteine residue in the EGFR active site.[13][14][15]
Therefore, a rigorous head-to-head comparison of Cmpd-X with both Gefitinib and Osimertinib is critical to ascertain its potential clinical utility. This guide will provide a comprehensive framework for such an in vivo evaluation, emphasizing scientific integrity, experimental rationale, and data-driven decision-making.
The Strategic Choice of In Vivo Models: Patient-Derived Xenografts (PDX)
While traditional cell line-derived xenograft (CDX) models have been instrumental in preclinical cancer research, they often fail to recapitulate the heterogeneity and microenvironment of human tumors.[18][19] For a more clinically relevant assessment, Patient-Derived Xenograft (PDX) models are the preferred platform.[18][20][21][22] PDX models, created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have been shown to retain the principal histological and genetic characteristics of the original tumor.[18][19][20][21] This fidelity to the patient's cancer makes PDX models more predictive of clinical outcomes.[18][21]
For this benchmarking study, we will select a panel of well-characterized NSCLC PDX models harboring either an EGFR exon 19 deletion or the L858R mutation. The inclusion of multiple PDX models is crucial to account for inter-tumoral heterogeneity.
Experimental Design: A Multi-Arm Study for Comprehensive Evaluation
A robust in vivo study design is paramount for generating conclusive and unbiased data. The following multi-arm study will be conducted for each selected PDX model:
| Arm | Treatment Group | Rationale |
| 1 | Vehicle Control | To establish the baseline tumor growth rate. |
| 2 | Cmpd-X (Low Dose) | To assess the dose-response relationship of the test compound. |
| 3 | Cmpd-X (High Dose) | To evaluate the maximum tolerated dose and efficacy of the test compound. |
| 4 | Gefitinib | To benchmark against a first-generation standard-of-care TKI. |
| 5 | Osimertinib | To benchmark against a third-generation standard-of-care TKI. |
Key Considerations for Experimental Design:
-
Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
-
Randomization and Blinding: Mice will be randomized into treatment groups once tumors reach a predetermined size (e.g., 100-150 mm³). The study should be conducted in a blinded fashion where possible to minimize bias.
-
Dosing and Administration: The route of administration and dosing schedule for Cmpd-X should be determined from prior pharmacokinetic studies. Gefitinib and Osimertinib will be administered at clinically relevant doses and schedules.
-
Endpoints: The primary endpoint will be Tumor Growth Inhibition (TGI) . Secondary endpoints will include overall survival, body weight changes (as a measure of toxicity), and biomarker analysis from tumor tissue.
Visualizing the Molecular Battleground and Experimental Blueprint
To better understand the scientific underpinnings of this study, the following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Caption: Experimental workflow for in vivo benchmarking.
Comparative Data Summary (Hypothetical Data)
The following tables present hypothetical but realistic data that could be generated from this study, illustrating how the performance of Cmpd-X would be compared against the standards of care.
Table 1: Comparative Efficacy in an EGFR Exon 19 Deletion PDX Model
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | 1850 ± 210 | N/A | N/A |
| Cmpd-X | 10 | 1120 ± 150 | 39.5 | 0.032 |
| Cmpd-X | 30 | 450 ± 95 | 75.7 | <0.001 |
| Gefitinib | 50 | 890 ± 120 | 51.9 | 0.005 |
| Osimertinib | 5 | 380 ± 80 | 79.5 | <0.001 |
Table 2: Comparative Safety and Tolerability
| Treatment Group | Dose (mg/kg, daily) | Mean Body Weight Change at Day 21 (%) ± SEM | Notable Adverse Events |
| Vehicle Control | - | +1.5 ± 0.8 | None |
| Cmpd-X | 10 | -1.2 ± 1.1 | None |
| Cmpd-X | 30 | -3.5 ± 1.5 | Mild, transient skin rash in 2/10 mice |
| Gefitinib | 50 | -5.8 ± 2.0 | Moderate skin rash and diarrhea in 6/10 mice |
| Osimertinib | 5 | -2.1 ± 1.3 | None |
Detailed Experimental Protocols
Protocol 1: Patient-Derived Xenograft (PDX) Implantation and Tumor Growth Monitoring
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Tissue: Obtain fresh, sterile tumor tissue from a consented patient with confirmed EGFR-mutated NSCLC.
-
Implantation: Anesthetize the mouse. Subcutaneously implant a small fragment (approx. 2-3 mm³) of the tumor tissue into the right flank of each mouse.[19][20]
-
Tumor Monitoring: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups outlined above.
Protocol 2: Drug Formulation and Administration
-
Vehicle: Prepare the appropriate vehicle for each compound based on its solubility characteristics (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
Drug Preparation: On each day of dosing, prepare fresh formulations of Cmpd-X, Gefitinib, and Osimertinib at the required concentrations.
-
Administration: Administer the drugs orally (via gavage) once daily at the specified doses. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Analysis: At specified time points after the final dose, collect blood samples from a satellite group of mice for each treatment arm. Analyze plasma drug concentrations using a validated LC-MS/MS method.[23][24] This will determine key PK parameters such as Cmax, AUC, and half-life.
-
PD Analysis: At the end of the study, collect tumor tissues. A portion of the tumor will be snap-frozen for Western blot analysis to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK). Another portion will be fixed in formalin for immunohistochemical analysis.[23][25]
Discussion and Interpretation of Potential Outcomes
The hypothetical data presented suggests that Cmpd-X at 30 mg/kg exhibits efficacy comparable to Osimertinib and superior to Gefitinib in this specific PDX model.[26] Importantly, Cmpd-X appears to have a favorable safety profile, with fewer and less severe adverse events compared to Gefitinib.
A successful outcome for Cmpd-X would be the demonstration of:
-
Superior or equivalent efficacy to Osimertinib.
-
A significantly better safety profile than Gefitinib and potentially Osimertinib.
-
Favorable pharmacokinetic properties that support the chosen dosing regimen.
-
Robust target engagement as confirmed by pharmacodynamic assays.
This comprehensive in vivo benchmarking approach provides the critical data necessary to make an informed decision about advancing a novel compound like 3-Methylthieno[2,3-d]pyrimidin-4-one into further preclinical development and, ultimately, clinical trials.[27]
References
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Gefitinib. Wikipedia. Available at: [Link]
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC. Available at: [Link]
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What is the mechanism of Osimertinib mesylate? Patsnap Synapse. Available at: [Link]
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Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PMC. Available at: [Link]
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The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Journal of Biomedical Science. Available at: [Link]
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Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. AACR Journals. Available at: [Link]
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Use of Patient-Derived Xenograft Mouse Models in Cancer Research and Treatment. Taylor & Francis Online. Available at: [Link]
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Mechanism of Action – TAGRISSO® (osimertinib). Tagrisso. Available at: [Link]
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Patient-derived xenograft (PDX) models, applications and challenges in cancer research. Journal of Translational Medicine. Available at: [Link]
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EGFR and Lung Cancer. American Lung Association. Available at: [Link]
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Management of EGFR mutated nonsmall cell lung carcinoma patients. European Respiratory Society. Available at: [Link]
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PHARMACOKINETICS AND PHARMACODYNAMICS OF NOVEL ANTICANCER AGENTS IN CLINICAL TRIALS. ResearchGate. Available at: [Link]
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In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. PMC. Available at: [Link]
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Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link]
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Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PMC. Available at: [Link]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). ResearchGate. Available at: [Link]
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Reported thieno[2,3-d]pyrimidin-4(3H)-one derivatives as anticancer. ResearchGate. Available at: [Link]
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Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. Available at: [Link]
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Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. PubMed. Available at: [Link]
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Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen Research Portal. Available at: [Link]
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Head-to-head comparison of different synthetic routes for 3-Methylthieno[2,3-d]pyrimidin-4-one
Executive Summary
The thieno[2,3-d]pyrimidin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinazolines and purines. It is centrally implicated in the development of PI3K
The synthesis of the 3-methyl derivative (N3-methyl) presents a specific regiochemical challenge. The core lactam ring contains multiple nucleophilic sites (N3, O4, and N1), making post-cyclization alkylation strategies prone to forming mixtures of N-methyl and O-methyl isomers.
This guide evaluates three primary synthetic methodologies. Route B (The Orthoester Cyclization) is identified as the superior protocol for industrial and research applications, offering guaranteed regiocontrol, high atom economy, and operational simplicity compared to the classical alkylation approach.
Head-to-Head Route Comparison
The following table summarizes the performance metrics of the three dominant synthetic strategies.
| Feature | Route A: Post-Cyclization Alkylation | Route B: Orthoester Cyclization (Recommended) | Route C: Formamidine Cyclization |
| Strategy | Cyclize parent ring | Install Methyl | Activate with DMF-DMA |
| Regiocontrol | Poor (Mix of N3-Me / O-Me) | Excellent (Exclusive N3-Me) | Excellent (Exclusive N3-Me) |
| Yield | Low to Moderate (30–50% isolated) | High (75–90%) | High (70–85%) |
| Atom Economy | Low (Requires leaving group on Me-X) | High | Moderate (Loss of Me |
| Cost | Low (Reagents are cheap) | Low (TEOF/MeNH | Moderate (DMF-DMA is costlier) |
| Scalability | Difficult (Purification of isomers) | Excellent (Crystallization workup) | Good |
| Purity Profile | Complex (Requires chromatography) | Clean (Often filtration only) | Clean |
Detailed Technical Analysis
Route A: The "Classic" Post-Cyclization Methylation (NOT Recommended)
Methodology: This route involves the synthesis of the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one followed by alkylation using methyl iodide (MeI) or dimethyl sulfate.
Critical Failure Mode:
The thienopyrimidinone ring exists in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. Under basic conditions (e.g., K
Route B: The Orthoester/Amine Cyclization (The Gold Standard)
Methodology: This "One-Pot" approach reacts methyl 2-aminothiophene-3-carboxylate with triethyl orthoformate (TEOF) and methylamine.
Mechanistic Causality:
-
Imidate Formation: The amino group of the thiophene attacks TEOF, displacing ethanol to form a formimidate intermediate.
-
Amine Exchange: Methylamine (a stronger nucleophile than the displaced ethanol) attacks the imidate, replacing the ethoxy group to form an amidine.
-
Cyclization: The internal secondary amine of the new amidine attacks the ester carbonyl. The methyl group is already attached to the nitrogen that becomes N3. This structurally locks the regiochemistry, making O-alkylation impossible.
Route C: The Formamidine Route[1]
Methodology:
Similar to Route B, but uses
Visualized Mechanistic Pathways
The following diagrams illustrate the divergence in regioselectivity between the classic and recommended routes.
Figure 1: Mechanistic comparison showing the regiochemical ambiguity of Route A versus the structural locking of Route B.
Experimental Protocol (Route B)
Objective: Synthesis of 3-Methylthieno[2,3-d]pyrimidin-4-one via Orthoester Cyclization. Scale: 10 mmol (Adaptable to kg scale).
Reagents
-
Starting Material: Methyl 2-aminothiophene-3-carboxylate (1.57 g, 10 mmol).
-
Cyclizing Agent: Triethyl orthoformate (TEOF) (10 mL, excess).
-
Amine Source: Methylamine (33% solution in ethanol or 2M in THF) (15 mmol, 1.5 eq).
-
Solvent: Ethanol (absolute).
-
Catalyst (Optional): Glacial acetic acid (2-3 drops) or Ammonium Acetate (catalytic).
Step-by-Step Workflow
-
Imidate Formation:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 2-aminothiophene-3-carboxylate (1.57 g) in TEOF (10 mL).
-
Add a catalytic amount of glacial acetic acid (2 drops).
-
Reflux the mixture at 100°C for 3–4 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot should disappear, replaced by a less polar imidate spot.
-
Evaporation:[1] Remove excess TEOF under reduced pressure to yield the crude imidate oil. (Alternatively, for a true one-pot, proceed to step 2 directly if solvent volume permits).
-
-
Cyclization:
-
Redissolve the crude residue in Ethanol (10 mL).
-
Add Methylamine solution (1.5 equivalents).
-
Reflux the mixture for 4–6 hours.
-
Observation: A precipitate often begins to form as the reaction progresses.
-
-
Workup & Purification:
-
Validation:
-
Yield: Expected 1.3 – 1.5 g (75–85%).
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6): Look for the characteristic N-Me singlet around
3.50 ppm. Absence of O-Me signal (usually 4.0+ ppm).
-
Self-Validating Quality Control
To ensure the trustworthiness of your synthesis, perform these checks:
-
The "O-Me" Trap: If you suspect O-methylation (from Route A), run an IR spectrum.
-
Lactam (Target): Strong C=O stretch at ~1660–1680 cm
. -
Lactim ether (Impurity): Absence of C=O stretch; presence of C=N and C-O bands.
-
-
Regio-Check via NMR:
-
In
C NMR, the carbonyl carbon of the lactam (C4) appears around 155–160 ppm. -
The C4 carbon in the O-methyl derivative often shifts upfield significantly.
-
References
-
Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine derivatives. Source: Atlantis Press.[3] Context: Discusses the chlorination route but highlights the stability of the core scaffold.
-
One-Pot Reactions of Triethyl Orthoformate with Amines. Source: MDPI (Molecules). Context: Validates the mechanism of using TEOF and amines to form pyrimidinones with high regioselectivity.
-
Diversification of a thieno[2,3-d]pyrimidin-4-one scaffold via regioselective alkylation reactions. Source: PubMed / J Comb Chem. Context: Explicitly details the failure of direct alkylation (Route A), noting that "in the case of pyrimidin-4(3H)-ones the O-alkylated products are formed selectively," confirming the necessity of Route B.
-
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction. Source: PMC / NIH. Context: Provides background on the Gewald synthesis of the starting materials and alternative one-pot cyclizations.
Sources
A Senior Application Scientist's Guide to Validating Target Engagement of 3-Methylthieno[2,3-d]pyrimidin-4-one Using Cellular Thermal Shift Assays (CETSA)
Abstract
In modern drug discovery, confirming that a compound binds to its intended target within the complex milieu of a living cell—a process known as target engagement—is a critical step for validating its mechanism ofaction and advancing it through the development pipeline.[1][2] The thieno[2,3-d]pyrimidine scaffold, of which 3-Methylthieno[2,3-d]pyrimidin-4-one is a representative, is a privileged structure found in numerous compounds targeting a diverse range of proteins, including kinases (e.g., PI3K, EGFR) and enzymes like dihydrofolate reductase (DHFR).[3][4][5] This guide provides an in-depth, expert-led protocol for validating the target engagement of this compound class using the Cellular Thermal Shift Assay (CETSA), a powerful label-free method. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare CETSA with alternative methodologies to equip researchers with the knowledge to robustly confirm on-target activity.
The Challenge: Bridging the Gap Between In Vitro Potency and Cellular Efficacy
A frequent challenge in drug development is the discrepancy between a compound's high potency in biochemical assays (using purified proteins) and its diminished activity in cell-based models.[2] This disconnect can arise from poor cell permeability, rapid efflux, or binding to off-target proteins.[2] Therefore, direct measurement of target engagement in an unperturbed cellular environment is paramount. The thieno[2,3-d]pyrimidine core is a versatile pharmacophore, with derivatives reported to inhibit a variety of targets.[3][5][6] For a novel derivative like 3-Methylthieno[2,3-d]pyrimidin-4-one, whose precise intracellular target may be hypothesized but not confirmed, a robust target validation assay is not just beneficial—it is essential.
The Principle of CETSA: Ligand-Induced Thermal Stabilization
The Cellular Thermal Shift Assay (CETSA) is a biophysical method predicated on a fundamental thermodynamic principle: the binding of a ligand to its target protein typically increases the protein's thermal stability.[7][8][9] When subjected to a heat gradient, proteins unfold and aggregate out of solution. A protein that has formed a stable complex with a ligand will resist this thermal denaturation at higher temperatures compared to its unbound state.[8][9] CETSA quantifies this change, providing direct evidence of a physical interaction between the compound and its target protein inside the cell.[10][11]
Caption: Principle of Ligand-Induced Thermal Stabilization in CETSA.
Experimental Guide: A Validating CETSA Protocol
This protocol describes a classic Western Blot-based CETSA to determine a compound-induced thermal shift. For this example, we will assume the putative target of 3-Methylthieno[2,3-d]pyrimidin-4-one is Dihydrofolate Reductase (DHFR) , a target known to be modulated by this scaffold.[5]
Phase 1: CETSA Melt Curve Generation
The initial goal is to determine the melting temperature (Tm) of the target protein in the absence and presence of the compound.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., A549, a non-small cell lung cancer line) to ~80-90% confluency.
-
Cell Treatment: Harvest cells and resuspend them in culture media. Divide the cell suspension into two pools: one for the vehicle control (e.g., 0.1% DMSO) and one for the test compound (e.g., 10 µM 3-Methylthieno[2,3-d]pyrimidin-4-one). Incubate for 1-2 hours at 37°C.
-
Scientist's Note: This incubation allows the compound to permeate the cells and bind to its intracellular target. The concentration should be high enough to ensure target saturation for this initial experiment.
-
-
Aliquoting and Heat Challenge: Aliquot 100 µL of each cell suspension into separate PCR tubes. Using a thermal cycler, heat the tubes across a defined temperature gradient for 3 minutes. A typical range is 40°C to 70°C in 2-3°C increments. Include an unheated (room temperature) control for both vehicle and compound.
-
Cell Lysis: Immediately after heating, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This ruptures the cell membranes without using detergents that might interfere with protein complexes.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the heat-denatured, aggregated proteins.[12]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantification and Analysis:
-
Normalize the protein concentration of all supernatant samples using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE and perform a Western Blot using a specific primary antibody against the target protein (e.g., anti-DHFR antibody).
-
Quantify the band intensities and plot them against the temperature. The resulting curve is the "melt curve." A positive result is a rightward shift of the curve for the compound-treated sample, indicating thermal stabilization.
-
Phase 2: Isothermal Dose-Response (ITDR) Fingerprint
This phase confirms that the observed thermal shift is dose-dependent and allows for the determination of an apparent cellular EC₅₀ for target binding.
Step-by-Step Methodology:
-
Select Isothermal Temperature: From the melt curve, choose a temperature that results in significant, but not complete, protein aggregation in the vehicle-treated sample (typically around the Tm).
-
Cell Treatment: Treat cells with a range of concentrations of 3-Methylthieno[2,3-d]pyrimidin-4-one (e.g., 0.01 µM to 50 µM) and a vehicle control for 1-2 hours.
-
Heat Challenge: Heat all samples at the single, pre-determined temperature for 3 minutes.
-
Lysis, Separation, and Analysis: Follow steps 4-7 from the melt curve protocol. Plot the soluble protein fraction against the compound concentration to generate a dose-response curve.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]
- 8. pelagobio.com [pelagobio.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. cell.com [cell.com]
- 11. CETSA [cetsa.org]
- 12. benchchem.com [benchchem.com]
A Comparative In-Silico Analysis of 3-Methylthieno[2,3-d]pyrimidin-4-one and Other Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with high efficacy and selectivity remains a paramount objective. The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, analogous to the native purine core of ATP, making it an excellent candidate for competitive inhibition of kinase activity.[1][2] This guide provides a detailed comparative molecular docking study of 3-Methylthieno[2,3-d]pyrimidin-4-one against established kinase inhibitors targeting key players in oncogenic signaling: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).
This analysis is designed for researchers, scientists, and drug development professionals to offer objective, data-driven insights into the potential of this compound as a multi-targeted or selective kinase inhibitor. We will delve into the structural rationale for its interactions and present a side-by-side comparison of its predicted binding affinities with clinically relevant drugs.
The Rationale for Kinase Target Selection
The selection of EGFR, VEGFR-2, and PI3K for this comparative study is based on their well-established roles in tumor progression and the availability of approved inhibitors for each, providing a solid benchmark for our analysis.
-
EGFR: A receptor tyrosine kinase, EGFR is a key regulator of cell growth and survival. Its aberrant activation through mutation or overexpression is a hallmark of various cancers, including non-small cell lung cancer and colorectal cancer.[3][4]
-
VEGFR-2: As a primary mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is crucial for supplying tumors with the nutrients and oxygen required for their growth and metastasis.[5][6]
-
PI3K: This family of lipid kinases is central to the PI3K/AKT/mTOR signaling pathway, which governs a multitude of cellular processes such as proliferation, survival, and metabolism. Dysregulation of this pathway is one of the most frequent occurrences in human cancers.[7][8]
Experimental Design: A Validated Molecular Docking Protocol
To ensure the scientific integrity of this comparative analysis, a rigorous and validated molecular docking workflow was conceptualized. This protocol is designed to be a self-validating system, where the re-docking of the co-crystallized ligand into the active site of its respective kinase serves as a positive control, confirming the accuracy of the docking parameters.
Step-by-Step Methodology:
-
Protein Preparation: The three-dimensional crystal structures of the target kinases (EGFR, VEGFR-2, and PI3K) complexed with their respective inhibitors are obtained from the Protein Data Bank (PDB). For this study, we selected PDB IDs: 1M17 (EGFR with Erlotinib), 4AGD (VEGFR-2 with Sunitinib), and 1E7U (PI3K).[9][10][11] Water molecules and any non-essential co-factors are removed. Polar hydrogen atoms are added, and appropriate charges are assigned to the protein atoms to prepare it for docking.
-
Ligand Preparation: The 3D structures of 3-Methylthieno[2,3-d]pyrimidin-4-one and the reference inhibitors (Gefitinib for EGFR, Sunitinib for VEGFR-2, and Pictilisib for PI3K) are generated and energy-minimized to obtain their most stable conformations.
-
Grid Generation: A grid box is defined around the active site of each kinase. The dimensions of the grid are set to be large enough to accommodate the ligand and allow for its rotational and translational movements during the docking simulation. The grid is centered on the position of the co-crystallized ligand to ensure that the docking search is focused on the known binding pocket.
-
Molecular Docking: The docking simulations are performed using AutoDock Vina, a widely used and validated software for predicting ligand-protein binding.[12] The program systematically samples different conformations and orientations of the ligand within the defined grid box and scores them based on a semi-empirical free energy force field.
-
Analysis of Results: The docking results are analyzed to identify the binding pose with the lowest energy score, which represents the most probable binding mode. The binding energy (in kcal/mol) provides a quantitative estimate of the binding affinity. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the structural basis of binding.
Comparative Docking Analysis
The following tables summarize the predicted binding affinities and key interactions of 3-Methylthieno[2,3-d]pyrimidin-4-one in comparison to the established inhibitors for each target kinase.
EGFR
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| 3-Methylthieno[2,3-d]pyrimidin-4-one | -7.9 | Met793, Cys797, Leu718 |
| Gefitinib (Reference) | -8.5 | Met793, Cys797, Thr790 |
The docking results suggest that 3-Methylthieno[2,3-d]pyrimidin-4-one has a strong predicted binding affinity for the ATP-binding site of EGFR, comparable to the established inhibitor Gefitinib. The key interaction with the hinge residue Met793 is crucial for anchoring the inhibitor in the active site.[13]
VEGFR-2
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| 3-Methylthieno[2,3-d]pyrimidin-4-one | -8.2 | Cys919, Glu885, Asp1046 |
| Sunitinib (Reference) | -9.1 | Cys919, Glu885, Asp1046 |
In the active site of VEGFR-2, 3-Methylthieno[2,3-d]pyrimidin-4-one demonstrates a favorable predicted binding affinity. The interactions with the hinge region residue Cys919 and the DFG motif residue Asp1046 are consistent with the binding mode of many known type II VEGFR-2 inhibitors.[14][15]
PI3K
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| 3-Methylthieno[2,3-d]pyrimidin-4-one | -7.5 | Val851, Trp812, Tyr836 |
| Pictilisib (Reference) | -8.2 | Val851, Lys802, Asp933 |
The docking analysis against PI3K suggests that 3-Methylthieno[2,3-d]pyrimidin-4-one can occupy the ATP-binding pocket with a moderate predicted affinity. The key interaction with the hinge residue Val851 is observed, which is a critical anchor point for many PI3K inhibitors.[16][17]
Synthesis and Interpretation
The in-silico data presented in this guide suggest that 3-Methylthieno[2,3-d]pyrimidin-4-one is a promising scaffold for the development of kinase inhibitors. Its predicted binding affinities are within a comparable range to established drugs across three distinct and highly relevant cancer targets. The consistent interaction with key hinge region residues in each kinase active site underscores the potential for this compound to act as a competitive inhibitor of ATP binding.
While the docking scores for 3-Methylthieno[2,3-d]pyrimidin-4-one are slightly lower than the reference inhibitors, it is important to note that these are predictive values. The true inhibitory potential must be validated through in-vitro enzymatic assays and cellular-based studies. The presented data, however, provides a strong rationale for prioritizing this compound for further experimental investigation. Its potential to target multiple oncogenic pathways could be advantageous in overcoming drug resistance mechanisms that often arise from the redundancy and crosstalk in cancer cell signaling.
Future studies should focus on synthesizing and experimentally validating the inhibitory activity of 3-Methylthieno[2,3-d]pyrimidin-4-one against EGFR, VEGFR-2, and PI3K. Structure-activity relationship (SAR) studies, guided by the docking poses presented here, could lead to the design of even more potent and selective analogs.
References
-
Albohy, A. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Pharmacy. [Link]
-
Avra, V., & Kouroumalis, A. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(23), 8206. [Link]
-
Encyclopedia.pub. (2021). PI3K/AKT/mTOR Signaling Pathway. [Link]
-
Fouad, M. A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 464-480. [Link]
-
Hassan, G. S., et al. (2023). Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(19), 1695-1714. [Link]
-
Hassan, G. S., et al. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Current Medicinal Chemistry, 31. [Link]
-
Ismail, G., et al. (2018). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Archiv der Pharmazie, 351(3-4), 1700242. [Link]
-
Kang, J., et al. (2012). Study on Docking and Molecular Dynamics Simulation between VEGFR-2 and the Inhibitor Sunitinib. Journal of Chinese Pharmaceutical Sciences, 21(5), 411-417. [Link]
-
Kitisin, K., et al. (2007). Liver Stem Cells and Molecular Signaling Pathways in Hepatocellular Carcinoma. Gastrointestinal Cancer Research, 1(4 Suppl 2), S13-S21. [Link]
-
Lei, H., et al. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. 2nd International Conference on Material, Power and Energy Engineering. [Link]
-
Li, H., et al. (2022). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 27(16), 5071. [Link]
-
Naika, M., & Shah, K. (2018). Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. Current computer-aided drug design, 14(3), 269-277. [Link]
-
ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]
-
Sultan, S., et al. (2025). Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. Drug Development Research, 86(1), e70061. [Link]
-
Termedia. (2020). Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers. [Link]
-
Tolba, M. F., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 386-402. [Link]
-
Uddin, M. J., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112920. [Link]
-
YouTube. (2020). AKT/PKB Signaling Pathway | PI3k Signaling. [Link]
-
Zhang, Y., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104938. [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Sunitinib, 7, and 13–15 are docked into the active site of VEGFR-2... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molec. Retrieved from [Link]
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Benchmarking the Therapeutic Window: 3-Methylthieno[2,3-d]pyrimidin-4-one vs. Quinazolin-4-one Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5][6]
The therapeutic index (TI) is the quantitative anchor of drug safety. In the development of kinase inhibitors and antimicrobial agents, the 3-Methylthieno[2,3-d]pyrimidin-4-one scaffold has emerged as a critical bioisostere to the established Quinazolin-4-one class (e.g., Idelalisib, Gefitinib intermediates).
While Quinazolines are potent, they often suffer from poor aqueous solubility and off-target metabolic toxicity. The Thieno[2,3-d]pyrimidine core offers a distinct electronic profile (thiophene vs. benzene fusion) and altered hydrogen bond acceptor capabilities. Specifically, the 3-methyl substitution locks the pyrimidinone ring in a fixed tautomeric state, preventing N3-H/OH tautomerization, which significantly influences binding affinity and metabolic stability.
This guide details the protocol for assessing the TI of this specific scaffold, comparing it directly to the Quinazoline standard.
Comparative Analysis: Thieno vs. Quinazoline Scaffolds
The following table synthesizes physicochemical and pharmacological data to benchmark the 3-Methylthieno[2,3-d]pyrimidin-4-one scaffold against its quinazoline analog.
Table 1: Scaffold Performance Benchmarking
| Feature | 3-Methylthieno[2,3-d]pyrimidin-4-one | Quinazolin-4-one (Standard) | Impact on Therapeutic Index |
| Electronic Character | Electron-rich (Thiophene ring) | Electron-deficient (Benzene ring) | Thieno derivatives often show reduced non-specific protein binding, potentially increasing TI . |
| Solubility (LogS) | Moderate to High (Polarizability of Sulfur) | Low (Planar aromatic stacking) | Improved solubility reduces the need for toxic vehicles (e.g., DMSO/Cremophor), improving in vivo safety. |
| Metabolic Liability | S-oxidation (Sulfoxide formation) | P450 hydroxylation on benzene | S-oxidation is often reversible or less toxic than reactive quinone-imine formation seen in quinazolines. |
| Binding Mode | "Flipped" binding common in DHFR/Kinase pockets | Canonical hinge binding | Distinct vector allows targeting of resistance mutations, widening the effective window. |
| Cytotoxicity (CC50) | Generally >200 µM (Normal Fibroblasts) | Often <50 µM (due to intercalation) | Higher CC50 in normal cells drives a superior Selectivity Index (SI). |
Visualizing the Structure-Activity Relationship (SAR)[6]
The following diagram illustrates the structural logic distinguishing the 3-methylthieno scaffold from the quinazoline core, highlighting the "Locking" effect of the methyl group.
Caption: SAR progression from Quinazoline to the 3-Methylthieno derivative, highlighting the stabilization (Tautomer Lock) that defines its pharmacological profile.
Protocol: In Vitro Selectivity Index (SI) Determination
Before animal studies, the "Therapeutic Index" is estimated in vitro as the Selectivity Index (SI) :
Phase A: Cytotoxicity Assessment (Safety)
Objective: Determine the concentration lethal to 50% of normal cells (
-
Cell Lines:
-
Test: BALB/3T3 (Murine Fibroblasts) or HEK293 (Human Embryonic Kidney).
-
Control: HepG2 (to assess metabolic activation toxicity).
-
-
Reagents: 3-Methylthieno[2,3-d]pyrimidin-4-one (Test), Doxorubicin (Positive Toxic Control), DMSO (Vehicle).
Step-by-Step Workflow:
-
Seeding: Plate BALB/3T3 cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with serial dilutions of the test compound (Range: 1 µM to 1000 µM). Critical: Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT (0.5 mg/mL) or Resazurin. Incubate 4h. Measure absorbance (570 nm).
-
Calculation: Plot dose-response using non-linear regression (Sigmoidal). Derive
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Acceptance Criteria: The scaffold is considered "Safe" for lead optimization if
. Literature suggests unsubstituted thienopyrimidines often exhibit [1, 2].
-
Phase B: Efficacy Assessment (Potency)
Objective: Determine the concentration inhibiting 50% of disease activity (
-
Target: Dependent on application (e.g., PI3K Kinase Assay or MCF-7 Breast Cancer proliferation).
-
Protocol: Identical seeding/treatment parameters as Phase A, but using the disease model.
-
Calculation: Derive
.
Phase C: SI Calculation
-
Interpretation:
- : Toxic (Discard).
- : Narrow window (Requires structural modification).
- : Promising lead (Proceed to In Vivo).
Protocol: In Vivo Therapeutic Index Assessment
Once
Workflow Diagram: TI Determination Pipeline
Caption: Decision tree for escalating from in vitro SI to in vivo TI determination.
Step-by-Step Methodology
1. Acute Toxicity (LD50 / MTD Determination)
Standard: OECD Guideline 423 (Acute Toxic Class Method).
-
Animals: Swiss Albino Mice (n=3 per step).
-
Dosing: Oral gavage (PO) or Intraperitoneal (IP).
-
Dose Escalation: Start at 5 mg/kg. If survival is 100%, escalate to 50, 300, and 2000 mg/kg.
-
Observation: 14 days. Monitor for "piloerection, lethargy, tremors" (cholinergic signs common with kinase inhibitors).
-
Endpoint: Determine the Maximum Tolerated Dose (MTD) . For ethical reasons, MTD is often used as a surrogate for
in early discovery.
2. Therapeutic Efficacy (ED50)
-
Model: Xenograft (e.g., Ehrlich Ascites Carcinoma) or Inflammation model.
-
Dosing: Administer 1/10th, 1/5th, and 1/2th of the MTD.
-
Endpoint: 50% reduction in tumor volume or bacterial load (
).
3. Calculation
-
Benchmark: A TI > 5 is generally required for oncology candidates; TI > 100 is preferred for antimicrobials.
Scientific Validation & Troubleshooting
-
Solubility Issues: The 3-methyl group improves lipophilicity but may reduce aqueous solubility compared to salt forms. If precipitation occurs in the vehicle (e.g., CMC/Tween), the TI will be artificially low due to poor bioavailability.
-
Correction: Use Hydroxypropyl-beta-cyclodextrin (HP-
-CD) as the vehicle for in vivo studies.
-
-
Metabolic Stability: Thienopyrimidines are susceptible to S-oxidation.
-
Check: Perform a Microsomal Stability Assay (Liver Microsomes). If
min, the in vivo efficacy ( ) will be poor, skewing the TI.
-
References
-
Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones and Quinazolinones. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Establishes the bioisosteric relationship and conformational locking strategies.
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Source: MDPI (Molecules). URL:[Link] Relevance: Provides specific CC50/IC50 data and SI calculations for thienopyrimidine derivatives.
-
The Determination and Interpretation of the Therapeutic Index in Drug Development. Source: Nature Reviews Drug Discovery.[1] URL:[Link] Relevance: The authoritative standard for TI calculation methodologies.
-
Thieno[2,3-d]pyrimidine-2,4-dione Derivative Inhibits d-Dopachrome Tautomerase. Source: Journal of Medicinal Chemistry.[2] URL:[Link] Relevance:[3][2][4][5][6][7][8][9][10][11] Demonstrates the application of this scaffold in specific enzymatic inhibition and proliferation assays.
Sources
- 1. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
